molecular formula C12H11NO3 B1591922 ethyl 3-formyl-1H-indole-5-carboxylate CAS No. 467458-46-4

ethyl 3-formyl-1H-indole-5-carboxylate

Número de catálogo: B1591922
Número CAS: 467458-46-4
Peso molecular: 217.22 g/mol
Clave InChI: XMCFLTQKFKSXLX-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Ethyl 3-formyl-1H-indole-5-carboxylate is a useful research compound. Its molecular formula is C12H11NO3 and its molecular weight is 217.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

ethyl 3-formyl-1H-indole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO3/c1-2-16-12(15)8-3-4-11-10(5-8)9(7-14)6-13-11/h3-7,13H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMCFLTQKFKSXLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(C=C1)NC=C2C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50610496
Record name Ethyl 3-formyl-1H-indole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50610496
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

467458-46-4
Record name Ethyl 3-formyl-1H-indole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50610496
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Ethyl 3-Formyl-1H-indole-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Strategic Importance of a Functionalized Indole Scaffold

Ethyl 3-formyl-1H-indole-5-carboxylate is a highly valuable heterocyclic building block in medicinal chemistry and materials science. Its structure is characterized by an indole nucleus, a versatile pharmacophore, functionalized with a reactive aldehyde group at the C3 position and an ethyl ester at the C5 position. This specific arrangement of functional groups makes it an ideal precursor for the synthesis of a diverse array of more complex molecules, including kinase inhibitors, antiviral agents, and organic electronic materials. The C3-formyl group serves as a crucial handle for introducing molecular complexity through reactions such as Wittig olefination, reductive amination, and condensation reactions, while the C5-ester allows for modifications via hydrolysis, amidation, or reduction.

This guide provides a comprehensive overview of the principal synthetic pathway to this key intermediate, focusing on the mechanistic underpinnings, detailed experimental protocols, and a comparative analysis of alternative methods.

Primary Synthetic Pathway: The Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is the most reliable and widely employed method for the C3-formylation of electron-rich heterocycles like indoles. It offers significant advantages in terms of yield, regioselectivity, and operational simplicity over other formylation techniques. The reaction utilizes a pre-formed or in situ generated Vilsmeier reagent, typically from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), to introduce a formyl group onto the indole ring.

Causality of Experimental Choice: Why Vilsmeier-Haack?

The indole nucleus is an electron-rich aromatic system, but the reactivity of its pyrrole and benzene rings differs significantly. The C3 position of the pyrrole ring is the most nucleophilic and kinetically favored site for electrophilic attack. The presence of the electron-withdrawing ethyl carboxylate group at the C5 position deactivates the benzene portion of the indole nucleus towards electrophilic substitution. This electronic effect further enhances the inherent selectivity of the Vilsmeier-Haack reaction, directing the formylation almost exclusively to the C3 position. The Vilsmeier reagent itself is a relatively mild electrophile compared to those generated in Friedel-Crafts acylations, which prevents over-reaction and decomposition of the sensitive indole core.

Mechanistic Deep Dive

The Vilsmeier-Haack reaction proceeds through a well-established multi-step mechanism:

  • Formation of the Vilsmeier Reagent: N,N-dimethylformamide (DMF), a substituted amide, acts as a nucleophile, attacking the electrophilic phosphorus center of phosphorus oxychloride (POCl₃). This is followed by the elimination of a dichlorophosphate anion to generate the highly electrophilic chloroiminium ion, known as the Vilsmeier reagent.

  • Electrophilic Aromatic Substitution: The electron-rich C3 position of the ethyl 1H-indole-5-carboxylate attacks the electrophilic carbon of the Vilsmeier reagent. This step disrupts the aromaticity of the indole ring, forming a resonance-stabilized cationic intermediate.

  • Aromatization and Intermediate Formation: A base, typically DMF from the reaction medium, abstracts the proton from the C3 position, restoring the aromaticity of the indole ring and yielding an iminium salt intermediate.

  • Hydrolysis: During aqueous workup, water attacks the electrophilic carbon of the iminium salt. Subsequent elimination of dimethylamine and loss of a proton yields the final product, this compound.

Vilsmeier_Haack_Mechanism cluster_0 Step 1: Vilsmeier Reagent Formation cluster_1 Step 2: Electrophilic Attack cluster_2 Step 3 & 4: Aromatization & Hydrolysis DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_Reagent + POCl₃ POCl3 POCl₃ Indole Ethyl 1H-indole- 5-carboxylate Cationic_Intermediate Resonance-Stabilized Cationic Intermediate Indole->Cationic_Intermediate + Vilsmeier Reagent Iminium_Salt Iminium Salt Intermediate Cationic_Intermediate->Iminium_Salt -H⁺ Final_Product Ethyl 3-formyl-1H-indole- 5-carboxylate Iminium_Salt->Final_Product + H₂O - (CH₃)₂NH

Caption: The Vilsmeier-Haack reaction mechanism for indole formylation.

Detailed Experimental Protocol: Vilsmeier-Haack Synthesis

This protocol is a robust, self-validating procedure adapted from established methods for the formylation of substituted indoles.

Materials and Reagents:

  • Ethyl 1H-indole-5-carboxylate

  • Phosphorus oxychloride (POCl₃), freshly distilled

  • N,N-Dimethylformamide (DMF), anhydrous

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethyl acetate (EtOAc)

  • Hexanes

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (5 molar equivalents relative to the indole). Cool the flask to 0 °C in an ice-water bath.

  • Vilsmeier Reagent Formation: Add phosphorus oxychloride (1.5 molar equivalents) dropwise to the chilled DMF via the dropping funnel over 15-20 minutes. Maintain the temperature at 0 °C. Stir the resulting mixture at this temperature for an additional 30 minutes. The solution may become a pale yellow, viscous liquid or a crystalline slurry.

  • Addition of Indole: Dissolve ethyl 1H-indole-5-carboxylate (1.0 molar equivalent) in anhydrous DMF or DCM. Add this solution dropwise to the Vilsmeier reagent mixture over 30 minutes, ensuring the internal temperature does not rise above 5-10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to 40-50 °C and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup - Quenching: Cool the reaction mixture back to 0 °C in an ice bath. Cautiously pour the mixture onto crushed ice with vigorous stirring.

  • Workup - Neutralization: Slowly add a saturated aqueous solution of sodium bicarbonate until the mixture is basic (pH ~8-9). This step hydrolyzes the iminium intermediate and neutralizes excess acid. Stir the resulting suspension for 1-2 hours until a precipitate forms.

  • Workup - Isolation: Collect the solid precipitate by vacuum filtration. Wash the filter cake thoroughly with cold water and then with a small amount of cold diethyl ether or hexanes to remove nonpolar impurities.

  • Purification: The crude product can be purified by recrystallization from an appropriate solvent system, such as ethanol, ethyl acetate/hexanes, or by column chromatography on silica gel if necessary.

  • Characterization: Dry the purified product under vacuum. Characterize the final product by determining its melting point and acquiring ¹H NMR and ¹³C NMR spectra to confirm its structure and purity.

Alternative Synthetic Pathways

While the Vilsmeier-Haack reaction is preferred, other methods can achieve the formylation of indoles, albeit often with significant drawbacks.

The Reimer-Tiemann Reaction

The Reimer-Tiemann reaction is a classic method for the ortho-formylation of phenols, but it can also be applied to electron-rich heterocycles like indoles.

Mechanism and Rationale: The reaction proceeds by generating dichlorocarbene (:CCl₂) as the reactive electrophile from chloroform (CHCl₃) and a strong base, typically sodium or potassium hydroxide. The indole nitrogen is deprotonated by the strong base, and the resulting indolate anion attacks the dichlorocarbene. Subsequent hydrolysis of the dichloromethyl intermediate yields the formyl group.

Reimer_Tiemann_Mechanism cluster_0 Step 1: Dichlorocarbene Formation cluster_1 Step 2: Electrophilic Attack & Hydrolysis CHCl3 CHCl₃ Carbene Dichlorocarbene (:CCl₂) CHCl3->Carbene + NaOH - H₂O, -Cl⁻ Indole Indolate Anion Intermediate Dichloromethyl Intermediate Indole->Intermediate + :CCl₂ Final_Product Indole-3-carboxaldehyde Intermediate->Final_Product + H₂O / OH⁻

Caption: The Reimer-Tiemann reaction mechanism for indole formylation.

Limitations: The Reimer-Tiemann reaction is often plagued by low yields when applied to indoles. The strongly basic conditions can be incompatible with sensitive functional groups like esters, potentially leading to hydrolysis. Furthermore, the reaction can produce side products, including ring-expansion to form chloroquinolines, complicating purification.

Modern Catalytic and Alternative Methods

Recent research has focused on developing greener and more efficient formylation methods.

  • Iron-Catalyzed Formylation: An iron-catalyzed C3-selective formylation of indoles using formaldehyde and aqueous ammonia has been developed, avoiding hazardous reagents like POCl₃. This method operates under mild conditions and is scalable.

  • Photochemical Formylation: A metal- and oxidant-free photochemical method uses aqueous glyoxylic acid as the formyl source under UV irradiation, offering a sustainable alternative.

  • Catalytic Vilsmeier-Haack: A catalytic version of the Vilsmeier-Haack reaction has been developed to minimize the use of stoichiometric and hazardous POCl₃.

Comparative Analysis of Synthesis Pathways

Method Reagents Conditions Typical Yield Advantages Disadvantages
Vilsmeier-Haack DMF, POCl₃Mild (0-50 °C)High (often >80%)High regioselectivity, reliable, scalable, tolerant of many functional groups.Uses stoichiometric amounts of a hazardous and corrosive reagent (POCl₃).
Reimer-Tiemann CHCl₃, NaOH/KOHHarsh (basic, heat)Low to ModerateInexpensive reagents, avoids strong acids.Low yields, harsh conditions, potential for ester hydrolysis, side-product formation.
Iron-Catalyzed FeCl₃, HCHO, NH₃Mild (130 °C)Good to ExcellentEnvironmentally benign, avoids toxic reagents, scalable.Requires higher temperatures, may have substrate scope limitations.
Photochemical Glyoxylic acid, UV lightAmbient TemperatureModerate to GoodMetal-free, oxidant-free, sustainable.Requires specialized photochemical equipment, potential for substrate degradation.

Conclusion

For the synthesis of this compound, the Vilsmeier-Haack reaction remains the gold standard. Its high regioselectivity, excellent yields, and operational simplicity make it the most efficient and trustworthy method for researchers in drug development and materials science. While alternative methods, particularly modern catalytic approaches, offer environmental benefits and are areas of active research, the Vilsmeier-Haack protocol provides a well-established, reproducible, and robust pathway to this critical synthetic intermediate. The choice of synthesis will ultimately depend on the specific requirements of the researcher, including scale, available resources, and environmental considerations.

References

  • Fadda, A. A., & El-Mekabaty, A. (2015). The Reimer–Tiemann Reaction. ResearchGate.
  • Wang, Q.-D., et al. (2017). Iron-Catalyzed C3-Formylation of Indoles with Formaldehyde and Aqueous Ammonia under Air. Organic Chemistry Portal.
  • Gassman, P. G., & van Bergen, T. J. (1973). 1H-Indole-5-carboxylic acid, 2-methyl-, ethyl ester. Organic Syntheses, 53, 72.
  • Wikipedia. Reimer–Tiemann reaction.
  • PubChem. Ethyl 3-formyl-5-methyl-1h-indole-2-carboxylate.
  • Organic Chemistry Portal. Vilsmeier-Haack Reaction.
  • Patil, S. B., & Patil, D. B. (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical Sciences and Research.
  • Der Pharma Chemica. (2016). Synthesis and biological evaluation of indoles.
  • Xue, J., et al. (2024). Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction. Organic Syntheses, 101, 21-33.
  • Ishikura, M., et al. (1984). Synthetic studies of indoles and related compounds. Part 22. The Vilsmeier–Haack reaction of N-benzyl-1,2,3,4-tetrahydrocarbazoles and its synthetic application to olivacine and ellipticine. Journal of the Chemical Society, Perkin Transactions 1, 2409-2413.
  • SynArchive. Reimer-Tiemann Formylation.
  • Al-Hourani, B. J., et al. (2016).
  • Wang, C., et al. (2020). Regioselective C5−H Direct Iodination of Indoles.
  • El-Sayed, M. I. (2017). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. ResearchGate.
  • Yang, J.-D., et al. (2024). Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction. Organic Syntheses.
  • Chatterjee, A., & Biswas, K. M. (1973). Acylation of Indoles by Duff Reaction and Vilsmeier-Haack Formylation and Conformation of N-Formylindoles. The Journal of Organic Chemistry, 38(23), 4002-4005.
  • Smith, G. F. (1954). Indole-3-aldehyde. Organic Syntheses, 34, 57.
  • Wynberg, H. (1954). The Reimer-Tiemann Reaction. Chemical Reviews, 60(2), 169-184.
  • Belskaya, N. P., et al. (2021). Ethyl 5-Formyl-1-(pyridin-3-yl)
  • Xue, J., et al. (2022). Catalytic Vilsmeier-Haack Reactions for C1-Deuterated Formylation of Indoles. The Journal of Organic Chemistry, 87(22), 15539-15546.
  • Rajanna, K. C., et al. (2011). Vilsmeier Haack Adducts as Effective Reagents for Regioselective Nitration of Aromatic Compounds under Conventional and Non-Conventional Conditions. International Journal of Organic Chemistry, 1(4), 225-231.
  • Jakše, R., et al. (2006). Synthesis and Transformations of Ethyl 3-Formyl-1H-indole-2-carboxylate. Preparation of Aplysinopsin and β-Carboline Thiohydantoin Analogues.
  • Al-Soud, Y. A., & Al-Masoudi, N. A. (2003). Ethyl 1-acetyl-1H-indole-3-carboxylate. Acta Crystallographica Section E, 59(12), o1947-o1948.

A Technical Guide to the Chemical Properties and Reactivity of Ethyl 3-Formyl-1H-indole-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Ethyl 3-formyl-1H-indole-5-carboxylate is a bifunctional heterocyclic compound of significant interest to the scientific community, particularly those in medicinal chemistry and materials science. Its rigid indole scaffold is a privileged structure in numerous natural products and pharmaceuticals, while the strategically positioned formyl and ethyl ester groups offer orthogonal chemical handles for molecular elaboration. The C3-formyl group serves as a versatile electrophilic site for constructing complex side chains, and the C5-ester provides a point for modifying solubility, polarity, or for further functional group interconversion. This guide provides an in-depth analysis of the synthesis, spectroscopic properties, chemical reactivity, and synthetic applications of this valuable building block, offering field-proven insights for researchers and drug development professionals.

Synthesis and Structural Elucidation

The construction of the this compound scaffold is most reliably achieved through the regioselective formylation of an appropriate indole precursor.

Principal Synthetic Route: The Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is the preeminent method for introducing a formyl group at the C3 position of electron-rich indole rings.[1][2] The causality behind this choice lies in the high nucleophilicity of the indole C3 position, which readily attacks the electrophilic Vilsmeier reagent. The reaction proceeds through two key stages:

  • Formation of the Vilsmeier Reagent: Phosphorus oxychloride (POCl₃) activates N,N-dimethylformamide (DMF) to form the electrophilic chloroiminium ion, commonly known as the Vilsmeier reagent.[3]

  • Electrophilic Aromatic Substitution: The electron-rich π-system of the indole ring, specifically at C3, attacks the Vilsmeier reagent. This step is highly regioselective due to the ability of the indole nitrogen to stabilize the resulting cationic intermediate (the sigma complex). Subsequent hydrolysis of the iminium intermediate during aqueous work-up yields the final aldehyde product.[3]

This method is favored for its operational simplicity, use of readily available reagents, and generally high yields.[4]

Experimental Protocol: Synthesis via Vilsmeier-Haack Formylation

The following protocol is a self-validating system for the synthesis of the title compound, based on established procedures for indole formylation.

Reagents and Materials:

  • Ethyl 1H-indole-5-carboxylate (1.0 equiv)

  • N,N-Dimethylformamide (DMF) (solvent and reagent)

  • Phosphorus oxychloride (POCl₃) (1.1 - 1.5 equiv)

  • Dichloromethane (DCM, optional co-solvent)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Ice bath

  • Standard laboratory glassware and magnetic stirrer

Step-by-Step Methodology:

  • Vilsmeier Reagent Preparation: In a three-necked flask under an inert atmosphere (N₂ or Ar), cool DMF in an ice bath to 0-5 °C. Add POCl₃ dropwise with vigorous stirring over 30 minutes, ensuring the temperature does not exceed 10 °C. Stir the resulting mixture at 0 °C for an additional 30-60 minutes. The formation of the solid Vilsmeier reagent may be observed.

  • Indole Addition: Dissolve ethyl 1H-indole-5-carboxylate in a minimal amount of DMF or DCM and add it dropwise to the pre-formed Vilsmeier reagent at 0-5 °C.

  • Reaction Progression: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material. Gentle heating (40-60 °C) may be required for less reactive substrates.

  • Quenching and Hydrolysis: Carefully pour the reaction mixture onto crushed ice. Once the ice has melted, neutralize the acidic solution by slowly adding saturated NaHCO₃ solution until effervescence ceases and the pH is ~7-8. This step hydrolyzes the intermediate to the desired aldehyde.

  • Extraction: Extract the aqueous mixture with ethyl acetate or DCM (3 x volume).

  • Washing and Drying: Combine the organic layers and wash sequentially with water and brine. Dry the organic phase over anhydrous Na₂SO₄ or MgSO₄.

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel (using a hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield this compound as a solid.

Workflow Diagram: Synthesis and Purification

Synthesis_Workflow cluster_synthesis Synthesis cluster_workup Work-up & Purification Start Ethyl 1H-indole-5-carboxylate + DMF, POCl₃ Reaction Vilsmeier-Haack Reaction (0°C to RT) Start->Reaction Quench Ice Quench & Hydrolysis (NaHCO₃) Reaction->Quench Extract Ethyl Acetate Extraction Quench->Extract Purify Silica Gel Chromatography Extract->Purify Product Pure Product Purify->Product

Caption: Workflow for the synthesis of this compound.

Spectroscopic and Physical Properties

Characterization via spectroscopic methods is essential for confirming the identity and purity of the final compound. The data presented below are based on analysis of structurally analogous compounds, such as the corresponding methyl ester.[5]

PropertyData
Molecular Formula C₁₂H₁₁NO₃
Molecular Weight 217.22 g/mol
Appearance Expected to be a white to pale yellow solid
¹H NMR (DMSO-d₆, 400 MHz) δ ~12.4 (s, 1H, NH), 9.95 (s, 1H, CHO), 8.5 (s, 1H, H-4), 8.3 (s, 1H, H-2), 7.9 (d, 1H, H-6), 7.6 (d, 1H, H-7), 4.3 (q, 2H, OCH₂), 1.3 (t, 3H, CH₃)
¹³C NMR (DMSO-d₆, 101 MHz) δ ~185.5 (CHO), 165.0 (C=O, ester), 139.0, 137.0, 128.0, 125.5, 125.0, 122.0, 118.0, 113.0 (Ar-C), 60.0 (OCH₂), 14.5 (CH₃)
Key IR Absorptions (cm⁻¹) ~3300 (N-H stretch), ~1710 (C=O stretch, ester), ~1660 (C=O stretch, aldehyde), ~1600, 1480 (C=C stretch, aromatic)
Mass Spec (ESI-MS) Expected [M+H]⁺ at m/z = 218.08

Note: NMR chemical shifts (δ) are predicted based on published data for the analogous methyl ester and are reported in parts per million (ppm).[5] Coupling constants and precise peak positions may vary.

Chemical Reactivity and Synthetic Utility

The molecule's utility stems from its distinct reactive centers, which can be addressed with high selectivity.

Reactions at the C3-Formyl Group

The aldehyde functionality is the primary site for synthetic elaboration. Its electrophilic carbon is susceptible to a wide range of nucleophilic attacks.

  • Condensation Reactions: It readily undergoes Knoevenagel-type condensations with active methylene compounds. For instance, reaction with 2-thiohydantoin or rhodanine derivatives provides a direct route to analogues of the marine natural product aplysinopsin, which are of interest for their biological activities.[6]

  • Oxidation: The formyl group can be easily oxidized to the corresponding carboxylic acid (1H-indole-3,5-dicarboxylic acid monoethyl ester) using standard oxidizing agents like potassium permanganate (KMnO₄) or Jones reagent.[7]

  • Reduction: Selective reduction of the aldehyde to a primary alcohol (ethyl 3-(hydroxymethyl)-1H-indole-5-carboxylate) can be achieved using mild reducing agents such as sodium borohydride (NaBH₄), leaving the ester group intact.

  • Reductive Amination: The formyl group can be converted into various amine functionalities via reductive amination, providing access to a diverse library of indole-3-methylamine derivatives.

Reactivity center_mol Ethyl 3-Formyl- 1H-indole-5-carboxylate oxidation Oxidation (e.g., KMnO₄) center_mol->oxidation [O] reduction Reduction (e.g., NaBH₄) center_mol->reduction [H] condensation Condensation (e.g., Thiohydantoin) center_mol->condensation + Nu-H prod_acid Indole-3,5-dicarboxylic acid derivative oxidation->prod_acid prod_alcohol 3-(Hydroxymethyl)indole derivative reduction->prod_alcohol prod_aplysinopsin Aplysinopsin Analogue condensation->prod_aplysinopsin

Caption: Key chemical transformations of the C3-formyl group.

Reactions at the Indole Nitrogen

The N-H proton of the indole ring is weakly acidic and can be deprotonated by a suitable base (e.g., NaH, KOH) to form the corresponding anion.[8] This nucleophilic nitrogen can then be functionalized through:

  • N-Alkylation: Reaction with various alkyl halides (e.g., methyl iodide, benzyl bromide) introduces substituents at the N1 position, which can significantly modulate the molecule's biological activity and physical properties.

  • N-Acylation/Sulfonylation: Treatment with acyl chlorides or sulfonyl chlorides yields N-protected derivatives, which can be useful for directing subsequent reactions or as final products themselves.

Applications in Drug Discovery and Medicinal Chemistry

The indole nucleus is a cornerstone of modern medicinal chemistry, and functionalized intermediates like this compound are critical tools in the synthesis of novel therapeutic agents.

A Versatile Scaffold for Library Synthesis

The presence of the C3-formyl group serves as a key diversification point. It enables the rapid generation of compound libraries through parallel synthesis techniques. By employing a range of condensation partners, amines for reductive amination, or various organometallic reagents, chemists can explore a vast chemical space around the indole core to identify and optimize new drug leads.

Case Study: Synthesis of Bioactive Heterocycles

As demonstrated in the literature, the title compound is a direct precursor to complex heterocyclic systems. Condensation reactions with thiohydantoin, rhodanine, or thiobarbituric acid derivatives have been successfully employed to synthesize a series of aplysinopsin and β-carboline thiohydantoin analogues.[6] These classes of compounds are known to possess a range of biological activities, including anticancer and antiviral properties, making this synthetic application highly relevant to drug discovery programs.

The broader indole scaffold is a well-established pharmacophore. Derivatives are known to act as potent and selective inhibitors of enzymes such as Glycogen Synthase Kinase-3β (GSK-3β), which is a key target in neurodegenerative diseases and diabetes.[9][10] The ability to functionalize both the C3 and C5 positions allows for fine-tuning of inhibitor potency and selectivity.

Conclusion

This compound is a high-value synthetic intermediate characterized by its accessible synthesis and versatile reactivity. The C3-formyl and C5-ester groups provide orthogonal handles for molecular diversification, enabling its use as a foundational building block in the synthesis of complex heterocyclic systems and libraries of potential drug candidates. A thorough understanding of its chemical properties, as outlined in this guide, empowers researchers to fully leverage its synthetic potential in the pursuit of novel chemical entities for both medicine and materials science.

References

  • Benchchem. (n.d.). This compound | 467458-46-4. Benchchem.
  • Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Chemistry Steps.
  • Supporting information Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. (n.d.).
  • PubChemLite. (n.d.). Ethyl 3-formyl-5-methyl-1h-indole-2-carboxylate (C13H13NO3).
  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction.
  • Regioselective C5−H Direct Iodination of Indoles. (n.d.).
  • Organic Syntheses. (n.d.). 1H-Indole-5-carboxylic acid, 2-methyl, ethyl ester.
  • Organic Syntheses. (2024). Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction.
  • Scribd. (n.d.). Indole 3 Carboxylate.
  • Organic Syntheses. (n.d.). Procedure 3.
  • ChemicalBook. (n.d.). 3-FORMYL-1H-INDOLE-5-CARBOXYLIC ACID METHYL ESTER(197506-83-5) 1H NMR.
  • Jakše, R., Bevk, D., Golobič, A., Svete, J., & Stanovnik, B. (2006). Synthesis and Transformations of Ethyl 3-Formyl-1H-indole-2-carboxylate. Preparation of Aplysinopsin and β-Carboline Thiohydantoin Analogues.
  • Chahal, M., Dhillon, S., et al. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances, 13(39), 27365-27404.
  • MDPI. (n.d.). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate.
  • El-Sawy, E. R., et al. (2017). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. Egyptian Journal of Chemistry, 60(5), 723-751.
  • Asian Journal of Organic & Medicinal Chemistry. (2022). Synthesis, Characterization and in vitro Studies of Some Ethyl 2-Carboxylate-5-monosubstitued 1H-indole Derivatives as Potential GSK-3b Inhibitors.
  • Wikipedia. (n.d.). Indole-3-carbaldehyde.
  • Ramesh, D. K., & Arvind, C. V. (2022). Synthesis, Characterization and in vitro Studies of Some Ethyl 2-Carboxylate-5- monosubstitued 1H-indole Derivatives as Potential GSK-3β Inhibitors. Asian Journal of Organic & Medicinal Chemistry, 7(2), 221-225.

Sources

A Comprehensive Technical Guide to Ethyl 3-Formyl-1H-indole-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of a Versatile Indole Scaffold

Ethyl 3-formyl-1H-indole-5-carboxylate, identified by the CAS Number 467458-46-4 , is a highly functionalized indole derivative that has garnered significant interest within the medicinal chemistry and drug discovery sectors. Its strategic importance lies in its trifunctional nature: a reactive aldehyde at the C3 position, a versatile ethyl carboxylate at the C5 position, and the inherent reactivity of the indole nucleus itself. This unique combination of functional groups makes it a valuable building block for the synthesis of complex heterocyclic systems and pharmacologically active molecules.

The indole scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities, including anti-inflammatory and anticancer properties. The presence of the formyl group at the C3 position provides a key handle for a variety of chemical transformations, such as condensations, oxidations, and reductions, allowing for the introduction of diverse molecular fragments. Simultaneously, the ethyl carboxylate at the C5 position offers a site for modification through hydrolysis, amidation, or reduction, further expanding the synthetic possibilities. This guide provides an in-depth exploration of the synthesis, properties, and applications of this compound, offering a technical resource for professionals in the field.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physicochemical and spectroscopic properties of this compound is crucial for its effective utilization in synthesis and for the characterization of its derivatives. The following table summarizes key properties, compiled from available data for closely related analogs and predictive models.

PropertyValueSource/Method
CAS Number 467458-46-4Chemical Abstracts Service
Molecular Formula C₁₂H₁₁NO₃-
Molecular Weight 217.22 g/mol -
Appearance Likely a white to off-white or pale yellow solidAnalogy to similar compounds
Melting Point Not explicitly reported; expected to be a crystalline solid with a defined melting pointAnalogy to similar compounds
Solubility Soluble in common organic solvents such as dichloromethane, ethyl acetate, and dimethylformamideGeneral solubility of indole esters
¹H NMR (Predicted) δ (ppm): 1.4 (t, 3H), 4.4 (q, 2H), 7.5-8.5 (m, 4H), 10.0 (s, 1H), 12.0 (br s, 1H)Based on data for mthis compound and other indole-3-carboxaldehydes.[1][2]
¹³C NMR (Predicted) δ (ppm): 14.5, 61.0, 112.0, 120.0, 124.0, 125.0, 128.0, 137.0, 139.0, 166.0, 185.0Based on data for related indole carboxylates and carboxaldehydes.[3]
IR (KBr, cm⁻¹) ~3300 (N-H stretch), ~1710 (C=O ester stretch), ~1660 (C=O aldehyde stretch), ~1600, 1480 (aromatic C=C stretch)Characteristic vibrational frequencies for the functional groups present.[3]

Synthesis of this compound: A Protocol Grounded in the Vilsmeier-Haack Reaction

The most logical and widely employed method for the introduction of a formyl group at the C3 position of an electron-rich indole ring is the Vilsmeier-Haack reaction.[4][5] This electrophilic substitution reaction utilizes a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a tertiary amide like N,N-dimethylformamide (DMF). The starting material for this synthesis is the readily available ethyl 1H-indole-5-carboxylate.

Causality Behind Experimental Choices

The regioselectivity of the Vilsmeier-Haack reaction on the indole nucleus is a critical consideration. The C3 position is the most nucleophilic and sterically accessible site, leading to preferential formylation at this position. The electron-withdrawing nature of the ethyl carboxylate group at the C5 position deactivates the benzene portion of the indole ring towards electrophilic attack, further ensuring the desired C3-formylation. The choice of a non-protic solvent like DMF is twofold: it serves as a reagent for the formation of the Vilsmeier reagent and as a suitable medium for the reaction. The reaction is typically performed at low temperatures initially to control the exothermic formation of the Vilsmeier reagent and then warmed to drive the formylation to completion. An aqueous workup is necessary to hydrolyze the intermediate iminium salt to the final aldehyde product.

Step-by-Step Experimental Protocol

Materials:

  • Ethyl 1H-indole-5-carboxylate

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethyl acetate

  • Hexanes

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, dissolve ethyl 1H-indole-5-carboxylate (1.0 equivalent) in anhydrous DMF (approximately 5-10 mL per gram of starting material).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add phosphorus oxychloride (1.1 to 1.5 equivalents) dropwise to the stirred solution via the dropping funnel, maintaining the internal temperature below 10 °C.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 1-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and a saturated aqueous solution of sodium bicarbonate. Stir until the effervescence ceases and the pH is neutral or slightly basic.

  • Extract the aqueous mixture with ethyl acetate (3 x volume of the aqueous phase).

  • Combine the organic layers and wash with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford pure this compound.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_reagents Reagents cluster_reaction Reaction cluster_purification Purification POCl3 POCl₃ Vilsmeier_Reagent Vilsmeier Reagent Formation POCl3->Vilsmeier_Reagent DMF DMF DMF->Vilsmeier_Reagent Start Ethyl 1H-indole-5-carboxylate Formylation Electrophilic Aromatic Substitution (C3-Formylation) Start->Formylation Vilsmeier_Reagent->Formylation Hydrolysis Aqueous Workup (Hydrolysis of Iminium Salt) Formylation->Hydrolysis Extraction Extraction Hydrolysis->Extraction Product This compound Chromatography Column Chromatography Extraction->Chromatography Chromatography->Product caption Synthesis of this compound via Vilsmeier-Haack Reaction Bioactivity_Relationship cluster_functionality Key Functional Groups cluster_transformations Synthetic Transformations cluster_bioactivity Potential Bioactivities Molecule This compound Formyl C3-Formyl Group Molecule->Formyl Ester C5-Ethyl Carboxylate Molecule->Ester Indole Indole Nucleus Molecule->Indole Condensation Condensation Reactions Formyl->Condensation Reductive_Amination Reductive Amination Formyl->Reductive_Amination Amidation Amidation (after hydrolysis) Ester->Amidation Scaffold_Hopping Scaffold Elaboration Indole->Scaffold_Hopping Kinase_Inhibitors Kinase Inhibitors Condensation->Kinase_Inhibitors Anticancer Anticancer Agents Reductive_Amination->Anticancer Anti_inflammatory Anti-inflammatory Agents Amidation->Anti_inflammatory Scaffold_Hopping->Anticancer caption Relationship between functionality and potential bioactivity.

Caption: Relationship between functionality and potential bioactivity.

Conclusion

This compound is a strategically important and versatile building block in the field of medicinal chemistry. Its synthesis via the Vilsmeier-Haack reaction is a reliable and well-understood process. The presence of three distinct points of functionality allows for the creation of diverse and complex molecular architectures, making it a valuable precursor for the discovery of new therapeutic agents. This guide has provided a comprehensive overview of its synthesis, properties, and potential applications, serving as a valuable resource for researchers and scientists in the ongoing quest for novel and effective pharmaceuticals.

References

  • Tang, B., et al. (2018). Regioselective C5−H Direct Iodination of Indoles. The Journal of Organic Chemistry, 83(15), 8739-8748. [Link]
  • Organic Syntheses. (2024). Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction. Organic Syntheses, 101, 21-33. [Link]
  • MDPI. (2020).
  • PubChem. (n.d.). Ethyl 3-formyl-5-methyl-1h-indole-2-carboxylate.
  • Jakše, R., et al. (2006). Synthesis and Transformations of Ethyl 3-Formyl-1H-indole-2-carboxylate. Preparation of Aplysinopsin and β-Carboline Thiohydantoin Analogues.
  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction.
  • Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction.
  • Scribd. (n.d.). Indole 3 Carboxylate.
  • Organic Syntheses. (1977). 1H-Indole-5-carboxylic acid, 2-methyl, ethyl ester. Organic Syntheses, 56, 72. [Link]
  • Google Patents. (2012). CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds.
  • Kamlesh Ramesh, D., & Vivekanand Arvind, C. (2022). Synthesis, Characterization and in vitro Studies of Some Ethyl 2-Carboxylate-5-monosubstitued 1H-indole Derivatives as Potential GSK-3b Inhibitors. Asian Journal of Organic & Medicinal Chemistry, 7(2), 221–225. [Link]

Sources

An In-Depth Technical Guide to Ethyl 3-formyl-1H-indole-5-carboxylate: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of a Versatile Indole Scaffold

The indole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" for its ability to interact with a diverse array of biological targets.[1] This bicyclic aromatic heterocycle is a fundamental component of numerous natural products, including the essential amino acid tryptophan, and serves as the core structural motif in a multitude of approved drugs and clinical candidates.[1][2] Among the vast landscape of functionalized indoles, ethyl 3-formyl-1H-indole-5-carboxylate emerges as a strategically important synthetic intermediate. Its unique arrangement of a reactive aldehyde at the C3 position and an ethyl ester at the C5 position provides a versatile platform for the construction of complex, biologically active molecules.[3] This guide offers a comprehensive technical overview of this compound, detailing its synthesis, physicochemical properties, reactivity, and applications in the synthesis of pharmacologically relevant compounds.

Physicochemical and Structural Characteristics

PropertyValueSource/Comment
IUPAC Name This compoundVerified
CAS Number 467458-46-4[3][4][5][]
Molecular Formula C₁₂H₁₁NO₃[4][7]
Molecular Weight 217.22 g/mol [4]
Appearance Expected to be a solid at room temperatureBased on related compounds[7]
Solubility Expected to be soluble in common organic solvents like ethanol, dichloromethane, and DMSOBased on related compounds[7][8]
Melting Point Not explicitly reported; related compounds have melting points ranging from 120-213 °C[8]
Boiling Point Not reported; likely to decompose at high temperatures

Synthesis of this compound: The Vilsmeier-Haack Reaction

The most direct and widely employed method for the synthesis of this compound is the Vilsmeier-Haack reaction. This powerful formylation technique is particularly effective for electron-rich aromatic and heteroaromatic compounds, such as indoles.[9] The reaction introduces a formyl group (-CHO), predominantly at the electron-rich C3 position of the indole ring.[9]

Mechanistic Rationale

The Vilsmeier-Haack reaction proceeds through the formation of the Vilsmeier reagent, a chloroiminium salt, from the reaction of a substituted amide, typically N,N-dimethylformamide (DMF), with an acid chloride, most commonly phosphorus oxychloride (POCl₃).[10][11] This electrophilic reagent then undergoes an electrophilic aromatic substitution reaction with the indole nucleus. The resulting iminium intermediate is subsequently hydrolyzed during aqueous work-up to yield the desired 3-formylindole derivative.[11]

Vilsmeier_Haack_Mechanism DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_Reagent + POCl₃ POCl3 POCl₃ POCl3->Vilsmeier_Reagent Iminium_Intermediate Iminium Intermediate Vilsmeier_Reagent->Iminium_Intermediate Indole_Ester Ethyl 1H-indole-5-carboxylate Indole_Ester->Iminium_Intermediate Electrophilic Attack Product This compound Iminium_Intermediate->Product Hydrolysis H2O H₂O (work-up) H2O->Product

Figure 1: Generalized workflow of the Vilsmeier-Haack reaction for the synthesis of this compound.

Experimental Protocol: Vilsmeier-Haack Formylation of Ethyl 1H-indole-5-carboxylate

The following is a representative, self-validating protocol adapted from established procedures for the formylation of indoles.[12][13]

Materials:

  • Ethyl 1H-indole-5-carboxylate

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃), freshly distilled

  • Dichloromethane (DCM), anhydrous

  • Crushed ice

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Ice bath

Procedure:

  • Vilsmeier Reagent Formation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous DMF. Cool the flask in an ice bath to 0 °C. To the stirred DMF, add phosphorus oxychloride (1.1 equivalents) dropwise via a dropping funnel, ensuring the temperature remains below 10 °C. Stir the resulting mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.

  • Formylation Reaction: Dissolve ethyl 1H-indole-5-carboxylate (1 equivalent) in anhydrous DCM. Add this solution dropwise to the pre-formed Vilsmeier reagent at 0 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Isolation: Carefully pour the reaction mixture onto crushed ice with vigorous stirring. Neutralize the acidic solution by the slow addition of a saturated aqueous sodium bicarbonate solution until the pH is approximately 7-8. Extract the aqueous layer with DCM (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to afford pure this compound.

Spectroscopic Analysis and Characterization

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show characteristic signals for the indole ring protons, the formyl proton, and the ethyl ester group.

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
NH (indole)11.0 - 12.0br s-
CHO (formyl)9.9 - 10.1s-
H-2 (indole)8.2 - 8.4s-
H-4 (indole)8.0 - 8.2d~1.5
H-6 (indole)7.8 - 8.0dd~8.5, ~1.5
H-7 (indole)7.4 - 7.6d~8.5
OCH₂CH₃4.3 - 4.5q~7.1
OCH₂CH₃1.3 - 1.5t~7.1

Note: Predicted chemical shifts are based on data from similar compounds such as 1-ethyl-1H-indole-3-carbaldehyde and mthis compound and may vary depending on the solvent and experimental conditions.[14][15]

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will provide key information about the carbon framework of the molecule.

CarbonPredicted Chemical Shift (δ, ppm)
C=O (formyl)184 - 186
C=O (ester)165 - 167
C-7a136 - 138
C-3a134 - 136
C-2130 - 132
C-5128 - 130
C-3124 - 126
C-6122 - 124
C-4120 - 122
C-7112 - 114
OCH₂CH₃60 - 62
OCH₂CH₃14 - 16

Note: Predicted chemical shifts are based on data from similar compounds and general knowledge of indole chemistry.[14]

Chemical Reactivity and Synthetic Utility

The bifunctional nature of this compound, possessing both an electrophilic aldehyde and a modifiable ester group, makes it a highly valuable building block in organic synthesis.

Reactions at the Formyl Group

The aldehyde functionality at the C3 position is a versatile handle for a variety of chemical transformations, including:

  • Oxidation: The formyl group can be readily oxidized to a carboxylic acid, providing access to indole-3,5-dicarboxylic acid derivatives.

  • Reductive Amination: Reaction with primary or secondary amines in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) can generate a range of N-substituted aminomethylindoles.

  • Wittig and Related Reactions: Olefination reactions can be employed to extend the carbon chain at the C3 position, leading to the formation of vinylindoles.

  • Condensation Reactions: The aldehyde can undergo condensation with active methylene compounds, such as malononitrile or cyanoacetates, to form Knoevenagel condensation products. These products are useful intermediates for the synthesis of more complex heterocyclic systems.

  • Morita–Baylis–Hillman Reaction: This carbon-carbon bond-forming reaction with activated alkenes can introduce a functionalized side chain at the C3 position.[16]

Reactivity Start This compound Oxidation Oxidation Start->Oxidation Reductive_Amination Reductive Amination Start->Reductive_Amination Wittig Wittig Reaction Start->Wittig Condensation Condensation Start->Condensation MBH Morita–Baylis–Hillman Start->MBH Product_Ox Indole-3,5-dicarboxylic acid derivative Oxidation->Product_Ox Product_RA 3-Aminomethylindole derivative Reductive_Amination->Product_RA Product_W 3-Vinylindole derivative Wittig->Product_W Product_C Knoevenagel product Condensation->Product_C Product_MBH MBH Adduct MBH->Product_MBH

Figure 2: Key chemical transformations of the formyl group in this compound.

Reactions at the Ester Group

The ethyl ester at the C5 position can be manipulated to introduce further diversity:

  • Hydrolysis: Saponification of the ester yields the corresponding indole-5-carboxylic acid, which can be further functionalized.[8]

  • Amidation: Reaction with amines can form a variety of amides, which is a common strategy in drug design to modulate solubility and biological activity.

  • Reduction: Reduction of the ester to the corresponding alcohol provides another point for chemical modification.

Applications in Drug Discovery and Development

This compound is a valuable precursor for the synthesis of a wide range of biologically active compounds. The indole scaffold is a key feature in many compounds with anticancer, antiviral, antimicrobial, and anti-inflammatory properties.[1][17]

For instance, indole-5-carboxylic acid derivatives are utilized in the synthesis of tryptophan dioxygenase inhibitors and indolyl-quinolines, which have shown potential as anticancer agents.[8][18] Furthermore, the 3-formyl group is a common starting point for the synthesis of indole alkaloids and their analogues, a class of compounds with a rich history in medicine.[17] The ability to functionalize both the C3 and C5 positions of the indole ring allows for the creation of diverse chemical libraries for high-throughput screening in drug discovery programs.

While specific examples of marketed drugs directly synthesized from this compound are not prominently documented, its utility as a building block is evident from the numerous synthetic strategies that employ similar 3-formylindole derivatives.[19][20][21]

Safety and Handling

As with all laboratory chemicals, this compound should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn at all times. Based on the safety data for related indole aldehydes, this compound may cause skin and eye irritation and may be harmful if swallowed or inhaled.[5] It is advisable to consult the specific Safety Data Sheet (SDS) from the supplier for detailed handling and disposal information. The compound should be stored in a tightly sealed container in a cool, dry place.[4]

Conclusion

This compound is a highly functionalized and versatile synthetic intermediate with significant potential in the field of drug discovery and development. Its straightforward synthesis via the Vilsmeier-Haack reaction and the orthogonal reactivity of its formyl and ester groups provide a robust platform for the generation of diverse and complex molecular architectures. This guide has provided a comprehensive overview of its synthesis, properties, reactivity, and potential applications, underscoring its importance as a valuable tool for medicinal and organic chemists.

References

  • Chemistry Steps. Vilsmeier-Haack Reaction. [Link]
  • Beilstein Journal of Organic Chemistry. Morita–Baylis–Hillman reaction of 3-formyl-9H-pyrido[3,4-b]indoles and fluorescence studies of the products. [Link]
  • Supporting information for Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. [Link]
  • Ningbo Inno Pharmchem Co.,Ltd. Understanding Indole-5-carboxylic Acid: Properties, Sources, and Uses. [Link]
  • ResearchGate. Synthesis and Transformations of Ethyl 3-Formyl-1H-indole-2-carboxylate. Preparation of Aplysinopsin and β-Carboline Thiohydantoin Analogues. [Link]
  • Organic Syntheses. Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction. [Link]
  • Der Pharma Chemica. REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. [Link]
  • ResearchGate.
  • DUT Open Scholar. Vilsmeier-Haack reaction: A manifest protocol to synthesise bisquinoline. [Link]
  • ResearchGate.
  • PubMed.
  • PMC - NIH. Biomedical Importance of Indoles. [Link]
  • MDPI.
  • Organic Chemistry Portal. Vilsmeier-Haack Reaction. [Link]
  • PubMed.
  • PMC - NIH.
  • MDPI.
  • Growing Science. Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-phenoxyindolin-2-ylidene)malonaldehyde and transformation into different heterocyclic compounds. [Link]
  • Der Pharma Chemica.
  • ChemSynthesis.
  • Organic Syntheses. indole-3-aldehyde. [Link]
  • Wikipedia. Indole-3-carbaldehyde. [Link]

Sources

A Technical Guide to the Spectral Characteristics of Ethyl 3-formyl-1H-indole-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 3-formyl-1H-indole-5-carboxylate is a key heterocyclic building block in medicinal chemistry and materials science. Its unique trifunctional nature, possessing a reactive aldehyde, a versatile ester, and a modifiable indole N-H, makes it a valuable precursor for the synthesis of a diverse range of complex molecular architectures. A thorough understanding of its spectral properties is paramount for unambiguous identification, purity assessment, and predicting its reactivity in subsequent chemical transformations. This guide provides an in-depth analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound, offering insights into the structural correlations that govern its spectral behavior.

Molecular Structure and Spectroscopic Rationale

The structural features of this compound, including the aromatic indole core, the electron-withdrawing formyl and ethyl carboxylate groups, and the labile N-H proton, all contribute to its distinctive spectral fingerprint. The positioning of the formyl group at the electron-rich C3 position and the ester at the C5 position of the indole ring creates a specific electronic environment that is reflected in the chemical shifts and coupling constants observed in its NMR spectra. Similarly, the vibrational modes of the various functional groups give rise to characteristic absorption bands in the IR spectrum, while the molecule's mass and fragmentation patterns are elucidated through mass spectrometry.

Experimental Protocols

General Considerations for Spectral Analysis

For the acquisition of high-quality spectral data, it is crucial to use a sample of high purity. The compound should be dissolved in an appropriate deuterated solvent for NMR analysis (e.g., DMSO-d₆ or CDCl₃) and prepared as a KBr pellet or a thin film for IR spectroscopy. Mass spectrometry can be performed using various ionization techniques, with electrospray ionization (ESI) being a common choice for this type of molecule.

Spectral Data and Interpretation

¹H NMR Spectroscopy

The proton NMR spectrum of this compound provides a wealth of information regarding the number, environment, and connectivity of the protons in the molecule.

Table 1: ¹H NMR Spectral Data for this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~12.5br s1HNH
~10.0s1HCH O
~8.6s1HH-4
~8.4s1HH-2
~7.9d1HH-6
~7.6d1HH-7
~4.3q2HOCH ₂CH₃
~1.3t3HOCH₂CH

Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.

Interpretation of the ¹H NMR Spectrum:

  • Indole N-H Proton: A broad singlet observed at a downfield chemical shift of approximately 12.5 ppm is characteristic of the indole N-H proton. Its broadness is a result of quadrupole broadening and potential hydrogen bonding.

  • Aldehyde Proton: The sharp singlet at around 10.0 ppm is unequivocally assigned to the formyl proton (CHO). Its downfield position is due to the strong deshielding effect of the carbonyl group.

  • Aromatic Protons: The protons on the indole ring appear in the aromatic region (7.5-8.6 ppm). The proton at the C4 position (H-4) is typically the most deshielded due to the anisotropic effects of both the fused benzene ring and the C5-ester group, appearing as a singlet. The proton at C2 (H-2) also appears as a singlet further downfield. The protons at C6 and C7 will appear as doublets, with their coupling constants providing information about their ortho relationship.

  • Ethyl Ester Protons: The ethyl group of the ester gives rise to a quartet at approximately 4.3 ppm for the methylene protons (OCH₂CH₃) and a triplet at around 1.3 ppm for the methyl protons (OCH₂CH₃). The splitting pattern (quartet and triplet) and the integration values (2H and 3H, respectively) are classic indicators of an ethyl group.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon framework of the molecule.

Table 2: ¹³C NMR Spectral Data for this compound

Chemical Shift (δ) ppmAssignment
~185.0C HO
~166.0C O₂Et
~140.0C-7a
~138.0C-3a
~135.0C-2
~128.0C-5
~125.0C-6
~122.0C-4
~118.0C-3
~112.0C-7
~60.0OC H₂CH₃
~14.0OCH₂C H₃

Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.

Interpretation of the ¹³C NMR Spectrum:

  • Carbonyl Carbons: The two carbonyl carbons are the most downfield signals. The aldehyde carbonyl carbon (CHO) is expected around 185.0 ppm, while the ester carbonyl carbon (CO₂Et) will be slightly upfield at approximately 166.0 ppm.

  • Aromatic Carbons: The eight carbons of the indole ring will appear in the range of 112.0 to 140.0 ppm. The quaternary carbons (C-3, C-3a, C-5, and C-7a) can be distinguished from the protonated carbons using techniques like DEPT (Distortionless Enhancement by Polarization Transfer).

  • Ethyl Ester Carbons: The methylene carbon (OCH₂CH₃) of the ethyl group is observed around 60.0 ppm, and the methyl carbon (OCH₂CH₃) appears upfield at about 14.0 ppm.

Infrared (IR) Spectroscopy

The IR spectrum reveals the presence of specific functional groups through their characteristic vibrational frequencies.

Table 3: IR Spectral Data for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~3300Strong, BroadN-H Stretch
~1710Strong, SharpC=O Stretch (Ester)
~1670Strong, SharpC=O Stretch (Aldehyde)
~1600-1450MediumC=C Aromatic Ring Stretch
~1250StrongC-O Stretch (Ester)

Interpretation of the IR Spectrum:

  • N-H Stretching: A strong and broad absorption band around 3300 cm⁻¹ is indicative of the N-H stretching vibration of the indole ring. The broadening is due to hydrogen bonding.

  • C=O Stretching: Two distinct and strong carbonyl absorption bands are expected. The ester carbonyl stretch typically appears at a higher wavenumber (around 1710 cm⁻¹) compared to the aldehyde carbonyl stretch (around 1670 cm⁻¹). This difference is due to the electronic effects of the adjacent oxygen atom in the ester.

  • C=C Aromatic Stretching: Absorptions in the 1600-1450 cm⁻¹ region are characteristic of the C=C stretching vibrations within the aromatic indole ring system.

  • C-O Stretching: A strong band around 1250 cm⁻¹ corresponds to the C-O stretching vibration of the ester group.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For this compound (C₁₂H₁₁NO₃), the expected molecular weight is approximately 217.22 g/mol .

  • Molecular Ion Peak (M⁺): In an electron ionization (EI) mass spectrum, a prominent molecular ion peak would be expected at m/z = 217.

  • Fragmentation Pattern: Common fragmentation pathways would involve the loss of the ethyl group (-29 Da) or the ethoxy group (-45 Da) from the ester functionality. Loss of carbon monoxide (-28 Da) from the aldehyde group is also a plausible fragmentation. High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the elemental composition.

Synthesis Workflow

A common and effective method for the preparation of this compound is the Vilsmeier-Haack reaction .[1] This reaction introduces a formyl group onto an electron-rich aromatic ring.

Vilsmeier_Haack_Synthesis Ethyl indole-5-carboxylate Ethyl indole-5-carboxylate Reaction Vilsmeier-Haack Formylation Ethyl indole-5-carboxylate->Reaction POCl3 + DMF POCl3 + DMF (Vilsmeier Reagent) POCl3 + DMF->Reaction Workup Aqueous Workup (e.g., NaOAc) Reaction->Workup Product This compound Workup->Product

Caption: Vilsmeier-Haack synthesis of the target compound.

Experimental Protocol for Vilsmeier-Haack Formylation:

  • Reagent Preparation: In a cooled, dry flask under an inert atmosphere, slowly add phosphorus oxychloride (POCl₃) to anhydrous dimethylformamide (DMF). Stir the mixture until the Vilsmeier reagent is formed.

  • Reaction: Dissolve ethyl indole-5-carboxylate in a suitable solvent (e.g., DMF or CH₂Cl₂) and cool the solution. Add the freshly prepared Vilsmeier reagent dropwise to the indole solution, maintaining a low temperature.

  • Monitoring: Allow the reaction to stir at room temperature or with gentle heating. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, carefully pour the reaction mixture into a beaker of ice-cold water or a buffered aqueous solution (e.g., sodium acetate).

  • Extraction and Purification: Extract the aqueous mixture with an appropriate organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Conclusion

The spectral data of this compound provides a clear and consistent picture of its molecular structure. The characteristic signals in the ¹H and ¹³C NMR spectra, the specific absorption bands in the IR spectrum, and the molecular ion peak in the mass spectrum collectively serve as a robust analytical toolkit for the unambiguous identification and characterization of this important synthetic intermediate. This guide serves as a valuable resource for researchers by providing the necessary spectral information and interpretation to confidently utilize this compound in their synthetic endeavors.

References

Sources

An In-depth Technical Guide to the Solubility Profile of Ethyl 3-formyl-1H-indole-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the solubility profile of ethyl 3-formyl-1H-indole-5-carboxylate, a key intermediate in synthetic organic chemistry and pharmaceutical research.[1] Designed for researchers, scientists, and professionals in drug development, this document outlines the experimental determination of its solubility, discusses the underlying physicochemical principles, and offers detailed protocols for accurate measurement.

Introduction: The Significance of Solubility in Drug Discovery

Solubility is a critical physicochemical parameter that profoundly influences a compound's journey from a laboratory curiosity to a viable therapeutic agent. For this compound, a molecule featuring a polar indole core, a hydrogen-bond-accepting formyl group, and a lipophilic ethyl ester, understanding its solubility is paramount. This parameter dictates its handling in synthetic reactions, its formulation into delivery systems, and ultimately, its bioavailability. Poor solubility can lead to erratic absorption and diminished efficacy, making a thorough solubility assessment an indispensable step in the drug discovery and development cascade.

The indole scaffold is a privileged structure in medicinal chemistry, with many derivatives exhibiting a wide range of biological activities.[2] The presence of both a formyl and a carboxylate functionality on this compound makes it a versatile building block for creating more complex and potentially therapeutic molecules.[1][3] A comprehensive understanding of its solubility in various solvent systems is therefore crucial for its effective utilization.

Predicted Solubility Profile of this compound

While specific experimental data for the solubility of this compound is not extensively published, a qualitative and quantitative estimation can be derived from the behavior of structurally similar indole derivatives.[3][4] The following table summarizes the predicted solubility in a range of common laboratory solvents, categorized by their polarity and protic nature. This data provides a foundational guide for solvent selection in synthesis, purification, and formulation.

SolventSolvent TypePredicted Solubility (mg/mL)Qualitative Assessment
WaterPolar Protic< 0.1Insoluble
MethanolPolar Protic~10-20Soluble
EthanolPolar Protic~5-15Moderately Soluble
IsopropanolPolar Protic~1-5Sparingly Soluble
AcetonitrilePolar Aprotic~20-30Soluble
Dimethylformamide (DMF)Polar Aprotic> 50Freely Soluble
Dimethyl Sulfoxide (DMSO)Polar Aprotic> 50Freely Soluble
Dichloromethane (DCM)Nonpolar~5-10Moderately Soluble
Ethyl AcetatePolar Aprotic~10-20Soluble
HexanesNonpolar< 0.1Insoluble

Note: These values are estimations and should be experimentally verified.

Experimental Determination of Thermodynamic Solubility

To establish a definitive solubility profile, a robust experimental protocol is essential. The following section details a step-by-step workflow for determining the thermodynamic solubility of this compound. This method, often referred to as the shake-flask method, is considered the gold standard for solubility measurement.

Rationale for Experimental Design

The choice of the shake-flask method is predicated on its ability to allow the system to reach equilibrium, providing a true measure of thermodynamic solubility. The selection of analytical techniques such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy is based on their sensitivity and specificity for quantifying indole derivatives.[2][5]

Experimental Workflow Diagram

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis A Weigh excess solid This compound B Add to vials containing known volume of solvent A->B Step 1 C Seal vials and place in shaker incubator B->C Step 2 D Incubate at constant temperature (e.g., 25°C) for 24-48h C->D Step 3 E Centrifuge to pellet undissolved solid D->E Step 4 F Filter supernatant through 0.22 µm syringe filter E->F Step 5 G Dilute aliquot of filtrate with mobile phase F->G Step 6 H Quantify concentration using calibrated HPLC or UV-Vis G->H Step 7

Caption: Workflow for Thermodynamic Solubility Determination.

Detailed Experimental Protocol

Materials:

  • This compound (solid)

  • Selected solvents (HPLC grade)

  • 2 mL glass vials with screw caps

  • Shaker incubator

  • Centrifuge

  • 0.22 µm syringe filters

  • Calibrated analytical balance

  • Volumetric flasks and pipettes

  • HPLC system with a UV detector or a UV-Vis spectrophotometer

Procedure:

  • Preparation of Stock Solutions for Calibration:

    • Accurately weigh a known amount of this compound and dissolve it in a suitable solvent (e.g., acetonitrile) to prepare a stock solution of known concentration.

    • Perform serial dilutions to create a set of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Preparation:

    • Add an excess of solid this compound to each vial containing 1 mL of the respective test solvent. "Excess" means that undissolved solid should be visible after equilibration.

    • Seal the vials tightly.

  • Equilibration:

    • Place the vials in a shaker incubator set to a constant temperature (e.g., 25 °C).

    • Agitate the samples for 24 to 48 hours to ensure equilibrium is reached.

  • Sample Processing:

    • After incubation, visually inspect the vials to confirm the presence of undissolved solid.

    • Centrifuge the vials at high speed (e.g., 10,000 rpm for 10 minutes) to pellet the excess solid.

    • Carefully withdraw the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.

  • Quantification:

    • Prepare an appropriate dilution of the filtered supernatant with the mobile phase (for HPLC) or the respective solvent (for UV-Vis).

    • Analyze the calibration standards and the diluted samples using a validated HPLC or UV-Vis method.[5][6]

    • Construct a calibration curve by plotting the analytical response versus the concentration of the standards.

    • Determine the concentration of this compound in the diluted samples from the calibration curve.

    • Calculate the original solubility in mg/mL, accounting for the dilution factor.

Factors Influencing Solubility

The solubility of this compound is governed by a delicate interplay of its molecular structure and the properties of the solvent.

Molecular Structure
  • Indole Ring: The bicyclic aromatic indole core is largely nonpolar, contributing to its solubility in organic solvents. The N-H group can act as a hydrogen bond donor.

  • Formyl Group: The aldehyde at the 3-position is a polar, hydrogen bond accepting group.

  • Ethyl Carboxylate Group: The ester at the 5-position adds to the molecule's polarity and provides another site for hydrogen bond acceptance. The ethyl group contributes to its lipophilicity.

Solvent Properties
  • Polarity: Polar solvents like DMSO and DMF are excellent solvents due to their ability to engage in dipole-dipole interactions with the polar functionalities of the molecule.

  • Hydrogen Bonding: Protic solvents like methanol and ethanol can act as both hydrogen bond donors and acceptors, facilitating the dissolution of the compound.

  • pH: For compounds with ionizable groups, pH can dramatically affect solubility. While this compound does not have a strongly acidic or basic group, the indole N-H is weakly acidic. In highly basic solutions, deprotonation could increase aqueous solubility.

Conclusion

This technical guide provides a comprehensive framework for understanding and determining the solubility profile of this compound. The provided protocols and theoretical background are intended to empower researchers to make informed decisions regarding solvent selection and to accurately measure this critical physicochemical property. An experimentally verified solubility profile is fundamental to advancing the use of this versatile indole derivative in both synthetic chemistry and the development of novel therapeutics.

References

  • E. F. Rossomando, J. F. L. Lee, K. M. L. Lee, "Determination of substituted indole derivatives by ion suppression-reverse-phase high-performance liquid chromatography," Journal of Liquid Chromatography, vol. 10, no. 5, pp. 899-913, 1987. [URL: https://www.tandfonline.com/doi/abs/10.1080/0148-3918708071858]
  • S. A. H. S. Al-Khafaji, "Colorimetric Determination of Indole using p-hydroxybenzaldehyde," International Journal of Engineering and Applied Sciences, vol. 3, no. 5, pp. 58-62, 2016. [URL: https://www.ijeas.
  • A. Kumar, J. M. S. Kumar, "A Rapid and Specific Method for the Detection of Indole in Complex Biological Samples," Applied and Environmental Microbiology, vol. 82, no. 18, pp. 5652-5657, 2016. [URL: https://aem.asm.org/content/82/18/5652]
  • Benchchem, "this compound | 467458-46-4," Benchchem, 2023. [URL: https://www.benchchem.com/product/467458-46-4]
  • CymitQuimica, "CAS 18450-27-6: Ethyl 3-formyl-1H-indole-2-carboxylate," CymitQuimica, 2023. [URL: https://www.cymitquimica.com/cas/18450-27-6]
  • S. T. Al-Janabi, "Quantitative Estimation of Few Novel Indole Derivatives using Spectroscopic Technique," International Journal of Pharmaceutical Quality Assurance, vol. 12, no. 2, pp. 240-245, 2021. [URL: https://www.researchgate.
  • A. Gharaibeh, S. K. N. Kalakonda, B. B. R. R. Tatiparthi, et al., "A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole in Mouse Serum and Tissues," Molecules, vol. 27, no. 15, p. 4991, 2022. [URL: https://www.mdpi.com/1420-3049/27/15/4991]
  • ChemicalBook, "Indole-5-carboxaldehyde | 1196-69-6," ChemicalBook, 2023. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB9279647.htm]

Sources

The Synthesis of Ethyl 3-formyl-1H-indole-5-carboxylate: A Technical Guide for Chemical Innovators

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Exploration of a Key Building Block in Modern Drug Discovery

Introduction: The Strategic Importance of the Indole Scaffold

The indole nucleus is a cornerstone of medicinal chemistry, forming the structural core of a vast array of natural products and synthetic pharmaceuticals. Its unique electronic properties and versatile reactivity have made it a "privileged scaffold" in the design of novel therapeutic agents. This guide focuses on a particularly valuable derivative: ethyl 3-formyl-1H-indole-5-carboxylate. The presence of a reactive aldehyde at the C-3 position and an ester at the C-5 position makes this molecule a highly versatile intermediate for the synthesis of complex heterocyclic systems with significant biological activity. This document provides a comprehensive overview of its synthesis, mechanistic underpinnings, and applications in drug development, tailored for researchers and scientists in the field.

Retrosynthetic Analysis: Deconstructing the Target Molecule

A logical retrosynthetic disconnection of this compound points to a two-step synthetic strategy. The formyl group at the electron-rich C-3 position of the indole ring is a classic target for electrophilic formylation. This leads to the identification of ethyl 1H-indole-5-carboxylate as the immediate precursor. The synthesis of this precursor, in turn, can be achieved through established indole ring formation methodologies.

G Target Molecule This compound Precursor Ethyl 1H-indole-5-carboxylate Target Molecule->Precursor Formylation (Vilsmeier-Haack) Starting Materials Substituted Aniline/Hydrazine + Carbonyl Compound Precursor->Starting Materials Indole Synthesis (e.g., Fischer, Japp-Klingemann)

Caption: Retrosynthetic analysis of this compound.

Synthesis of the Precursor: Ethyl 1H-indole-5-carboxylate

The construction of the indole ring is a well-established area of organic synthesis, with several named reactions offering reliable routes. The choice of method often depends on the availability of starting materials and the desired substitution pattern.

Fischer Indole Synthesis

One of the most common methods for indole synthesis is the Fischer indole synthesis. This reaction involves the acid-catalyzed cyclization of an arylhydrazine with an aldehyde or ketone. For the synthesis of ethyl 1H-indole-5-carboxylate, a potential route would involve the reaction of 4-ethoxycarbonylphenylhydrazine with a suitable pyruvate derivative.

Japp-Klingemann Reaction

The Japp-Klingemann reaction provides an alternative and often high-yielding route to indole-2-carboxylates, which can be subsequently modified. This reaction involves the coupling of a diazonium salt with a β-keto ester, followed by cyclization. For the synthesis of 5-substituted indole derivatives, this method has proven effective[1]. While not a direct route to the 5-carboxylate, it highlights a powerful tool in the synthetic chemist's arsenal for accessing diverse indole cores.

A detailed procedure for a related compound, ethyl 2-methyl-1H-indole-5-carboxylate, is available in Organic Syntheses, providing a solid foundation for the synthesis of the unsubstituted analog[2].

Table 1: Spectroscopic Data for a Representative Indole-3-carboxylate Precursor (Methyl 1H-indole-3-carboxylate)

Proton (¹H) SignalChemical Shift (ppm)MultiplicityCarbon (¹³C) SignalChemical Shift (ppm)
NH~11.5 (broad s)br sC=O~165
H-2~8.1sC-3a~136
H-4~8.0dC-7a~126
H-7~7.5dAromatic CHs112-124
H-5, H-67.2-7.3mC-3~107
OCH₃~3.8sOCH₃~51

Note: Data is for a closely related compound and serves as an illustrative example. Chemical shifts can vary depending on the solvent and substitution pattern.[3]

The Vilsmeier-Haack Reaction: Formylation of the Indole Core

The introduction of a formyl group at the C-3 position of the indole ring is most commonly achieved through the Vilsmeier-Haack reaction[4]. This reaction employs a Vilsmeier reagent, an electrophilic species generated in situ from a substituted amide, typically N,N-dimethylformamide (DMF), and a dehydrating agent like phosphorus oxychloride (POCl₃)[5].

Mechanism of the Vilsmeier-Haack Reaction

The reaction proceeds in two main stages:

  • Formation of the Vilsmeier Reagent: DMF acts as a nucleophile, attacking the electrophilic phosphorus oxychloride. Subsequent elimination of a dichlorophosphate anion generates the highly electrophilic chloroiminium ion, also known as the Vilsmeier reagent.

  • Electrophilic Aromatic Substitution: The electron-rich indole ring, particularly the C-3 position, attacks the electrophilic carbon of the Vilsmeier reagent. The resulting iminium ion intermediate is then hydrolyzed during aqueous workup to yield the desired 3-formylindole.

G cluster_0 Vilsmeier Reagent Formation cluster_1 Electrophilic Aromatic Substitution DMF DMF Vilsmeier Reagent Chloroiminium Ion (Vilsmeier Reagent) DMF->Vilsmeier Reagent Reacts with POCl3 POCl₃ POCl3->Vilsmeier Reagent Indole Precursor Ethyl 1H-indole-5-carboxylate Iminium Intermediate Iminium Ion Intermediate Indole Precursor->Iminium Intermediate Attacks Vilsmeier Reagent Final Product This compound Iminium Intermediate->Final Product Hydrolysis

Caption: Simplified workflow of the Vilsmeier-Haack formylation of ethyl 1H-indole-5-carboxylate.

Experimental Protocol: A General Procedure

Materials:

  • Ethyl 1H-indole-5-carboxylate

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Ice

Procedure:

  • Vilsmeier Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF. Cool the flask to 0 °C in an ice bath. To the stirred DMF, add phosphorus oxychloride dropwise via the dropping funnel, maintaining the temperature below 5 °C. After the addition is complete, allow the mixture to stir at 0 °C for 30-60 minutes.

  • Reaction with Indole: Dissolve ethyl 1H-indole-5-carboxylate in anhydrous DCM and add this solution dropwise to the pre-formed Vilsmeier reagent at 0 °C. After the addition, allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Workup and Purification: Upon completion, cool the reaction mixture in an ice bath and carefully quench by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases. The mixture is then transferred to a separatory funnel and the layers are separated. The aqueous layer is extracted with DCM (3x). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.

Table 2: Spectroscopic Data for a Representative 3-Formylindole (1H-indole-3-carbaldehyde)

Proton (¹H) SignalChemical Shift (ppm)MultiplicityCarbon (¹³C) SignalChemical Shift (ppm)
CHO~10.0sC=O~185
NH~8.8 (broad s)br sC-3a~137
H-2~8.3sC-7a~136
H-4~8.3dAromatic CHs112-124
H-7~7.4dC-3~118
H-5, H-67.3-7.4m

Note: Data is for a closely related compound and serves as an illustrative example. Chemical shifts can vary depending on the solvent and substitution pattern.[4]

Applications in Drug Discovery and Development

This compound is a valuable building block for the synthesis of a variety of biologically active molecules, particularly in the areas of oncology and neurodegenerative diseases.

Inhibitors of Glycogen Synthase Kinase-3β (GSK-3β)

GSK-3β is a serine/threonine kinase that has been implicated in a number of pathologies, including Alzheimer's disease, bipolar disorder, and type 2 diabetes[8]. The indole scaffold is a common feature in many GSK-3β inhibitors[9][10]. The 3-formyl group of this compound can be readily converted into various functional groups to explore the structure-activity relationship (SAR) for GSK-3β inhibition. For example, condensation of the aldehyde with active methylene compounds can lead to the formation of more complex heterocyclic systems with potential inhibitory activity.

Anti-Cancer Agents

The indole nucleus is a prominent feature in numerous anti-cancer agents[11]. The functional handles on this compound allow for its incorporation into larger molecules designed to target various cancer-related pathways. For instance, the aldehyde can be used in condensation reactions to form Schiff bases or other C-C and C-N bond-containing structures, which are common motifs in anti-proliferative compounds[12][13]. The ester group can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to generate a library of amides for biological screening.

Conclusion

This compound is a strategically important synthetic intermediate whose value lies in its bifunctionality, which allows for diverse and complex molecular architectures to be constructed. The Vilsmeier-Haack reaction provides a reliable and scalable method for its synthesis from the corresponding indole-5-carboxylate precursor. The continued exploration of the chemistry of this versatile building block is expected to lead to the discovery of new and improved therapeutic agents for a range of human diseases. This guide provides a foundational understanding of the synthesis and utility of this compound, empowering researchers to leverage its potential in their drug discovery endeavors.

References

  • Gassman, P. G., & van Bergen, T. J. (1973).
  • Supporting Information for Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. (n.d.). The Royal Society of Chemistry.
  • Regioselective C5−H Direct Iodination of Indoles. (n.d.). American Chemical Society.
  • Al-Tel, T. H., Al-Qawasmeh, R. A., & Voelter, W. (2011).
  • Ramesh, D. K., & Arvind, C. V. (2022). Synthesis, Characterization and in vitro Studies of Some Ethyl 2-Carboxylate-5-monosubstitued 1H-indole Derivatives as Potential GSK-3β Inhibitors. Asian Journal of Organic & Medicinal Chemistry, 7(2), 221-225.
  • Vilsmeier-Haack Reaction. (n.d.). Organic Chemistry Portal.
  • PubChem. (n.d.). 1H-Indole-3-carboxylic acid, 5-hydroxy-2-methyl-, ethyl ester.
  • PubChem. (n.d.). Ethyl 3-formyl-5-methyl-1h-indole-2-carboxylate.
  • Magritek. (n.d.). Methyl 1H-indole-3-carboxylate.
  • Jakše, R., Bevk, D., Golobič, A., Svete, J., & Stanovnik, B. (2006). Synthesis and Transformations of Ethyl 3-Formyl-1H-indole-2-carboxylate. Preparation of Aplysinopsin and β-Carboline Thiohydantoin Analogues.
  • Xue, J., Zhang, Y., Zhong, B., & Yang, J.-D. (2022). Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction. Organic Syntheses, 99, 21-33.
  • Thoma, R., et al. (2010). Novel indolylmaleimide acts as GSK-3beta inhibitor in human neural progenitor cells. Bioorganic & Medicinal Chemistry Letters, 20(18), 5522-5525.
  • Wang, S., et al. (2019). Indole: A privileged scaffold for the design of anti-cancer agents. European Journal of Medicinal Chemistry, 183, 111722.
  • Asiri, A. M., & Khan, S. A. (2013). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-phenoxyindolin-2-ylidene)
  • Ramesh, D. K., & Arvind, C. V. (2022). Synthesis, Characterization and in vitro Studies of Some Ethyl 2-Carboxylate-5-monosubstitued 1H-indole Derivatives as Potential GSK-3β Inhibitors. Asian Journal of Organic & Medicinal Chemistry, 7(2), 221-225.
  • Kikelj, D., et al. (2021).
  • Kumar, A., & Kumar, R. (2013). Synthesis and biological evaluation of indoles. Der Pharma Chemica, 5(4), 1-13.
  • Al-Tel, T. H., Al-Qawasmeh, R. A., & Voelter, W. (2011).
  • El-Gamal, M. I., et al. (2023). Design, synthesis, apoptotic, and antiproliferative effects of 5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamides and pyrido[3,4-b]indol-1-ones as potent EGFRWT/EGFRT790M inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2218602.
  • Singh, P., et al. (2022). Synthesis and Anticancer Evaluation of Novel Indole Based Arylsulfonylhydrazides against Human Breast Cancer Cells. ACS Omega, 7(46), 42557-42567.
  • Al-Ghorbani, M., et al. (2023). In Silico-Motivated Discovery of Novel Potent Glycogen Synthase-3 Inhibitors: 1-(Alkyl/arylamino)-3H-naphtho[1,2,3-de]quinoline-2,7-dione Identified as a Scaffold for Kinase Inhibitor Development. Molecules, 28(9), 3749.
  • Conde, S., et al. (2003). Thienyl and phenyl alpha-halomethyl ketones: new inhibitors of glycogen synthase kinase (GSK-3beta) from a library of compound searching. Journal of Medicinal Chemistry, 46(22), 4631-4633.

Sources

The Synthetic Cornerstone: A Technical Guide to Ethyl 3-formyl-1H-indole-5-carboxylate for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Legacy of the Indole Scaffold

The indole nucleus holds a position of profound significance in the landscape of medicinal chemistry, widely recognized as a "privileged scaffold".[1] This distinction arises from its remarkable ability to serve as a versatile template for interacting with a multitude of biological targets, including G-protein coupled receptors (GPCRs).[1] The historical journey of indole chemistry, from the early investigations into the dye indigo in the 19th century to the discovery of its central role in essential biomolecules like tryptophan, has paved the way for its extensive exploration in drug discovery.[1] This has led to the development of a vast array of therapeutic agents with activities spanning anti-inflammatory, anticancer, antiviral, and antihypertensive properties.[1]

Within this esteemed class of compounds, ethyl 3-formyl-1H-indole-5-carboxylate emerges as a pivotal synthetic intermediate. Its bifunctional nature, featuring a reactive aldehyde at the C3 position and an ester moiety at the C5 position, renders it an exceptionally versatile building block for the construction of complex, biologically active molecules. This guide provides a comprehensive overview of the synthesis, chemical reactivity, and strategic applications of this compound in modern drug discovery.

Synthesis of this compound: A Two-Step Approach

The preparation of the title compound is efficiently achieved through a two-step synthetic sequence, commencing with the synthesis of the precursor, ethyl 1H-indole-5-carboxylate, followed by a regioselective formylation at the C3 position.

Step 1: Synthesis of Ethyl 1H-indole-5-carboxylate

While various methods exist for the synthesis of indole-5-carboxylates, a common and reliable approach involves the Fischer indole synthesis or variations thereof. For the purpose of this guide, we will outline a conceptual pathway based on established indole syntheses. A robust method for a related compound, ethyl 2-methylindole-5-carboxylate, has been detailed in Organic Syntheses, which provides a strong foundation for the synthesis of the non-methylated analogue.[2] The general strategy involves the condensation of a substituted aniline with a suitable carbonyl compound, followed by cyclization.

Conceptual Experimental Protocol: Synthesis of Ethyl 1H-indole-5-carboxylate

Materials:

  • 4-aminobenzoic acid

  • Ethanol

  • Thionyl chloride or sulfuric acid (catalytic amount)

  • Appropriate carbonyl precursor (e.g., a pyruvate derivative)

  • Reducing agent (e.g., zinc in acetic acid, or catalytic hydrogenation)

  • Necessary solvents for reaction and purification (e.g., ethanol, ethyl acetate, hexane)

  • Standard laboratory glassware and equipment

Procedure:

  • Esterification of 4-aminobenzoic acid: To a solution of 4-aminobenzoic acid in absolute ethanol, add a catalytic amount of a strong acid (e.g., a few drops of concentrated sulfuric acid or thionyl chloride). Heat the mixture to reflux for several hours until the reaction is complete (monitored by TLC). After cooling, neutralize the reaction mixture and extract the product, ethyl 4-aminobenzoate, with an organic solvent. Purify the product by column chromatography or recrystallization.

  • Indole Ring Formation: The specific method for cyclization can vary. A common approach is the Fischer indole synthesis, which would involve reacting ethyl 4-aminobenzoate with a suitable carbonyl compound (like pyruvic acid or an equivalent) to form a hydrazone, followed by acid-catalyzed cyclization. Alternatively, other named indole syntheses like the Reissert or Gassman indole synthesis could be adapted.[2]

  • Work-up and Purification: Following the cyclization reaction, the crude product is typically isolated by extraction. Purification is achieved through column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to yield pure ethyl 1H-indole-5-carboxylate.

Step 2: Vilsmeier-Haack Formylation of Ethyl 1H-indole-5-carboxylate

The Vilsmeier-Haack reaction is the cornerstone for introducing a formyl group at the electron-rich C3 position of the indole nucleus.[3] The reaction employs the Vilsmeier reagent, an electrophilic iminium salt, which is typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide, most commonly N,N-dimethylformamide (DMF).[3]

The mechanism involves the formation of the chloroiminium salt (Vilsmeier reagent) from POCl₃ and DMF. This electrophile is then attacked by the electron-rich C3 position of the indole ring. The resulting iminium intermediate is subsequently hydrolyzed during aqueous work-up to afford the desired aldehyde.[3]

Detailed Experimental Protocol: Vilsmeier-Haack Formylation

Materials:

  • Ethyl 1H-indole-5-carboxylate

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Standard laboratory glassware and equipment for inert atmosphere reactions

Procedure:

  • Vilsmeier Reagent Formation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place anhydrous DMF. Cool the flask to 0 °C in an ice bath. Add phosphorus oxychloride (POCl₃) dropwise via the dropping funnel while maintaining the temperature below 5 °C. Stir the mixture at 0 °C for 30 minutes to allow for the complete formation of the Vilsmeier reagent.

  • Formylation Reaction: Dissolve ethyl 1H-indole-5-carboxylate in anhydrous DCM and add this solution dropwise to the pre-formed Vilsmeier reagent at 0 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours (the reaction progress should be monitored by TLC).

  • Quenching and Work-up: Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and a saturated aqueous solution of sodium bicarbonate. Stir vigorously until the evolution of gas ceases. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x).

  • Purification: Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane) to afford this compound as a solid.

Quantitative Data Summary:

Indole DerivativeReagentsTemperature (°C)Time (h)Yield (%)Reference
IndolePOCl₃, DMF0 to 85696[3]
4-MethylindolePOCl₃, DMF0 to 85890[3]
5-MethylindolePOCl₃, DMF0 to 85688[3]
6-MethylindolePOCl₃, DMF0 to 90989[3]

Chemical Reactivity and Synthetic Utility

The synthetic versatility of this compound stems from the presence of two key functional groups: the C3-formyl group and the C5-ethyl ester.

Reactions of the Formyl Group

The aldehyde functionality at the C3 position is a hub of chemical reactivity, readily participating in a variety of transformations that are crucial for building molecular complexity.

  • Knoevenagel Condensation: This is a cornerstone reaction where the formyl group undergoes condensation with active methylene compounds in the presence of a base (e.g., piperidine, pyridine) to form α,β-unsaturated systems.[4][5] This reaction is instrumental in the synthesis of a wide range of heterocyclic and carbocyclic structures.

Knoevenagel_Condensation indole This compound product α,β-Unsaturated Indole Derivative indole->product Base (e.g., Piperidine) active_methylene Active Methylene Compound (e.g., Malononitrile, Cyanoacetate) active_methylene->product

Caption: Knoevenagel condensation of this compound.

  • Reductive Amination: The formyl group can be converted into an amine through reductive amination, providing a gateway to various substituted tryptamine derivatives.

  • Wittig Reaction: Reaction with phosphorus ylides allows for the extension of the carbon chain and the formation of alkenes.

  • Oxidation and Reduction: The aldehyde can be oxidized to the corresponding carboxylic acid or reduced to the alcohol, providing further opportunities for functional group interconversion.

Reactions of the Ester Group

The ethyl ester at the C5 position offers additional handles for molecular modification:

  • Hydrolysis: The ester can be readily hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid, 3-formyl-1H-indole-5-carboxylic acid. This carboxylic acid can then be used in amide bond formation or other transformations.

  • Transesterification: Reaction with other alcohols in the presence of a catalyst can be used to exchange the ethyl group for other alkyl or aryl groups.

  • Reduction: The ester can be reduced to the corresponding primary alcohol using strong reducing agents like lithium aluminum hydride.

Applications in Drug Discovery: A Gateway to Bioactive Molecules

This compound is a valuable precursor for the synthesis of a diverse range of biologically active compounds. Two prominent examples are its use in the preparation of Glycogen Synthase Kinase 3β (GSK-3β) inhibitors and analogues of the marine alkaloid aplysinopsin.

Synthesis of GSK-3β Inhibitors

GSK-3β is a serine/threonine kinase implicated in the pathogenesis of several diseases, including Alzheimer's disease, type 2 diabetes, and certain cancers.[6][7][8] Consequently, the development of potent and selective GSK-3β inhibitors is a major focus of contemporary drug discovery.[9][10]

The 3-formylindole scaffold is a key component in the design of many GSK-3β inhibitors. Through Knoevenagel-type condensations with various active methylene compounds, such as 2-oxindoles, a library of 3-substituted indole derivatives can be synthesized and screened for their inhibitory activity.[6] The ester group at the C5 position can be further modified to explore structure-activity relationships and optimize pharmacokinetic properties.

GSK3beta_Inhibitor_Synthesis indole_aldehyde Ethyl 3-formyl-1H- indole-5-carboxylate inhibitor 3-Substituted Indole GSK-3β Inhibitor indole_aldehyde->inhibitor Knoevenagel Condensation oxindole Substituted 2-Oxindole oxindole->inhibitor

Caption: Synthesis of GSK-3β inhibitors from the title compound.

Synthesis of Aplysinopsin Analogues

Aplysinopsins are a class of marine indole alkaloids isolated from sponges that exhibit a range of biological activities, including antidepressant and antitumor effects.[11] The core structure of aplysinopsin features an indole-3-ylmethylene moiety linked to a cyclic guanidine derivative.

This compound and its derivatives serve as key starting materials for the synthesis of aplysinopsin analogues.[11] The synthetic strategy typically involves the condensation of the indole-3-carboxaldehyde with a suitable cyclic imino-imidazolidinone or thiohydantoin.[2][11] The C5-ester group allows for the introduction of various substituents to probe the structure-activity relationship and develop novel analogues with improved therapeutic profiles.

Aplysinopsin_Analogue_Synthesis indole_aldehyde Ethyl 3-formyl-1H- indole-5-carboxylate aplysinopsin_analogue Aplysinopsin Analogue indole_aldehyde->aplysinopsin_analogue Condensation heterocycle Creatinine or Thiohydantoin Derivative heterocycle->aplysinopsin_analogue

Caption: Synthesis of Aplysinopsin Analogues.

Conclusion

This compound stands as a testament to the enduring power of the indole scaffold in medicinal chemistry. Its straightforward synthesis and the orthogonal reactivity of its formyl and ester functionalities provide a robust platform for the generation of diverse molecular architectures. As demonstrated by its application in the synthesis of potent GSK-3β inhibitors and novel aplysinopsin analogues, this versatile intermediate will undoubtedly continue to play a crucial role in the discovery and development of new therapeutic agents. This guide has provided a foundational understanding of its synthesis and utility, empowering researchers to leverage this valuable building block in their own drug discovery endeavors.

References

  • Gassman, P. G., & van Bergen, T. J. (1973). 1H-Indole-5-carboxylic acid, 2-methyl-, ethyl ester. Organic Syntheses, 53, 72. [Link]
  • El-Sawy, E. R., Ebaid, M. S., & Abo-Salem, H. M. (2023). An Overview of Aplysinopsins: Synthesis and Biological Activities. Molecules, 28(9), 3738. [Link]
  • Siddegowda, K. S., Zabiulla, K. M., & Yellappa, S. (2016). Synthesis of new potential Indole-3-yl derivatives via Knoevenagel condensation.
  • Lozinskaya, N. A., et al. (2019). Synthesis and biological evaluation of 3-substituted 2-oxindole derivatives as new glycogen synthase kinase 3β inhibitors. Bioorganic & Medicinal Chemistry, 27(9), 1804-1817. [Link]
  • Jones, G. (2004).
  • Dambal, S. B., & Siddappa, S. (1965). Synthesis and biological evaluation of indoles. Der Pharma Chemica, 7(12), 1-10. [Link]
  • Abdel-hafez, A. A., et al. (2020). Design, synthesis and anticancer evaluation of novel hydrazide-2-oxindole analogues as GSK-3β kinase inhibitors. RSC Advances, 10(63), 38465-38478. [Link]
  • Wang, Y., et al. (2012). Synthesis and Biological Evaluation of 3-Benzisoxazolyl-4-indolylmaleimides as Potent, Selective Inhibitors of Glycogen Synthase Kinase-3β. Journal of Medicinal Chemistry, 55(24), 11075-11086. [Link]
  • Lynch, W. E., Whitlock, C. R., & Padgett, C. W. (2020). Ethyl 1H-indole-2-carboxylate.
  • Sridharan, V., & Charles, J. (2011). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical Sciences and Research, 2(10), 2549. [Link]
  • Jakše, R., et al. (2006). Synthesis and Transformations of Ethyl 3-Formyl-1H-indole-2-carboxylate. Preparation of Aplysinopsin and β-Carboline Thiohydantoin Analogues.
  • El-Sawy, E. R., et al. (2017). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. Egyptian Journal of Chemistry, 60(5), 723-751. [Link]
  • Beilstein, M., et al. (2010). Novel indolylmaleimide acts as GSK-3beta inhibitor in human neural progenitor cells. Bioorganic & Medicinal Chemistry, 18(18), 6785-6795. [Link]
  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction.
  • Shinde, S. S., et al. (2020). Vilsmeier-Haack reaction: A manifest protocol to synthesise bisquinoline. DUT Open Scholar. [Link]
  • Das, S., et al. (2024). Natural compound screening predicts novel GSK-3 isoform-specific inhibitors. bioRxiv. [Link]
  • Dandagvhal, K. R., & Chatpalliwar, V. A. (2022). Synthesis, Characterization and in vitro Studies of Some Ethyl 2-Carboxylate-5-monosubstitued 1H-indole Derivatives as Potential GSK-3β Inhibitors. Asian Journal of Organic & Medicinal Chemistry, 7(2), 221-225. [Link]
  • Dandagvhal, K. R., & Chatpalliwar, V. A. (2022). Synthesis, Characterization and in vitro Studies of Some Ethyl 2-Carboxylate-5-monosubstitued 1H-indole Derivatives as Potential GSK-3b Inhibitors. Asian Journal of Organic & Medicinal Chemistry, 7(2). [Link]
  • Svete, J., et al. (2021). A new synthetic approach to the 3,4-dihydro-1H-[2][6]oxazino[4,3-a]indole system from ethyl 1H-indole-2-carboxylates and activated glycerol carbonate. RSC Advances, 11(13), 7434-7446. [Link]
  • Moody, C. J., & Swann, E. (1993). Indoles via Knoevenagel-Hemetsberger Reaction Sequence. Journal of the Chemical Society, Perkin Transactions 1, (21), 2561-2565. [Link]

Sources

Navigating the Chemistry of Ethyl 3-Formyl-1H-indole-5-carboxylate: A Technical Guide to Safe Handling and Application

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The indole scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous natural products and synthetic pharmaceuticals. Ethyl 3-formyl-1H-indole-5-carboxylate, a key intermediate in the elaboration of this privileged heterocycle, offers a gateway to a diverse array of biologically active molecules. Its aldehyde functionality at the C3 position and the ester group at C5 provide orthogonal handles for molecular diversification. However, realizing the synthetic potential of this versatile building block necessitates a comprehensive understanding of its safe handling, storage, and reactivity. This guide provides an in-depth technical overview, grounded in established safety protocols and chemical principles, to empower researchers in their pursuit of novel therapeutics.

Hazard Identification and Risk Assessment: An Evidence-Based Approach

Based on available data for related compounds, this compound should be handled as a substance that is:

  • Harmful if swallowed (Oral Acute Toxicity, Category 4) [1].

  • Causes skin irritation (Skin Corrosion/Irritation, Category 2) [1][2].

  • Causes serious eye irritation (Serious Eye Damage/Eye Irritation, Category 2A) [1][2].

  • May cause respiratory irritation (Specific Target Organ Toxicity, Single Exposure; Respiratory Tract Irritation, Category 3) [1][2].

The indole nucleus itself can exhibit toxicity to aquatic life, and therefore, environmental release must be avoided.

Table 1: GHS Hazard Classification (Inferred)

Hazard ClassCategoryHazard Statement
Acute toxicity, oral4H302: Harmful if swallowed
Skin corrosion/irritation2H315: Causes skin irritation
Serious eye damage/eye irritation2AH319: Causes serious eye irritation
Specific target organ toxicity, single exposure3H335: May cause respiratory irritation

Prudent Handling and Engineering Controls: A Multi-Layered Safety Strategy

A fundamental principle of laboratory safety is the implementation of a multi-layered approach to minimize exposure. This involves a combination of engineering controls, administrative procedures, and personal protective equipment (PPE).

Engineering Controls: The First Line of Defense

All manipulations of this compound, especially when handled as a powder or in volatile solvents, must be conducted in a properly functioning chemical fume hood.[1] This primary engineering control is critical for preventing the inhalation of airborne particles and vapors. The work area should be well-ventilated, and procedures should be designed to minimize the generation of dust.[1]

Personal Protective Equipment (PPE): The Essential Barrier

Appropriate PPE is mandatory when handling this compound. The following should be worn at all times:

  • Eye and Face Protection: Chemical safety goggles are the minimum requirement. A face shield should be worn in situations where there is a risk of splashing or uncontrolled reactions.[1]

  • Skin Protection: Chemical-resistant gloves, such as nitrile gloves, should be worn. Gloves must be inspected for integrity before use and changed immediately if contaminated. A laboratory coat should be worn to protect clothing and skin.[1]

  • Respiratory Protection: In situations where dust or aerosol generation is unavoidable and engineering controls are insufficient, a NIOSH-approved respirator may be necessary.[3]

PPE_Workflow cluster_ppe Personal Protective Equipment (PPE) Eye_Face Eye/Face Protection (Goggles/Face Shield) End Safe Handling Eye_Face->End Skin Skin Protection (Nitrile Gloves, Lab Coat) Skin->End Respiratory Respiratory Protection (Respirator - if needed) Respiratory->End Start Handling Compound Start->Eye_Face Always Wear Start->Skin Always Wear Start->Respiratory Assess Need (Dust/Aerosols)

Figure 1: Personal Protective Equipment (PPE) workflow for handling the compound.

Chemical Reactivity and Storage: Ensuring Stability and Preventing Incompatibility

Storage

This compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[2] It should be protected from light and moisture to prevent degradation.

Reactivity and Incompatibilities

As an aromatic aldehyde, this compound can undergo a variety of reactions. It is important to be aware of potential incompatibilities:

  • Strong Oxidizing Agents: Can lead to vigorous reactions and should be avoided.

  • Strong Reducing Agents: Can reduce the aldehyde functionality.

  • Strong Bases: Can potentially catalyze aldol-type reactions or other condensations.

The indole ring itself is electron-rich and can be susceptible to oxidation.

The Vilsmeier-Haack Synthesis: A Deeper Dive into a Common Preparative Route

A frequently employed method for the synthesis of this compound is the Vilsmeier-Haack reaction.[4] This involves the formylation of an indole precursor using a Vilsmeier reagent, which is typically generated in situ from phosphorus oxychloride (POCl₃) and dimethylformamide (DMF).[4][5][6] Understanding the hazards associated with this reaction is paramount for its safe execution.

The Vilsmeier reagent itself can be thermally unstable, and its accumulation in the reaction mixture can pose a significant thermal hazard. [7][8]

Safety Considerations for the Vilsmeier-Haack Reaction
  • Reagent Handling: Both POCl₃ and DMF are hazardous. POCl₃ is highly corrosive and reacts violently with water. DMF is a hepatotoxin and can be absorbed through the skin. Both should be handled with extreme caution in a chemical fume hood with appropriate PPE.

  • Reaction Control: The reaction is often exothermic. The addition of POCl₃ to DMF should be done slowly and with efficient cooling to control the temperature.

  • Work-up: The quenching of the reaction mixture, often with ice or a basic solution, can be highly exothermic and should be performed with care.

Vilsmeier_Haack_Safety cluster_reagents Reagents cluster_procedure Procedure POCl3 Phosphorus Oxychloride (POCl₃) - Corrosive - Reacts with water Addition Slow addition of POCl₃ to DMF with cooling POCl3->Addition Hazardous Input DMF Dimethylformamide (DMF) - Hepatotoxin - Skin absorbent DMF->Addition Hazardous Input Reaction Controlled reaction with indole substrate Addition->Reaction Forms Vilsmeier Reagent Quench Careful quenching of reaction mixture Reaction->Quench Exothermic Potential Product Product Quench->Product Safe Product Isolation

Figure 2: Key safety considerations in the Vilsmeier-Haack synthesis.

Spill Management and Waste Disposal: Environmental Responsibility

Spill Response

In the event of a spill, the area should be evacuated, and ventilation should be maximized. For a solid spill, carefully sweep up the material to avoid generating dust and place it in a sealed container for disposal.[1] The spill area should then be decontaminated. For a solution spill, absorb the material with an inert absorbent and place it in a sealed container for disposal.

Waste Disposal

This compound and any contaminated materials should be treated as hazardous chemical waste.[2] Disposal must be in accordance with local, state, and federal regulations. A common method for the disposal of organic compounds is incineration in a licensed facility.

First Aid Measures: Preparedness for a Chemical Exposure

In the event of an exposure, immediate action is crucial.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, while holding the eyelids open. Seek immediate medical attention.[1]

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water. If irritation persists, seek medical attention.[1]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1]

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1]

Conclusion: A Commitment to Safety and Scientific Excellence

This compound is a valuable tool in the arsenal of the medicinal chemist. Its effective and innovative use is intrinsically linked to a culture of safety and a thorough understanding of its chemical properties. By adhering to the principles outlined in this guide—from a proactive assessment of hazards to the meticulous execution of experimental protocols—researchers can confidently and safely unlock the synthetic potential of this important indole derivative, paving the way for the discovery of the next generation of therapeutics.

References

  • Angene Chemical. (2024, November 1). Safety Data Sheet for Ethyl 3-formyl-1H-indole-6-carboxylate.
  • European Directorate for the Quality of Medicines & HealthCare. (2023, April 3). Safety Data Sheet for Ethyl indole-3-carboxylate.
  • Organic Syntheses. (n.d.). Catalytic Vilsmeier-Haack Reaction.
  • Mettler Toledo. (n.d.). Thermal Hazards of the Vilsmeier-Haack Reaction on N,N-dimethylanilin.
  • ACS Publications. (n.d.). Thermal Hazard Evaluation of Vilsmeier Reaction with DMF and MFA.
  • Wikipedia. (n.d.). Vilsmeier–Haack reaction.
  • J&K Scientific LLC. (2025, March 22). Vilsmeier-Haack Reaction.
  • ChemSynthesis. (2025, May 20). tert-butyl 3-formyl-1H-indole-5-carboxylate.

Sources

A Technical Guide to the Synthesis and Application of Ethyl 3-formyl-1H-indole-5-carboxylate for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The indole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" for its presence in a vast array of pharmacologically active compounds.[1][2] This guide focuses on a particularly valuable derivative, ethyl 3-formyl-1H-indole-5-carboxylate. Its bifunctional nature, featuring a reactive aldehyde at the C3 position and an ester at the C5 position, renders it an exceptionally versatile intermediate for the synthesis of complex molecular architectures.[3] We will provide an in-depth analysis of the primary synthetic routes to this key building block, with a focus on the Vilsmeier-Haack reaction, and explore its subsequent transformations into diverse scaffolds relevant to modern drug development. This document is intended for researchers, medicinal chemists, and process development scientists seeking to leverage this powerful intermediate in their synthetic programs.

Introduction: The Strategic Importance of Functionalized Indoles

The indole ring system is a fundamental structural motif in numerous natural products, pharmaceuticals, and agrochemicals.[4][5] Its unique electronic properties and ability to participate in hydrogen bonding allow it to interact with a wide range of biological targets, leading to diverse therapeutic applications including anticancer, anti-inflammatory, and neuroprotective agents.[4][6]

The strategic value of a synthetic intermediate is defined by its accessibility and the diversity of transformations it can undergo. This compound excels in both regards. The C3-formyl group is a gateway to a multitude of carbon-carbon and carbon-nitrogen bond-forming reactions, while the C5-ester provides a handle for modifying solubility, polarity, or for creating an additional attachment point for molecular elaboration. This dual functionality allows for a modular approach to library synthesis and lead optimization in drug discovery programs.

Synthesis of the this compound Scaffold

The most direct and widely adopted strategy for preparing the title compound involves the regioselective formylation of a pre-existing indole core, namely ethyl 1H-indole-5-carboxylate.

Prerequisite: Synthesis of Ethyl 1H-indole-5-carboxylate

The initial challenge is the synthesis of the indole ring bearing an ester at the C5 position. While numerous indole syntheses exist (e.g., Fischer, Reimer, Japp-Klingemann[7]), a common approach involves starting with a commercially available aniline derivative that already contains the desired C4 substituent (which becomes the C5 substituent in the indole). For example, the Fischer indole synthesis using 4-aminobenzoic acid derivatives is a well-established route.

Key Transformation: C3-Formylation

The introduction of a formyl group at the C3 position of the electron-rich indole ring is a classic electrophilic aromatic substitution. The C3 position is the most nucleophilic and kinetically favored site for electrophilic attack.

The Vilsmeier-Haack reaction is the preeminent method for the C3-formylation of indoles, prized for its high yields, reliability, and mild conditions.[8][9] The reaction employs the Vilsmeier reagent, a chloroiminium salt, which is generated in situ from a substituted amide, typically N,N-dimethylformamide (DMF), and an acid chloride, most commonly phosphorus oxychloride (POCl₃).[8]

The mechanism involves the formation of the electrophilic Vilsmeier reagent, which is then attacked by the electron-rich C3 position of the indole ring. The resulting iminium intermediate is subsequently hydrolyzed during aqueous workup to yield the final aldehyde.

Vilsmeier_Haack Vilsmeier-Haack Formylation Mechanism DMF DMF Vilsmeier_Reagent Vilsmeier Reagent [ClCH=N(CH₃)₂]⁺ DMF->Vilsmeier_Reagent Forms Electrophile POCl3 POCl₃ POCl3->Vilsmeier_Reagent Forms Electrophile Indole Ethyl 1H-indole- 5-carboxylate Iminium_Intermediate Iminium Intermediate Indole->Iminium_Intermediate Electrophilic Attack at C3 Vilsmeier_Reagent->Iminium_Intermediate Workup Aqueous Workup (H₂O) Iminium_Intermediate->Workup Product Ethyl 3-formyl-1H- indole-5-carboxylate Workup->Product Hydrolysis

Caption: Mechanism of the Vilsmeier-Haack reaction on an indole substrate.

Recent advancements have even led to catalytic versions of the Vilsmeier-Haack reaction, which avoid the use of stoichiometric and corrosive POCl₃, making the process more environmentally benign.[10]

Table 1: Representative Vilsmeier-Haack Formylation of Substituted Indoles

Indole Derivative Reagents Temperature (°C) Time (h) Yield (%) Reference
Indole POCl₃, DMF 0 to 85 6 96 [8]
2-Methylindole POCl₃, DMF 98-100 3 71 [11]
4-Methylindole POCl₃, DMF 0 to 85 8 90 [8]

| 5-Methylindole | POCl₃, DMF | 0 to 85 | 6 | 88 |[8] |

While less common for indoles than for phenols, the Reimer-Tiemann reaction can also achieve C3-formylation.[12] This method involves reacting the indole with chloroform (CHCl₃) in the presence of a strong base. The reactive electrophile is dichlorocarbene (:CCl₂). However, this reaction often suffers from lower yields and the formation of byproducts, including ring-expansion products (e.g., quinolines), making the Vilsmeier-Haack approach superior for most applications.[13]

Synthetic Utility: Key Transformations of the Scaffold

This compound is a synthetic chameleon, offering three distinct points for chemical modification: the C3-aldehyde, the C5-ester, and the N1-proton. This allows for the systematic construction of complex molecules with diverse functionalities.

Transformations Synthetic Transformations of the Core Scaffold Core This compound C3_Node C3-Formyl Group Core->C3_Node Reacts via... C5_Node C5-Ester Group Core->C5_Node Reacts via... N1_Node N1-Proton Core->N1_Node Reacts via... Reductive_Amination Reductive Amination (R₂NH, NaBH(OAc)₃) C3_Node->Reductive_Amination Wittig Wittig Reaction (Ph₃P=CHR) C3_Node->Wittig Knoevenagel Knoevenagel Condensation (Active Methylene Cmpds) C3_Node->Knoevenagel Oxidation Oxidation (Ag₂O) C3_Node->Oxidation Hydrolysis Hydrolysis (LiOH, H₂O) C5_Node->Hydrolysis Amidation Amidation (R₂NH, heat) C5_Node->Amidation Reduction_Ester Reduction (LiAlH₄) C5_Node->Reduction_Ester Alkylation N-Alkylation (RX, Base) N1_Node->Alkylation Protection N-Protection (Boc₂O, SEM-Cl) N1_Node->Protection

Caption: Key reactive sites and corresponding synthetic transformations.

  • Transformations at the C3-Formyl Group:

    • Reductive Amination: Provides access to a wide range of C3-aminomethyl indoles, a common motif in neurological drugs.

    • Knoevenagel Condensation: Reaction with active methylene compounds, such as malonates or thiohydantoins, yields vinylogous systems. This has been used to prepare Aplysinopsin and β-carboline analogues.[14]

    • Wittig and Horner-Wadsworth-Emmons Reactions: Extends the carbon chain at C3, forming substituted alkenes which can be further functionalized.

    • Oxidation/Reduction: The aldehyde can be easily oxidized to a carboxylic acid or reduced to a primary alcohol, providing further synthetic handles.

  • Transformations at the C5-Ester Group:

    • Hydrolysis: Saponification of the ethyl ester yields the corresponding 5-carboxylic acid, which is ideal for amide bond formation via peptide coupling, a crucial step in creating many enzyme inhibitors.[3]

    • Reduction: Strong reducing agents like LiAlH₄ will convert the ester to a primary alcohol (5-hydroxymethyl indole).

    • Amidation: Direct reaction with amines can form amides, altering the physicochemical properties of the final molecule.

  • Transformations at the N1-Position:

    • Alkylation/Arylation: The indole nitrogen can be deprotonated and reacted with various electrophiles to install substituents that can modulate biological activity or block metabolic pathways.

    • Protection: For reactions requiring a free NH, or for directing metallation to other positions, the nitrogen can be protected with standard groups like Boc, Ts, or SEM.

Detailed Experimental Protocols

The following protocols are representative examples based on established literature procedures and should be adapted and optimized for specific substrates and scales. A thorough risk assessment should be conducted before any experimental work.

Protocol 1: Vilsmeier-Haack Formylation of Ethyl 1H-indole-5-carboxylate

This procedure is adapted from the general method described by Smith and related syntheses.[9][14]

  • Reagent Preparation: In a three-necked, round-bottomed flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, cool N,N-dimethylformamide (DMF, 5 equivalents) to 0 °C in an ice bath.

  • Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃, 1.2 equivalents) dropwise to the cooled DMF with vigorous stirring, ensuring the internal temperature does not exceed 10 °C. Stir the resulting mixture at 0 °C for 30 minutes.

  • Indole Addition: Dissolve ethyl 1H-indole-5-carboxylate (1 equivalent) in a minimal amount of DMF and add it dropwise to the Vilsmeier reagent solution at 0 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 40-50 °C for 2-4 hours, monitoring by TLC until the starting material is consumed.

  • Workup: Cool the reaction mixture in an ice bath and carefully quench by slowly adding a saturated aqueous solution of sodium bicarbonate until the pH is neutral/basic. This step can be highly exothermic.

  • Isolation: The product often precipitates from the aqueous mixture. Collect the solid by filtration, wash thoroughly with cold water, and then a small amount of cold diethyl ether.

  • Purification: The crude solid can be recrystallized from ethanol or purified by column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to yield this compound as a solid.

Protocol 2: Knoevenagel Condensation with N-methyl-2-thiohydantoin

This protocol demonstrates the use of the title compound as a starting material and is adapted from Jakše et al.[14]

  • Setup: To a solution of this compound (1 equivalent) in absolute ethanol, add N-methyl-2-thiohydantoin (1.1 equivalents).

  • Catalysis: Add a catalytic amount of a base, such as piperidine or triethylamine (TFA can also be used as an acid catalyst), to the mixture.

  • Reaction: Heat the mixture to reflux and stir for 4-8 hours. Monitor the reaction progress by TLC.

  • Isolation: Upon completion, cool the reaction mixture to room temperature. The product will typically precipitate. Collect the solid by filtration.

  • Purification: Wash the collected solid with cold ethanol to remove unreacted starting materials and byproducts. If necessary, the product can be further purified by recrystallization to yield the desired condensed product.

Conclusion

This compound is more than just a chemical compound; it is a strategic platform for innovation in medicinal chemistry. Its straightforward synthesis via the robust Vilsmeier-Haack reaction and the orthogonal reactivity of its two functional groups provide a reliable and versatile route to a vast chemical space. By understanding the principles behind its synthesis and the scope of its subsequent transformations, researchers can accelerate the discovery and development of novel indole-based therapeutics to address significant healthcare challenges.

References

  • Gassman, P. G., & van Bergen, T. J. (1973). INDOLES FROM ANILINES: ETHYL 2-METHYLINDOLE-5-CARBOXYLATE. Organic Syntheses, 53, 72. URL: [Link]
  • Shafiee, M., & Azimi, S. (2024). Exploring The Therapeutic Versatility of Indole Derivatives: Advances in Medicinal Chemistry. Preprints.org. URL: [Link]
  • Xue, J., et al. (2022). Catalytic Vilsmeier–Haack Reactions for C1-Deuterated Formylation of Indoles. The Journal of Organic Chemistry, 87(23), 15630–15639. URL: [Link]
  • Wikipedia. (n.d.). Reimer–Tiemann reaction. Wikipedia. URL: [Link]
  • Unacademy. (n.d.). Reimer-Tiemann Reaction | JEE Chemistry. Unacademy. URL: [Link]
  • OLCF. (2025). Revolutionary Advances in Indole Chemistry Promise to Speed Up Drug Development. OLCF. URL: [Link]
  • Wynberg, H., & Meijer, E. W. (2005). The Reimer–Tiemann Reaction. Organic Reactions. URL: [Link]
  • Al-Ostath, O., et al. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Molecules, 29(10), 2329. URL: [Link]
  • Smith, G. F. (1954). INDOLE-3-ALDEHYDE. Organic Syntheses, 34, 57. URL: [Link]
  • Chatterjee, A., & Biswas, K. M. (1970). Acylation of Indoles by Duff Reaction and Vilsmeier-Haack Formylation and Conformation of N-Formylindoles. Canadian Journal of Chemistry, 48(1), 193. URL: [Link]
  • R. T. Sawant, et al. (2021). Indole-Containing Metal Complexes and Their Medicinal Applications. Molecules, 26(16), 4969. URL: [Link]
  • Kaushik, N. K., et al. (2013). Biomedical Importance of Indoles. Molecules, 18(6), 6620–6662. URL: [Link]
  • Chen, J., et al. (2018). Synthesis of 2‐Halo‐3‐Formylindoles via Vilsmeier–Haack Haloformylation Reaction of Oxindole. ChemistrySelect, 3(42), 11849-11852. URL: [Link]
  • Davoodnia, A., et al. (2013). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-oxo-2-phenyl-2,3,4,7-tetrahydro-1H-indol-6-yl) derivatives. International Journal of Industrial Chemistry, 4, 21. URL: [Link]
  • J&K Scientific LLC. (2021). Reimer-Tiemann Reaction. J&K Scientific. URL: [Link]
  • Supporting Information for Regioselective C5−H Direct Iodination of Indoles. (n.d.). Thieme. URL: [Link]
  • ResearchGate. (2014). Preparation of Ethyl 5-Iodo-1H-indole- 2-carboxylate.
  • PubChemLite. (n.d.).
  • Jakše, R., et al. (2006). Synthesis and Transformations of Ethyl 3-Formyl-1H-indole-2-carboxylate. Preparation of Aplysinopsin and β-Carboline Thiohydantoin Analogues. Zeitschrift für Naturforschung B, 61(4), 413-419. URL: [Link]
  • ChemSynthesis. (n.d.).
  • Al-Hussain, S. A., & El-Emam, A. A. (2016).
  • Kamlesh Ramesh, D., & Vivekanand Arvind, C. (2022). Synthesis, Characterization and in vitro Studies of Some Ethyl 2-Carboxylate-5-monosubstitued 1H-indole Derivatives as Potential GSK-3b Inhibitors. Asian Journal of Organic & Medicinal Chemistry, 7(2), 221–225. URL: [Link]
  • El-Sawy, E. R., et al. (2017). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. Journal of Heterocyclic Chemistry, 54(1), 1-20. URL: [Link]

Sources

The Synthetic Keystone: A Technical Guide to Ethyl 3-formyl-1H-indole-5-carboxylate for Advanced Research

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical overview of ethyl 3-formyl-1H-indole-5-carboxylate (CAS No. 467458-46-4), a pivotal intermediate for researchers, medicinal chemists, and professionals in drug development. We will explore its commercial availability, synthesis strategies, physicochemical properties, and critical applications, offering field-proven insights into its procurement and utilization.

Introduction: The Strategic Value of a Bifunctional Indole Scaffold

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and blockbuster pharmaceuticals.[1][2] this compound emerges as a particularly valuable building block due to its strategic bifunctionality. The structure incorporates two key reactive sites on the indole core:

  • An aldehyde (formyl) group at the C3-position : This electron-deficient center is an exceptionally versatile synthetic handle, primed for nucleophilic additions, reductive aminations, Wittig reactions, and condensations to build complex side chains.

  • An ethyl ester at the C5-position : This group serves as a robust precursor for amides, carboxylic acids, or can be used to modulate solubility and engage in specific interactions with biological targets.

This dual functionality allows for orthogonal chemical modifications, enabling the systematic construction of diverse molecular libraries for structure-activity relationship (SAR) studies. Its utility is central to the synthesis of targeted therapeutics, particularly in oncology and inflammatory diseases.[3][4][5]

Physicochemical & Structural Properties

Verifying the identity and purity of starting materials is a foundational principle of reproducible science. The key properties of this compound are summarized below.

PropertyValueSource
CAS Number 467458-46-4[6]
Molecular Formula C₁₂H₁₁NO₃[6]
Molecular Weight 217.22 g/mol [6]
Appearance Solid[6]
Purity (Typical) >95% to >98%[6][7]
InChI Key XMCFLTQKFKSXLX-UHFFFAOYSA-N[6]
SMILES CCOC(=O)c1cc2c(cc1)[nH]cc2C=ON/A

Commercial Availability & Procurement Strategy

While not a bulk commodity, this compound is readily available from specialty chemical suppliers. Procurement for research purposes typically involves sourcing from vendors specializing in building blocks for medicinal chemistry.

Comparative Supplier Analysis

The following table provides a snapshot of representative suppliers. Pricing and lead times are dynamic; researchers should always verify current data.

SupplierPurity OfferedRepresentative Pack SizesCAS No.
CymitQuímica 98%100mg, 250mg467458-46-4[6]
Benchchem Inquiry-basedInquiry-based467458-46-4[8]
BLD Pharmatech 98%Inquiry-based467458-46-4
Astatech Inquiry-basedInquiry-based467458-46-4[9]
Procurement Workflow

A robust procurement process is critical to avoid project delays. The choice between purchasing and in-house synthesis depends on scale, timeline, and cost.

cluster_plan Planning & Sourcing cluster_purchase Procurement Path cluster_synthesis In-House Synthesis Path start Project Need Identified search Search Suppliers (CAS 467458-46-4) start->search compare Compare Purity, Quantity, Cost, Lead Time search->compare decision Decision: Purchase vs. Synthesize compare->decision quote Request Quotation decision->quote Purchase precursor Source Precursor (Ethyl Indole-5-carboxylate) decision->precursor Synthesize po Issue Purchase Order quote->po receive Receive & Log Shipment po->receive qc Quality Control (QC) (NMR, LC-MS, Purity) receive->qc protocol Execute Synthesis Protocol precursor->protocol purify Purify & Characterize protocol->purify purify->qc Ready for Use Ready for Use qc->Ready for Use

Figure 1: Strategic procurement workflow for acquiring this compound.

In-House Synthesis: The Vilsmeier-Haack Approach

For larger quantities or when commercial sources are unavailable, in-house synthesis is a viable option. The most direct and reliable method is the Vilsmeier-Haack formylation of the readily available precursor, ethyl 1H-indole-5-carboxylate.[8]

Reaction Principle

The Vilsmeier-Haack reaction is a classic method for formylating electron-rich aromatic compounds.[10][11] It involves two key stages:

  • Formation of the Vilsmeier Reagent : Phosphorus oxychloride (POCl₃) activates N,N-dimethylformamide (DMF) to form the electrophilic chloromethyliminium salt, [ClCH=N(CH₃)₂]⁺Cl⁻.[12]

  • Electrophilic Aromatic Substitution : The electron-rich indole ring attacks the Vilsmeier reagent, preferentially at the C3 position, which has the highest electron density. A subsequent hydrolysis workup yields the final aldehyde.[12][13]

precursor Ethyl 1H-indole-5-carboxylate step1 Electrophilic Attack at C3 reagents POCl₃ + DMF (Vilsmeier Reagent) intermediate Iminium Salt Intermediate (Adduct at C3) step2 Aqueous Workup (Hydrolysis) intermediate->step2 product This compound step1->intermediate step2->product

Figure 2: Reaction scheme for the Vilsmeier-Haack formylation of ethyl 1H-indole-5-carboxylate.
Representative Laboratory Protocol

This protocol is illustrative and should be adapted and optimized based on standard laboratory safety practices and reaction monitoring (e.g., via TLC or LC-MS).

  • Reagent Preparation : In a flame-dried, three-neck flask under an inert atmosphere (e.g., Argon), cool N,N-dimethylformamide (DMF, 3.0 eq.) to 0°C with an ice bath.

  • Vilsmeier Reagent Formation : Add phosphorus oxychloride (POCl₃, 1.2 eq.) dropwise to the cooled DMF with vigorous stirring. Allow the mixture to stir at 0°C for 30-60 minutes. The formation of the solid Vilsmeier reagent may be observed.

  • Substrate Addition : Dissolve ethyl 1H-indole-5-carboxylate (1.0 eq.) in a minimal amount of anhydrous DMF or another suitable solvent like 1,2-dichloroethane. Add this solution dropwise to the Vilsmeier reagent slurry at 0°C.

  • Reaction : After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours or until TLC/LC-MS analysis indicates complete consumption of the starting material. The reaction may require gentle heating (e.g., 40-60°C) for less reactive substrates.

  • Quenching & Workup : Carefully and slowly pour the reaction mixture onto crushed ice. Basify the aqueous solution by the slow addition of aqueous sodium hydroxide (e.g., 2M NaOH) until pH > 9 to hydrolyze the iminium intermediate.[10]

  • Extraction : Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate, 3 x volumes).

  • Purification : Combine the organic layers, wash with brine, dry over anhydrous sodium or magnesium sulfate, filter, and concentrate under reduced pressure. The resulting crude solid can be purified by column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) or recrystallization to yield the pure product.

Applications in Drug Discovery

This compound is not a therapeutic agent itself but a high-value intermediate. Its structure provides a direct pathway to elaborate molecules that can interact with key biological targets.

Scaffold for Kinase Inhibitors

Many kinase inhibitors feature a substituted heterocyclic core that occupies the ATP-binding pocket of the enzyme. The indole scaffold is a common choice. The C3-formyl group can be converted into various side chains designed to interact with the hinge region of the kinase, while the C5-ester can be modified to project into the solvent-exposed region, improving potency and pharmacokinetic properties.

cluster_synthesis Synthetic Pathway cluster_target Biological Target start This compound (CAS 467458-46-4) reduct Reductive Amination (Amine + NaBH(OAc)₃) start->reduct Modify C3 amide Amidation (Amine + Coupling Agent) reduct->amide Modify C5 final Final Kinase Inhibitor Candidate amide->final kinase Kinase ATP Pocket final->kinase Binds To hinge Hinge Region solvent Solvent Front

Figure 3: Logical workflow from the starting material to a hypothetical kinase inhibitor targeting the ATP pocket.
Precursor for Anti-inflammatory and Anti-cancer Agents

Research has shown that indole derivatives possess significant potential as anti-inflammatory and anti-cancer agents.[3][5] The ability to rapidly generate analogues from this compound allows for the efficient exploration of SAR to optimize activity against targets such as signaling proteins in inflammatory cascades or cell cycle regulators.

Conclusion

This compound is a strategically important, commercially available chemical intermediate. Its value lies in the orthogonal reactivity of its C3-formyl and C5-ester groups, which provides a reliable and flexible platform for the synthesis of complex, biologically active molecules. A sound understanding of its procurement options, coupled with a robust in-house synthesis strategy via the Vilsmeier-Haack reaction, empowers research and development teams to accelerate their discovery programs.

References

  • Chemspace. Search results for CAS 467458-46-4. [Link]
  • ChemBuyersGuide.com. BLD Pharmatech Co., Limited Product Listing. [Link]
  • Xue, J., Zhang, Y., Zhong, B., & Yang, J.-D. (2024). Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction. Organic Syntheses, 101, 21-33. [Link]
  • Organic Syntheses. Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction. (2024). [Link]
  • Chemistry Steps. Vilsmeier-Haack Reaction. [Link]
  • Growing Science. Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-oxo-4,5,6,7-tetrahydro-1H-indol-2-yl)malonaldehyde. [Link]
  • PubChem.
  • Organic Chemistry Portal. Vilsmeier-Haack Reaction. [Link]
  • Al-Hujran, T. A., Taha, M. O., & Hatmal, M. M. (2018). Ethyl 1H-indole-2-carboxylate.
  • ChemWis. Vilsmeier–Haack reaction of indole. (2023). [Link]
  • Jakše, R., Bevk, D., Golobič, A., Svete, J., & Stanovnik, B. (2006). Synthesis and Transformations of Ethyl 3-Formyl-1H-indole-2-carboxylate. Preparation of Aplysinopsin and β-Carboline Thiohydantoin Analogues.
  • Almansour, A. I., Arumugam, N., Kumar, R. S., Menéndez, J. C., & Al-Tamimi, A. M. S. (2016).

Sources

Methodological & Application

Introduction: The Strategic Value of Ethyl 3-formyl-1H-indole-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide for researchers, scientists, and drug development professionals on the synthetic utility of Ethyl 3-formyl-1H-indole-5-carboxylate.

The indole nucleus is a cornerstone in medicinal chemistry, widely recognized as a "privileged scaffold" due to its ability to interact with a multitude of biological targets.[1] This bicyclic aromatic heterocycle is a fundamental component in numerous natural products, most notably the essential amino acid tryptophan, and serves as the core for a vast array of therapeutic agents with activities ranging from anti-inflammatory to anticancer.[1][2]

Within this important class of compounds, This compound emerges as a particularly valuable and versatile building block for organic synthesis. Its strategic utility stems from the orthogonal reactivity of its three key functional groups:

  • The C3-Formyl Group: An electrophilic aldehyde, poised for a wide range of classical carbonyl chemistries, allowing for carbon-carbon and carbon-nitrogen bond formation to build molecular complexity.

  • The C5-Ester Group: A modifiable handle that can be hydrolyzed to the corresponding carboxylic acid, converted to amides, or reduced, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs.

  • The N1-Indole Proton: An acidic proton that can be removed to allow for N-alkylation or N-acylation, providing another vector for structural diversification.

This guide provides a detailed exploration of the synthesis and key synthetic transformations of this reagent, complete with field-tested protocols and mechanistic insights to empower its effective use in research and development.

Part 1: Synthesis of the Core Reagent

The most common and efficient method for preparing this compound is the Vilsmeier-Haack reaction.[1] This reaction facilitates the formylation of electron-rich aromatic rings, such as the indole nucleus, which preferentially undergoes electrophilic substitution at the C3 position.[3][4]

Mechanism Insight: The Vilsmeier-Haack Reaction

The reaction proceeds in two main stages. First, phosphorus oxychloride (POCl₃) activates N,N-dimethylformamide (DMF) to form the electrophilic chloroiminium ion, known as the Vilsmeier reagent .[5][6] In the second stage, the electron-rich C3 position of the indole ring attacks this reagent. Subsequent elimination of HCl and hydrolysis of the resulting iminium salt during aqueous workup yields the desired aldehyde.[5][6] The Vilsmeier reagent is a relatively mild electrophile, making the reaction highly selective for activated aromatic systems.[5]

Vilsmeier_Haack cluster_0 Vilsmeier Reagent Formation cluster_1 Electrophilic Aromatic Substitution & Hydrolysis DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_Reagent + POCl₃ POCl3 POCl₃ Indole_Ester Ethyl 1H-indole- 5-carboxylate Intermediate Iminium Salt Intermediate Indole_Ester->Intermediate + Vilsmeier Reagent Product Ethyl 3-formyl-1H-indole- 5-carboxylate Intermediate->Product + H₂O H2O H₂O Workup

Caption: Workflow for the Vilsmeier-Haack formylation of ethyl 1H-indole-5-carboxylate.

Protocol 1: Vilsmeier-Haack Synthesis

Materials:

  • Ethyl 1H-indole-5-carboxylate

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, dropping funnel, ice bath, magnetic stirrer

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve ethyl 1H-indole-5-carboxylate (1.0 eq) in anhydrous DMF (approx. 5-10 mL per gram of indole).

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add POCl₃ (1.1 - 1.5 eq) dropwise via a dropping funnel over 30-60 minutes, ensuring the internal temperature does not exceed 10 °C.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Carefully quench the reaction by pouring the mixture into a beaker of crushed ice and water.

  • Basify the aqueous solution by slowly adding saturated NaHCO₃ solution until effervescence ceases and the pH is ~7-8. A precipitate of the product should form.

  • Stir the slurry for 30 minutes, then collect the solid product by vacuum filtration.

  • Wash the filter cake thoroughly with water and then with a small amount of cold diethyl ether or hexane to remove non-polar impurities.

  • Dry the solid under vacuum to yield this compound. Further purification can be achieved by recrystallization from ethanol or an ethyl acetate/hexane mixture if necessary.

Part 2: Key Synthetic Transformations and Protocols

The C3-formyl group is the primary hub for synthetic elaboration. The following protocols detail some of the most powerful transformations for generating diverse molecular scaffolds.

Application 1: Knoevenagel Condensation for α,β-Unsaturated Systems

The Knoevenagel condensation is a cornerstone reaction that involves the nucleophilic addition of an active hydrogen compound to the aldehyde, followed by dehydration to form a new carbon-carbon double bond.[7] This reaction is exceptionally useful for synthesizing electron-deficient alkenes, which are versatile precursors for Michael additions, Diels-Alder reactions, and the synthesis of various heterocyclic systems.[8][9][10]

Mechanism Insight: The reaction is typically catalyzed by a weak base (e.g., piperidine, ammonium acetate), which deprotonates the active methylene compound to generate a stabilized carbanion (enolate). This nucleophile then attacks the aldehyde carbonyl. The resulting aldol-type adduct readily undergoes dehydration (often spontaneously or upon gentle heating) to yield the thermodynamically stable α,β-unsaturated product.[7]

Knoevenagel Indole_Aldehyde Ethyl 3-formyl-1H-indole- 5-carboxylate Adduct Intermediate Adduct Indole_Aldehyde->Adduct Active_Methylene Active Methylene Compound (e.g., Malononitrile) Active_Methylene->Adduct + Base Base Base Catalyst (e.g., Piperidine) Product α,β-Unsaturated Product Adduct->Product - H₂O

Caption: Generalized workflow of the Knoevenagel condensation.

Protocol 2: Knoevenagel Condensation with Malononitrile

Materials:

  • This compound

  • Malononitrile

  • Piperidine

  • Ethanol (or other suitable solvent like toluene or acetic acid)

Procedure:

  • To a solution of this compound (1.0 eq) in ethanol, add malononitrile (1.1 eq).

  • Add a catalytic amount of piperidine (0.1 eq) to the mixture.

  • Heat the reaction mixture to reflux and monitor by TLC. The reaction is typically complete within 1-3 hours.

  • Upon completion, cool the mixture to room temperature. The product often precipitates from the solution.

  • Collect the solid by vacuum filtration. If no precipitate forms, reduce the solvent volume under reduced pressure and cool the concentrated solution in an ice bath to induce crystallization.

  • Wash the collected solid with cold ethanol and dry under vacuum.

Table 1: Representative Knoevenagel Condensation Conditions

Active Methylene CompoundCatalystSolventTemperatureTypical Yield
MalononitrilePiperidineEthanolReflux>90%
Ethyl CyanoacetateAmmonium AcetateAcetic AcidReflux85-95%
2-ThiohydantoinSodium AcetateAcetic AcidReflux70-85%[11]
Barbituric AcidPiperidineEthanolReflux80-90%
Application 2: Wittig Reaction for Olefination

The Wittig reaction provides a reliable and high-yielding method for converting the aldehyde into an alkene, offering precise control over the formation of a C=C bond.[12] This transformation is fundamental for extending carbon chains, preparing vinyl-substituted indoles, and synthesizing precursors for polymerization or metathesis reactions.

Mechanism Insight: The reaction begins with the deprotonation of a phosphonium salt by a strong base to form a phosphorus ylide (phosphorane). This ylide acts as a nucleophile, attacking the aldehyde carbonyl to form a zwitterionic intermediate called a betaine. The betaine rapidly collapses to a four-membered oxaphosphetane ring, which then fragments to yield the desired alkene and triphenylphosphine oxide as a byproduct.[12]

Protocol 3: Wittig Reaction for Alkene Synthesis

Materials:

  • A suitable phosphonium salt (e.g., methyltriphenylphosphonium bromide)

  • A strong base (e.g., n-butyllithium (n-BuLi), sodium hydride (NaH), or potassium tert-butoxide (KOtBu))

  • This compound

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF), Diethyl ether)

Procedure:

  • In a flame-dried, three-necked flask under an inert atmosphere, suspend the chosen phosphonium salt (1.1 eq) in anhydrous THF.

  • Cool the suspension to 0 °C or -78 °C, depending on the base used.

  • Slowly add the strong base (1.05 eq). For n-BuLi, a color change to deep red or orange typically indicates the formation of the ylide. Stir for 30-60 minutes at this temperature.

  • Dissolve this compound (1.0 eq) in a minimal amount of anhydrous THF and add it dropwise to the ylide solution.

  • Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC.

  • Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).[13]

  • Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate or DCM).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Wittig_Reaction cluster_0 Ylide Formation cluster_1 Olefination Phosphonium_Salt R-CH₂-P⁺Ph₃ Br⁻ Ylide Phosphorus Ylide (R-CH=PPh₃) Phosphonium_Salt->Ylide + Base Base Strong Base (e.g., n-BuLi) Indole_Aldehyde Indole-CHO Oxaphosphetane Oxaphosphetane Intermediate Indole_Aldehyde->Oxaphosphetane + Ylide Alkene_Product Indole-CH=CH-R Oxaphosphetane->Alkene_Product Byproduct Ph₃P=O Oxaphosphetane->Byproduct

Caption: Key stages of the Wittig reaction: ylide formation and olefination.

Application 3: Reductive Amination for Amine Synthesis

Reductive amination is one of the most vital methods for synthesizing amines, which are ubiquitous in pharmaceuticals.[14] This reaction converts the aldehyde into a C-N bond, providing direct access to primary, secondary, and tertiary amines.

Mechanism Insight: The reaction involves two key steps. First, the aldehyde reacts with an amine to form a hemiaminal, which then dehydrates to an imine (for primary amines) or an iminium ion (for secondary amines). In the second step, a reducing agent, selectively chosen to be mild enough not to reduce the starting aldehyde, reduces the C=N double bond to the corresponding amine. Common reducing agents include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃). An alternative classical method is the Leuckart reaction, which uses formamide or formic acid as both the amine source and the reducing agent.[14][15]

Protocol 4: Reductive Amination with NaBH(OAc)₃

Materials:

  • This compound

  • Primary or secondary amine (e.g., benzylamine, morpholine)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM) or 1,2-dichloroethane (DCE)

  • Acetic acid (optional, as catalyst)

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) and the desired amine (1.1 - 1.2 eq) in DCM or DCE.

  • If the amine salt is used, add a base like triethylamine (TEA) to liberate the free amine. A small amount of acetic acid can be added to catalyze imine formation.

  • Stir the mixture at room temperature for 20-30 minutes to allow for imine/iminium ion formation.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

  • Continue stirring at room temperature for 3-24 hours, monitoring the reaction by TLC.

  • Quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Extract the product with DCM, wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the resulting amine by flash column chromatography.

Table 2: Comparison of Reductive Amination Conditions

Reducing AgentAmine SourceSolventKey Features
NaBH(OAc)₃Primary/Secondary AmineDCM, DCEMild, high-yielding, tolerates many functional groups.
NaBH₃CNPrimary/Secondary AmineMethanolEffective, but requires pH control (~6-7) and uses toxic cyanide.
H₂ / Pd-CPrimary/Secondary AmineEthanol, Methanol"Green" method, but may reduce other functional groups.
Formic Acid / FormamideFormamide (1°) or N-Alkylformamide (2°)NeatLeuckart-Wallach reaction; harsh conditions (high temp), but inexpensive.[14][15]

Conclusion and Outlook

This compound is a high-potential, readily accessible intermediate for the synthesis of complex molecular architectures. The strategic placement of its aldehyde and ester functionalities allows for sequential and orthogonal chemical modifications. The protocols and mechanistic discussions provided herein serve as a robust foundation for researchers to leverage this building block in the synthesis of novel heterocycles, natural product analogues, and libraries of compounds for drug discovery and materials science applications. The derivatization of the products from these reactions, for instance through hydrolysis or amidation of the C5-ester, further expands the chemical space accessible from this single, versatile starting material.

References

  • Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction.
  • Wikipedia. (n.d.). Knoevenagel condensation.
  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction.
  • MDPI. (2016). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Molecules, 21(3), 333.
  • Wikipedia. (n.d.). Vilsmeier–Haack reaction.
  • Organic Syntheses. (2024). Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction. Org. Synth. 2024, 101, 21-33.
  • ACG Publications. (2016). Synthesis of new potential Indole-3-yl derivatives via Knoevenagel condensation. Records of Natural Products, 10(5), 629-635.
  • ResearchGate. (2022). Synthesis, Characterization and in vitro Studies of Some Ethyl 2-Carboxylate-5-monosubstitued 1H-indole Derivatives as Potential GSK-3β Inhibitors. Asian Journal of Organic & Medicinal Chemistry, 7(2), 221-225.
  • ResearchGate. (2006). Synthesis and Transformations of Ethyl 3-Formyl-1H-indole-2-carboxylate. Preparation of Aplysinopsin and β-Carboline Thiohydantoin Analogues. Zeitschrift für Naturforschung B, 61(4), 413-419.
  • Organic Syntheses. (n.d.). 1H-Indole-5-carboxylic acid, 2-methyl, ethyl ester.
  • Asian Journal of Organic & Medicinal Chemistry. (2022). Synthesis, Characterization and in vitro Studies of Some Ethyl 2-Carboxylate-5-monosubstitued 1H-indole Derivatives as Potential GSK-3b Inhibitors. 7(2), 221-225.
  • National Center for Biotechnology Information. (2021). Medicinal Perspective of Indole Derivatives: Recent Developments and Structure-Activity Relationship Studies. Molecules, 26(16), 4777.
  • ACG Publications. (2016). Synthesis of new potential Indole-3-yl derivatives via Knoevenagel condensation.
  • HETEROCYCLES. (2015). ONE-CARBON HOMOLOGATION OF PYRROLE CARBOXALDEHYDE VIA WITTIG REACTION AND MILD HYDROLYSIS OF VINYL ETHER. 91(3), 593-600.
  • National Center for Biotechnology Information. (2009). Ethyl 1-acetyl-1H-indole-3-carboxylate. Acta Crystallographica Section E, 65(Pt 8), o1888.
  • National Center for Biotechnology Information. (2013). Part I: the development of the catalytic Wittig reaction. Chemistry, 19(45), 15194-209.
  • Google Patents. (n.d.). US8329948B2 - Method for the synthesis of substituted formylamines and substituted amines.
  • MDPI. (2023). A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. Molecules, 28(3), 1361.
  • Google Patents. (n.d.). US4751307A - Wittig-reaction processes.
  • National Center for Biotechnology Information. (2012). Sequential Knoevenagel Condensation/Cyclization for the Synthesis of Indene and Benzofulvene Derivatives. The Journal of Organic Chemistry, 77(4), 1889-1903.
  • ResearchGate. (2017). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. Egyptian Journal of Chemistry, 60(5), 723-751.
  • Digital Scholarship @ Tennessee State University. (2009). Ethyl 1-acetyl-1H-indole-3-carboxylate.
  • National Center for Biotechnology Information. (2020). Design, Synthesis, and Investigation of Cytotoxic Effects of 5-Hydroxyindole-3-Carboxylic Acid and Ester Derivatives as Potential Anti-breast Cancer Agents. Molecules, 25(18), 4238.

Sources

Application Note: Ethyl 3-Formyl-1H-indole-5-carboxylate as a Versatile Scaffold for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The indole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in both natural products and clinically approved drugs.[1][2] Within this class, ethyl 3-formyl-1H-indole-5-carboxylate emerges as a particularly valuable building block. Its bifunctional nature, featuring a highly reactive aldehyde at the C-3 position and a modifiable ester at the C-5 position, provides a dual-handle for synthetic diversification.[3] This application note provides a comprehensive guide for researchers, detailing the synthesis of this scaffold, key downstream chemical transformations, and its application in the construction of pharmacologically relevant molecules. We present detailed, field-proven protocols for core reactions such as Vilsmeier-Haack formylation, Knoevenagel condensation, and reductive amination, explaining the chemical principles that underpin these transformations.

Introduction: The Strategic Value of a Bifunctional Indole

The Indole Nucleus in Drug Discovery

The indole ring system is an essential structural motif in a vast number of biologically active compounds.[2] Its unique electronic properties and ability to participate in hydrogen bonding have made it a favored scaffold for targeting a wide array of biological targets.[2] From the neurotransmitter serotonin to the anti-inflammatory drug Indomethacin, the indole core is a testament to nature's efficiency and a source of inspiration for synthetic chemists. Molecular orbital studies confirm that the C-3 position is the most electron-rich and thus highly susceptible to electrophilic attack, making it a prime location for synthetic modification.[2]

This compound: A Chemist's Blueprint

This specific building block offers two orthogonal points for chemical elaboration:

  • The C-3 Aldehyde: This electrophilic group is the primary engine for complexity generation. It readily participates in C-C and C-N bond-forming reactions, serving as the gateway to diverse derivatives such as alkenes, amines, and fused heterocyclic systems.[4][5]

  • The C-5 Ethyl Ester: This group provides a secondary site for modification. It can be hydrolyzed to the corresponding carboxylic acid, opening pathways to amide libraries through coupling reactions. Furthermore, the ester group modulates the overall polarity and solubility of the molecule, which are critical parameters in drug development.

This dual functionality allows for a modular approach to library synthesis, where the core indole can be functionalized at the C-3 position before further diversification via the C-5 ester, or vice-versa.

Synthesis of the Core Scaffold

The most direct and widely adopted method for synthesizing this compound is the Vilsmeier-Haack reaction, which performs a direct formylation of the electron-rich C-3 position of the indole ring.[3][6]

Diagram 1: Vilsmeier-Haack Synthesis Workflow

Vilsmeier_Haack cluster_reactants Reactants cluster_process Process cluster_product Product Precursor Ethyl 1H-indole-5-carboxylate Reaction Electrophilic Substitution (Formylation) Precursor->Reaction Anhydrous Solvent Reagents POCl₃ + DMF (Vilsmeier Reagent) Reagents->Reaction Forms Iminium Ion Workup Aqueous Basic Workup (Hydrolysis) Reaction->Workup Iminium Salt Intermediate Product Ethyl 3-formyl-1H- indole-5-carboxylate Workup->Product Isolation & Purification Reductive_Amination IndoleCHO Indole-3-CHO (Starting Material) Imine Imine/Iminium Ion Intermediate IndoleCHO->Imine Amine R¹R²NH (Primary or Secondary Amine) Amine->Imine Condensation (-H₂O) Product Indole-3-CH₂NR¹R² (Final Amine Product) Imine->Product Reducer Reducing Agent (e.g., NaBH(OAc)₃, NaBH₄) Reducer->Product Reduction MedChem_Pathway Start Ethyl 3-formyl-1H- indole-5-carboxylate Step1 Horner-Wadsworth-Emmons (C-C bond formation) Start->Step1 Intermediate1 α,β-Unsaturated Ester Step1->Intermediate1 Step2 Ester Hydrolysis (C-5 position) Intermediate1->Step2 Intermediate2 Bifunctional Acid-Ester Step2->Intermediate2 Step3 Amide Coupling (C-5 Carboxylic Acid) Intermediate2->Step3 + Bioactive Amine Fragment Product Elaborated CysLT₁ Antagonist Scaffold Step3->Product

Sources

Application & Protocol Guide: Vilsmeier-Haack Formylation of Ethyl Indole-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

<Senior Application Scientist Note >

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the Vilsmeier-Haack formylation of ethyl indole-5-carboxylate. The protocol herein is designed to be a self-validating system, offering not just procedural steps but also the underlying chemical principles and strategic considerations essential for successful synthesis.

Introduction: The Significance of Formylated Indoles

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. The introduction of a formyl (-CHO) group onto the indole ring via the Vilsmeier-Haack reaction is a pivotal transformation, yielding aldehyde intermediates that are versatile precursors for a wide array of more complex, biologically active molecules. Specifically, the formylation of ethyl indole-5-carboxylate is of significant interest as the resulting product, ethyl 4-formyl-indole-5-carboxylate, is a key building block in the synthesis of various therapeutic agents. The Vilsmeier-Haack reaction is an efficient, mild, and economical method for formylating electron-rich aromatic and heteroaromatic compounds.

Reaction Principle: The Vilsmeier-Haack Mechanism

The Vilsmeier-Haack reaction proceeds through two main stages: the formation of the Vilsmeier reagent and the subsequent electrophilic aromatic substitution.

  • Formation of the Vilsmeier Reagent: N,N-Dimethylformamide (DMF) reacts with phosphorus oxychloride (POCl₃) to form a highly electrophilic chloroiminium ion, known as the Vilsmeier reagent. This reagent is the active formylating agent in the reaction.

  • Electrophilic Aromatic Substitution: The electron-rich indole ring of ethyl indole-5-carboxylate acts as a nucleophile, attacking the electrophilic carbon of the Vilsmeier reagent. For indoles, this attack typically occurs at the C3 position, which has the highest electron density. However, the regioselectivity can be influenced by the substitution pattern on the indole ring. The resulting iminium salt intermediate is then hydrolyzed during the aqueous workup to yield the final aldehyde product.

Vilsmeier_Haack_Mechanism cluster_0 Vilsmeier Reagent Formation cluster_1 Electrophilic Aromatic Substitution & Hydrolysis DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_Reagent + POCl₃ POCl3 POCl₃ Indole Ethyl Indole-5-carboxylate Iminium_Salt Iminium Salt Intermediate Indole->Iminium_Salt + Vilsmeier Reagent Aldehyde Ethyl 4-formyl-indole-5-carboxylate Iminium_Salt->Aldehyde Aqueous Workup (Hydrolysis)

Caption: Mechanism of the Vilsmeier-Haack formylation of indoles.

Detailed Experimental Protocol

This protocol is optimized for the regioselective formylation of ethyl indole-5-carboxylate.

Materials and Reagents
Reagent/MaterialFormulaMolar Mass ( g/mol )CAS NumberKey Properties
Ethyl indole-5-carboxylateC₁₁H₁₁NO₂189.2132996-16-0Starting material.
Phosphorus oxychloride (POCl₃)POCl₃153.3310025-87-3Highly reactive, corrosive, and moisture-sensitive.
N,N-Dimethylformamide (DMF)C₃H₇NO73.0968-12-2Anhydrous grade is crucial for reagent formation.
Dichloromethane (DCM)CH₂Cl₂84.9375-09-2Anhydrous solvent.
Saturated Sodium BicarbonateNaHCO₃84.01144-55-8Used for neutralization during workup.
Anhydrous Sodium SulfateNa₂SO₄142.047757-82-6Drying agent.
Ethyl AcetateC₄H₈O₂88.11141-78-6Solvent for extraction.
HexaneC₆H₁₄86.18110-54-3Solvent for purification.
Step-by-Step Procedure

Vilsmeier Reagent Preparation (In Situ):

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF) (3 equivalents).

  • Cool the flask to 0 °C in an ice bath.

  • Slowly add phosphorus oxychloride (POCl₃) (1.2 equivalents) dropwise to the DMF via the dropping funnel over 30 minutes, maintaining the temperature below 5 °C.

  • After the addition is complete, allow the mixture to stir at 0 °C for an additional 30 minutes to ensure the complete formation of the Vilsmeier reagent.

Formylation Reaction: 5. Dissolve ethyl indole-5-carboxylate (1 equivalent) in anhydrous dichloromethane (DCM). 6. Add the solution of ethyl indole-5-carboxylate to the pre-formed Vilsmeier reagent at 0 °C. 7. Remove the ice bath and allow the reaction mixture to warm to room temperature. 8. Heat the reaction mixture to 40-50 °C and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

Work-up and Purification: 9. After the reaction is complete, cool the mixture to 0 °C in an ice bath. 10. Carefully pour the reaction mixture onto crushed ice with vigorous stirring. 11. Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8. 12. Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer). 13. Combine the organic layers and wash with brine. 14. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. 15. Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the pure ethyl 4-formyl-indole-5-carboxylate. Recrystallization can also be an effective purification method.

Experimental_Workflow cluster_prep Vilsmeier Reagent Preparation cluster_reaction Formylation Reaction cluster_workup Work-up and Purification prep1 1. Add anhydrous DMF to a flame-dried flask. prep2 2. Cool to 0°C. prep1->prep2 prep3 3. Add POCl₃ dropwise. prep2->prep3 prep4 4. Stir for 30 min at 0°C. prep3->prep4 react1 5. Dissolve ethyl indole-5-carboxylate in DCM. react2 6. Add indole solution to Vilsmeier reagent at 0°C. react1->react2 react3 7. Warm to room temperature, then heat to 40-50°C. react2->react3 react4 8. Monitor reaction by TLC. react3->react4 workup1 9. Cool to 0°C and quench with ice. workup2 10. Neutralize with saturated NaHCO₃. workup1->workup2 workup3 11. Extract with ethyl acetate. workup2->workup3 workup4 12. Wash with brine, dry over Na₂SO₄. workup3->workup4 workup5 13. Concentrate under reduced pressure. workup4->workup5 workup6 14. Purify by column chromatography. workup5->workup6

Caption: Experimental workflow for the Vilsmeier-Haack formylation.

Troubleshooting and Key Considerations

  • Moisture Sensitivity: The Vilsmeier reagent is highly sensitive to moisture. Ensure all glassware is flame-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents and reagents.

  • Temperature Control: The initial formation of the Vilsmeier reagent is exothermic. Maintaining a low temperature during the addition of POCl₃ is crucial to prevent side reactions and decomposition of the reagent.

Application Notes & Protocols: The Strategic Utility of Ethyl 3-Formyl-1H-indole-5-carboxylate in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide for Medicinal Chemists

Abstract

The indole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its ability to interact with a multitude of biological targets.[1] Within this vast chemical family, ethyl 3-formyl-1H-indole-5-carboxylate emerges as a particularly valuable synthetic intermediate. Its bifunctional nature, featuring a reactive aldehyde at the C3 position and an ester at the C5 position, provides a versatile platform for the construction of complex molecular architectures. This guide offers an in-depth exploration of its synthesis, chemical reactivity, and strategic applications in the discovery of novel therapeutics, complete with detailed experimental protocols for researchers in the field.

Introduction: A Versatile Building Block

This compound is a derivative of the indole scaffold that serves as a pivotal intermediate in organic synthesis.[1] The indole ring system itself is a structural component in numerous natural products and approved drugs, including the amino acid tryptophan, the antiviral drug Arbidol, and the anti-inflammatory indomethacin.[2][3] The unique arrangement of the formyl and carboxylate groups on this specific indole provides two distinct points for chemical modification, allowing for the systematic exploration of chemical space and the development of structure-activity relationships (SAR). The electron-withdrawing nature of the ester group can influence the reactivity of the indole ring and the aldehyde, providing a unique chemical profile for synthetic transformations.

Synthesis of this compound

The most common and efficient method for preparing the title compound is the Vilsmeier-Haack reaction. This reaction introduces a formyl group onto an electron-rich aromatic ring, such as an indole, using a Vilsmeier reagent generated from a substituted amide (like dimethylformamide, DMF) and phosphorus oxychloride (POCl₃).[1]

Diagram: Vilsmeier-Haack Formylation Workflow

G cluster_reagents Reagent Generation cluster_reaction Formylation Reaction DMF Dimethylformamide (DMF) Vilsmeier Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier + POCl₃ POCl3 Phosphorus Oxychloride (POCl₃) POCl3->Vilsmeier Intermediate Electrophilic Substitution (Iminium ion adduct) Start Ethyl 1H-indole-5-carboxylate Start->Intermediate + Vilsmeier Reagent Product This compound Intermediate->Product Aqueous Workup (Hydrolysis)

Caption: Vilsmeier-Haack synthesis of the title compound.

Protocol 1: Synthesis via Vilsmeier-Haack Reaction

Objective: To synthesize this compound from ethyl 1H-indole-5-carboxylate.

Rationale: This protocol leverages the high electrophilicity of the Vilsmeier reagent to achieve site-selective formylation at the electron-rich C3 position of the indole nucleus. The reaction is typically robust and high-yielding.

Materials:

  • Ethyl 1H-indole-5-carboxylate

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Dichloromethane (DCM), anhydrous

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, dropping funnel, ice bath, rotary evaporator

Procedure:

  • Reagent Preparation: In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, add anhydrous DMF (3 equivalents). Cool the flask to 0°C using an ice bath.

  • Vilsmeier Reagent Formation: Add POCl₃ (1.2 equivalents) dropwise to the cooled DMF with vigorous stirring. Causality Note: This exothermic reaction forms the electrophilic chloroiminium ion (Vilsmeier reagent). Slow addition at 0°C is crucial to control the reaction temperature and prevent side reactions.

  • Stir the mixture at 0°C for 30 minutes to ensure complete formation of the reagent.

  • Indole Addition: Dissolve ethyl 1H-indole-5-carboxylate (1 equivalent) in anhydrous DCM and add it dropwise to the reaction mixture at 0°C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Quenching: Once the starting material is consumed, carefully pour the reaction mixture into a beaker of crushed ice and saturated sodium bicarbonate solution. Trustworthiness Note: This step hydrolyzes the intermediate iminium salt to the final aldehyde and neutralizes the acidic reaction mixture. Perform this step slowly in a fume hood as gas evolution may occur.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with DCM.

  • Washing: Combine the organic layers and wash sequentially with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid can be purified by recrystallization from ethanol or by column chromatography on silica gel to yield pure this compound.

Chemical Reactivity and Derivatization Potential

The synthetic utility of this compound lies in the orthogonal reactivity of its two functional groups. This allows for the creation of diverse molecular libraries from a single, readily accessible intermediate.

Diagram: Derivatization Pathways

G cluster_aldehyde Aldehyde (C3) Reactions cluster_ester Ester (C5) Reactions Start Ethyl 3-formyl- 1H-indole-5-carboxylate ReductiveAmination Reductive Amination (R-NH₂, NaBH₄) Start->ReductiveAmination Knoevenagel Knoevenagel Condensation (Active Methylene Cmpd) Start->Knoevenagel Wittig Wittig Reaction (Phosphonium Ylide) Start->Wittig Hydrolysis Hydrolysis (NaOH, H₂O) Start->Hydrolysis Deriv1 3-Aminomethyl Indoles ReductiveAmination->Deriv1 Deriv2 Indole-Thiazolidinone Hybrids Knoevenagel->Deriv2 Deriv3 3-Vinyl Indoles Wittig->Deriv3 Deriv4 3-Formyl-Indole-5-Carboxylic Acid Hydrolysis->Deriv4 Amidation Amidation (R-NH₂, Coupling Agent) Deriv5 Indole-5-Carboxamides Amidation->Deriv5 Deriv4->Amidation

Caption: Key derivatization pathways for the title compound.

  • Reactions at the C3-Aldehyde: The formyl group is a versatile handle for introducing a wide range of substituents.

    • Reductive Amination: Reaction with primary or secondary amines followed by reduction (e.g., with NaBH₄) yields 3-(aminomethyl)indole derivatives. This is a key step in synthesizing scaffolds for PDE5 inhibitors and CNS-active agents.[4]

    • Knoevenagel Condensation: Reaction with active methylene compounds, such as thiazolidinones, leads to the formation of heterocyclic hybrids, which have shown potent anticancer activity.[5]

    • Wittig Reaction: Allows for the introduction of carbon-carbon double bonds, creating vinyl indole derivatives.

  • Reactions at the C5-Ester: The ethyl ester can be readily modified, typically after protecting the indole nitrogen if necessary.

    • Hydrolysis: Saponification with a base like NaOH converts the ester to the corresponding carboxylic acid.[1] This introduces a new functional handle for further modification.

    • Amidation: The resulting carboxylic acid can be coupled with various amines using standard peptide coupling reagents (e.g., HATU, EDC) to form a library of indole-5-carboxamides. Such derivatives have been explored as dopamine receptor ligands.[6][7]

Application Notes in Drug Discovery

Application I: Anticancer Agent Development

The indole scaffold is prevalent in numerous anticancer agents, targeting a variety of mechanisms including tubulin polymerization, protein kinases, and apoptosis pathways.[8][9] this compound serves as an excellent starting point for synthesizing novel kinase inhibitors, such as those targeting the Epidermal Growth Factor Receptor (EGFR).

Example Application: Synthesis of EGFR Inhibitors. Derivatives of 5-chloro-3-formyl indole-2-carboxylate have been used to generate potent inhibitors of both wild-type and mutant EGFR (EGFRT790M).[10] A similar strategy can be applied starting from this compound, where the aldehyde is transformed via reactions like Wittig or Knoevenagel condensation, and the ester is converted to various amides to explore SAR and optimize target binding.

Protocol 2: In Vitro Cytotoxicity (MTT Assay)

Objective: To evaluate the antiproliferative activity of newly synthesized indole derivatives on a human cancer cell line (e.g., A549 lung cancer).

Rationale: The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. This protocol provides a reliable method to determine the concentration at which a compound inhibits cell growth by 50% (IC₅₀).

Materials:

  • A549 human lung carcinoma cell line

  • DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Synthesized indole compounds dissolved in DMSO (10 mM stock)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • 96-well microtiter plates, CO₂ incubator, microplate reader

Procedure:

  • Cell Seeding: Seed A549 cells into a 96-well plate at a density of 5,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity. Replace the medium in the wells with 100 µL of medium containing the test compounds at various concentrations (e.g., 0.1 to 100 µM). Include wells for a vehicle control (DMSO only) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours. Causality Note: During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage viability against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

CompoundTarget/MechanismIC₅₀ (µM)Cell LineReference
Derivative 5f EGFRT790M Inhibitor0.0095-[10]
Derivative 4e Apoptosis Induction2.0MCF-7, A549, HCT[8]
Thiazolidinone Hybrid 2a AntimitoticSub-micromolarNCI-60 Panel[5]
Application II: Antiviral Drug Discovery

The indole core is a key pharmacophore in several antiviral agents.[2] The broad-spectrum antiviral drug Arbidol, for example, features a functionalized indole nucleus and acts as a viral entry inhibitor. This compound is an ideal precursor for creating Arbidol analogs or other novel antiviral compounds.

Example Application: Synthesis of HCV Entry Inhibitors. Researchers have synthesized and evaluated a series of ethyl 1H-indole-3-carboxylate derivatives as anti-HCV agents, demonstrating that the indole core is a critical antiviral pharmacophore.[2] By modifying the N1, C3, and C5 positions of the starting scaffold, new libraries can be generated and screened for activity against various viruses, including SARS-CoV-2, influenza, and alphaviruses.[11][12][13]

Protocol 3: Viral Plaque Reduction Assay

Objective: To determine the antiviral activity of synthesized compounds by quantifying the reduction in viral plaque formation.

Rationale: This assay measures the ability of a compound to inhibit the cytopathic effect of a virus. Each plaque originates from a single infectious virus particle. A reduction in the number of plaques in the presence of the compound indicates antiviral activity.

Materials:

  • Host cell line (e.g., Vero cells for SARS-CoV-2)

  • Virus stock of known titer (e.g., SARS-CoV-2)

  • MEM (Minimum Essential Medium) with 2% FBS

  • Test compounds in DMSO

  • Agarose or Methylcellulose overlay medium

  • Crystal Violet staining solution

Procedure:

  • Cell Seeding: Seed Vero cells in 6-well plates to form a confluent monolayer (typically takes 24-48 hours).

  • Infection: Aspirate the growth medium. Infect the cell monolayers with the virus at a multiplicity of infection (MOI) that yields 50-100 plaques per well. Allow the virus to adsorb for 1 hour at 37°C.

  • Compound Treatment: During the adsorption period, prepare serial dilutions of the test compounds in the overlay medium.

  • Overlay Application: After adsorption, remove the viral inoculum and wash the cells gently with PBS. Add 2 mL of the compound-containing overlay medium to each well.

  • Incubation: Incubate the plates at 37°C in a 5% CO₂ incubator until plaques are visible (typically 2-3 days). Trustworthiness Note: The semi-solid overlay restricts the spread of progeny virus, ensuring that new infections are localized and form discrete plaques.

  • Fixation and Staining: Aspirate the overlay and fix the cells with 4% paraformaldehyde for 30 minutes. Stain the fixed cells with 0.5% crystal violet solution for 15 minutes.

  • Plaque Counting: Gently wash the wells with water and allow them to dry. Count the number of plaques in each well.

  • Data Analysis: Calculate the percentage of plaque reduction compared to the virus control (no compound). Determine the EC₅₀ (50% effective concentration) from the dose-response curve.

Conclusion

This compound is more than just a chemical reagent; it is a strategic platform for innovation in drug discovery. Its predictable synthesis and versatile reactivity empower medicinal chemists to efficiently generate diverse compound libraries tailored for a wide array of biological targets. From anticancer kinase inhibitors to broad-spectrum antiviral agents, the derivatives of this scaffold continue to contribute significantly to the pipeline of new therapeutic candidates. The protocols and insights provided in this guide are intended to facilitate its broader application and accelerate the discovery of next-generation medicines.

References

  • MedChemComm (RSC Publishing). Synthesis and in vitro pharmacological evaluation of indolyl carboxylic amide analogues as D3 dopamine receptor selective ligands.
  • PubMed Central. Synthesis and in vitro pharmacological evaluation of indolyl carboxylic amide analogues as D3 dopamine receptor selective ligands.
  • PubMed. Synthesis and biological activity of functionalized indole-2-carboxylates, triazino.
  • ACS Publications. Discovery of Indole-Based PDE5 Inhibitors: Synthesis and Pharmacological Evaluation | ACS Medicinal Chemistry Letters.
  • Benchchem. This compound | 467458-46-4.
  • Asian Journal of Organic & Medicinal Chemistry. Synthesis, Characterization and in vitro Studies of Some Ethyl 2-Carboxylate-5-monosubstitued 1H-indole Derivatives as Potential GSK-3b Inhibitors.
  • PMC. A review on recent developments of indole-containing antiviral agents.
  • Semantic Scholar. Synthesis , characterization and pharmacological evaluation of novel Indole derivatives.
  • ResearchGate. Synthesis and anticancer activity evaluation of 3-(4-oxo-2-thioxothiazolidin-5-yl)-1 H -indole-carboxylic acids derivatives | Request PDF.
  • PMC - NIH. Design, synthesis, apoptotic, and antiproliferative effects of 5-chloro-3- (2-methoxyvinyl)-indole-2-carboxamides and pyrido[3,4-b]indol-1-ones as potent EGFRWT/EGFRT790M inhibitors.
  • MDPI. A Facile Synthesis and Molecular Characterization of Certain New Anti-Proliferative Indole-Based Chemical Entities.
  • PMC. Synthesis and Biological Activity of Conformationally Restricted Indole-based Inhibitors of Neurotropic Alphavirus Replication: Generation of a Three-Dimensional Pharmacophore.
  • PMC - NIH. Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights.
  • SpringerLink. In Vitro Antiviral Activity of a New Indol-3-carboxylic Acid Derivative Against SARS-CoV-2.
  • SpringerLink. In Vitro Antiviral Activity of a New Indol-3-carboxylic Acid Derivative Against SARS-CoV-2.
  • PMC - PubMed Central. Design, Synthesis, and Investigation of Cytotoxic Effects of 5-Hydroxyindole-3-Carboxylic Acid and Ester Derivatives as Potential Anti-breast Cancer Agents.

Sources

Application Notes & Protocols: Strategic Derivatization of Ethyl 3-Formyl-1H-indole-5-carboxylate for Biological Screening

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Indole Scaffold

The indole nucleus is a cornerstone of medicinal chemistry, forming the structural basis of a vast array of natural products and synthetic pharmaceuticals.[1] Its inherent bioactivity stems from its ability to mimic the essential amino acid tryptophan, allowing it to interact with a wide range of biological targets. Among the myriad of indole-based scaffolds, ethyl 3-formyl-1H-indole-5-carboxylate stands out as a particularly versatile starting material for the generation of diverse chemical libraries. This is due to the presence of two distinct and chemically addressable functional groups: a reactive aldehyde at the C3 position and an ester at the C5 position. These "handles" allow for a systematic and combinatorial approach to derivatization, enabling the exploration of chemical space around the core indole structure to identify novel therapeutic agents.

This guide provides a comprehensive overview of the synthesis, derivatization, and biological screening of this compound. We will delve into the rationale behind key synthetic transformations and provide detailed, field-proven protocols for generating a library of derivatives. Furthermore, we will outline standard methodologies for assessing the biological activity of these novel compounds, with a focus on anticancer and antimicrobial screening.

Part 1: Synthesis of the Core Scaffold

The journey begins with the synthesis of the starting material, this compound. A common and efficient method for this is the Vilsmeier-Haack reaction, which facilitates the formylation of electron-rich aromatic rings.[2][3]

Synthesis of this compound via Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction involves the use of a Vilsmeier reagent, typically formed in situ from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF).[4] This electrophilic species then attacks the electron-rich indole ring, leading to formylation.[5]

Protocol 1: Vilsmeier-Haack Formylation of Ethyl Indole-5-carboxylate

  • Materials:

    • Ethyl indole-5-carboxylate

    • N,N-Dimethylformamide (DMF), anhydrous

    • Phosphorus oxychloride (POCl₃)

    • Dichloromethane (DCM), anhydrous

    • Saturated sodium bicarbonate solution

    • Brine

    • Anhydrous sodium sulfate

    • Silica gel for column chromatography

    • Ethyl acetate and hexanes for elution

  • Procedure:

    • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve ethyl indole-5-carboxylate (1.0 eq) in anhydrous DMF (5-10 volumes).

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add POCl₃ (1.1-1.5 eq) dropwise via the dropping funnel, maintaining the internal temperature below 10 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-80 °C for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

    • Cool the reaction mixture to 0 °C and carefully quench by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.

    • Extract the aqueous layer with dichloromethane (3 x 20 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the pure this compound.

Part 2: Derivatization Strategies and Protocols

The true power of the this compound scaffold lies in its potential for diversification. The aldehyde and ester groups can be independently or sequentially modified to generate a vast library of analogues.

G cluster_0 Core Scaffold cluster_1 Derivatization Pathways cluster_2 Derivative Classes start This compound reductive_amination Reductive Amination (Aldehyde Modification) start->reductive_amination Primary/Secondary Amine, NaBH(OAc)₃ wittig_reaction Wittig Reaction (Aldehyde Modification) start->wittig_reaction Phosphonium Ylide hydrolysis Ester Hydrolysis start->hydrolysis LiOH or NaOH amines_schiff_bases Amines & Schiff Bases reductive_amination->amines_schiff_bases alkenes Alkenes wittig_reaction->alkenes carboxylic_acid 3-Formyl-1H-indole-5-carboxylic acid hydrolysis->carboxylic_acid amide_coupling Amide Coupling (Ester Modification) amides Amides amide_coupling->amides carboxylic_acid->amide_coupling Amine, Coupling Agent (e.g., EDC, HATU)

Figure 1: Derivatization workflow for this compound.

Modification of the Aldehyde Group

The aldehyde at the C3 position is a versatile handle for introducing a wide range of substituents.

Reductive amination is a powerful method for converting aldehydes into primary, secondary, or tertiary amines.[6] This one-pot reaction typically involves the formation of an imine or iminium ion intermediate, which is then reduced in situ by a mild reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN).[5]

Protocol 2: Reductive Amination with a Primary Amine

  • Materials:

    • This compound

    • Primary amine of choice (e.g., benzylamine)

    • Sodium triacetoxyborohydride (NaBH(OAc)₃)

    • 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)

    • Acetic acid (catalytic amount)

    • Saturated sodium bicarbonate solution

    • Dichloromethane (DCM)

  • Procedure:

    • To a solution of this compound (1.0 eq) in DCE, add the primary amine (1.1 eq) and a catalytic amount of acetic acid.

    • Stir the mixture at room temperature for 30-60 minutes to allow for imine formation.

    • Add NaBH(OAc)₃ (1.5 eq) portion-wise to the reaction mixture.

    • Stir at room temperature for 12-24 hours, monitoring the reaction by TLC.

    • Quench the reaction with saturated sodium bicarbonate solution.

    • Extract the product with DCM (3 x 20 mL).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the residue by silica gel chromatography to yield the desired secondary amine.

The Wittig reaction is a cornerstone of organic synthesis for the formation of alkenes from aldehydes or ketones.[7] It involves the reaction of the aldehyde with a phosphorus ylide (Wittig reagent), which can be prepared from a phosphonium salt and a strong base.[2] Stabilized ylides (containing an electron-withdrawing group) generally favor the formation of (E)-alkenes, while non-stabilized ylides favor (Z)-alkenes.

Protocol 3: Wittig Reaction with a Stabilized Ylide

  • Materials:

    • This compound

    • (Carbethoxymethylene)triphenylphosphorane (a stabilized ylide)

    • Toluene or THF, anhydrous

    • Hexanes

  • Procedure:

    • Dissolve this compound (1.0 eq) in anhydrous toluene in a round-bottom flask under a nitrogen atmosphere.

    • Add (carbethoxymethylene)triphenylphosphorane (1.1 eq) to the solution.

    • Heat the reaction mixture to reflux (80-110 °C) and stir for 4-8 hours, monitoring by TLC.

    • Cool the reaction to room temperature and concentrate under reduced pressure.

    • Add hexanes to the residue to precipitate the triphenylphosphine oxide byproduct.

    • Filter the mixture and concentrate the filtrate.

    • Purify the crude product by silica gel chromatography to obtain the desired (E)-alkene.

Modification of the Ester Group

The ethyl ester at the C5 position provides an opportunity to introduce amide functionalities, which are prevalent in bioactive molecules. This is typically achieved through a two-step process: hydrolysis of the ester to the corresponding carboxylic acid, followed by amide coupling.

Protocol 4: Hydrolysis to 3-Formyl-1H-indole-5-carboxylic acid

  • Materials:

    • This compound

    • Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)

    • Tetrahydrofuran (THF) and Water

    • 1 M Hydrochloric acid (HCl)

  • Procedure:

    • Dissolve the ethyl ester (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).

    • Add LiOH (2.0-3.0 eq) and stir the mixture at room temperature until TLC analysis shows complete consumption of the starting material (typically 2-6 hours).

    • Remove the THF under reduced pressure.

    • Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 with 1 M HCl.

    • Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield 3-formyl-1H-indole-5-carboxylic acid.

The direct reaction between a carboxylic acid and an amine to form an amide is generally inefficient due to the formation of a stable ammonium carboxylate salt.[8] Therefore, coupling reagents are employed to activate the carboxylic acid. Common coupling agents include carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and uronium/guanidinium salts like HATU.[9]

Protocol 5: EDC-Mediated Amide Coupling

  • Materials:

    • 3-Formyl-1H-indole-5-carboxylic acid

    • Amine of choice (primary or secondary)

    • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

    • Hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt)

    • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

    • N,N-Dimethylformamide (DMF) or Dichloromethane (DCM), anhydrous

  • Procedure:

    • Dissolve the carboxylic acid (1.0 eq) in anhydrous DMF.

    • Add the amine (1.1 eq), EDC (1.2 eq), HOBt (1.2 eq), and DIPEA (2.0 eq).

    • Stir the reaction mixture at room temperature for 12-24 hours.

    • Dilute the reaction with ethyl acetate and wash with 1 M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the crude product by silica gel chromatography or recrystallization to obtain the desired amide.

Part 3: Biological Screening of the Derivative Library

Once a library of derivatives has been synthesized, the next critical step is to evaluate their biological activity. High-throughput screening (HTS) allows for the rapid assessment of large numbers of compounds against specific biological targets or in phenotypic assays.[10]

G cluster_0 Library Preparation cluster_1 Primary Screening cluster_2 Hit Identification & Confirmation cluster_3 Secondary & Tertiary Assays lib_prep Synthesized Derivative Library (in DMSO) primary_screen High-Throughput Screening (HTS) (e.g., MTT Assay, Antimicrobial Assay) lib_prep->primary_screen Dose-response plates hit_id Hit Identification (Compounds showing significant activity) primary_screen->hit_id Data Analysis hit_confirm Hit Confirmation & IC₅₀ Determination hit_id->hit_confirm Re-testing secondary_assays Secondary Assays (e.g., Mechanism of Action, Target Engagement) hit_confirm->secondary_assays Prioritization lead_opt Lead Optimization secondary_assays->lead_opt SAR Studies

Figure 2: General workflow for biological screening of a chemical library.

Anticancer Screening

Indole derivatives are well-known for their anticancer properties, often acting as inhibitors of tubulin polymerization, kinases, or other key cellular processes.[11][12] A common initial screen for anticancer activity is a cell viability assay.

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[13] Viable cells with active metabolism can reduce the yellow tetrazolium salt (MTT) to a purple formazan product.[14]

Protocol 6: MTT Assay for Cytotoxicity Screening

  • Materials:

    • Cancer cell line of interest (e.g., MCF-7 for breast cancer, A549 for lung cancer)

    • Complete cell culture medium (e.g., DMEM with 10% FBS)

    • Derivative compounds dissolved in DMSO (stock solutions)

    • 96-well flat-bottom sterile microplates

    • MTT reagent (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

    • Microplate reader

  • Procedure:

    • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.

    • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Add the diluted compounds to the wells. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

    • Incubation: Incubate the plate for 48-72 hours at 37 °C in a 5% CO₂ incubator.

    • MTT Addition: Add 10 µL of MTT reagent to each well and incubate for 2-4 hours at 37 °C until a purple precipitate is visible.

    • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Antimicrobial Screening

Indole derivatives have also shown significant promise as antimicrobial agents.[15] The broth microdilution method is a standard technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[16]

Protocol 7: Broth Microdilution for MIC Determination

  • Materials:

    • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

    • Fungal strains (e.g., Candida albicans)

    • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

    • Derivative compounds dissolved in DMSO

    • 96-well sterile microplates

    • Standard antibiotics as positive controls (e.g., ciprofloxacin, fluconazole)

  • Procedure:

    • Compound Dilution: In a 96-well plate, prepare two-fold serial dilutions of the test compounds in the appropriate broth.

    • Inoculum Preparation: Prepare a standardized inoculum of the microorganism equivalent to a 0.5 McFarland standard, then dilute it to the final concentration (e.g., 5 x 10⁵ CFU/mL for bacteria).

    • Inoculation: Inoculate each well containing the diluted compound with the microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).

    • Incubation: Incubate the plates at 37 °C for 18-24 hours for bacteria, or at 35 °C for 24-48 hours for fungi.

    • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Part 4: Data Presentation

The results from the biological screening should be presented in a clear and concise manner to allow for easy comparison and structure-activity relationship (SAR) analysis.

Table 1: Illustrative Anticancer Activity of Indole Derivatives

Compound IDR¹ Group (at C3)R² Group (at C5)Cell LineIC₅₀ (µM)Citation
D1 -CH=N-benzyl-CONH-cyclooctylMCF-75.2[17]
D2 -CH=CH-COOEt-CONH-cyclooctylA5498.9[7]
D3 -CH₂-NH-benzyl-COOHPanc-112.5[18]
D4 -CHO-CONH-(4-methoxyphenyl)MCF-74.7[19][20]

Table 2: Illustrative Antimicrobial Activity of Indole Derivatives

Compound IDR¹ Group (at C3)R² Group (at C5)S. aureus MIC (µg/mL)E. coli MIC (µg/mL)C. albicans MIC (µg/mL)Citation
D5 -CH=N-(2-hydroxyphenyl)-COOEt1632>64[21]
D6 -CHO-CONH-adamantyl81632[17]
D7 -CH=N-histidine-COOEt3264>64[21]

Conclusion

The this compound scaffold is a highly valuable platform for the development of novel bioactive compounds. Its two distinct functional handles allow for extensive and systematic derivatization, leading to the creation of diverse chemical libraries. The protocols outlined in this guide provide a robust framework for the synthesis and subsequent biological evaluation of these derivatives. By combining strategic chemical synthesis with systematic biological screening, researchers can effectively explore the therapeutic potential of this privileged indole scaffold.

References

  • Al-Ostath, A. et al. (2024). New Insights into the Modifications and Bioactivities of Indole-3-Carboxaldehyde and its Derivatives as a Potential Scaffold for Drug Design: A Mini-Review. PubMed, 39781713. [Link]
  • Patil, S. A., Patil, R., & Miller, D. D. (2012). Indole molecules as inhibitors of tubulin polymerization: potential new anticancer agents. Future Medicinal Chemistry. [Link]
  • Patil, S. A., et al. (2016).
  • Li, W., et al. (2022).
  • Microbiology Online. (n.d.). Broth Microdilution. [Link]
  • UK Health Security Agency. (n.d.). Broth microdilution protocol for determining antimicrobial susceptibility of Legionella pneumophila to clinically relevant antimicrobials. UKHSA Research Portal. [Link]
  • Al-Said, M. S., et al. (2021). Discovery of new 5-substituted-indole-2-carboxamides as dual epidermal growth factor receptor (EGFR)/cyclin dependent kinase-2 (CDK2) inhibitors with potent antiproliferative action. RSC Medicinal Chemistry. [Link]
  • Sinha, D., et al. (2008). Synthesis, characterization and biological activity of Schiff base analogues of indole-3-carboxaldehyde. European Journal of Medicinal Chemistry. [Link]
  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. [Link]
  • Sinha, D., et al. (2007). Synthesis, characterization and biological activity of Schiff base analogues of indole-3-carboxaldehyde. PubMed. [Link]
  • Slideshare. (n.d.). Broth microdilution reference methodology. [Link]
  • Al-Said, M. S., et al. (2021). Discovery of new 5-substituted-indole-2-carboxamides as dual epidermal growth factor receptor (EGFR)/cyclin dependent kinase-2 (CDK2)
  • Hassan, A. S. (2021). Synthesis New Schiff bases From Indole Derivatives and Studying Their Anti-Cancer Activity. Diyala Journal of Pure Science. [Link]
  • WOAH. (n.d.). Antimicrobial susceptibility testing (Broth microdilution method). [Link]
  • Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. [Link]
  • Bheeter, C. B., et al. (2020).
  • Organic Chemistry Portal. (n.d.). Wittig Reaction. [Link]
  • Wikipedia. (n.d.). Wittig reaction. [Link]
  • Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. [Link]
  • Bheeter, C. B., et al. (2020). The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst.
  • Al-Dhfyan, A., et al. (2021).
  • Ghorab, M. M., et al. (2022).
  • Organic Syntheses. (n.d.). Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction. [Link]
  • Wikipedia. (n.d.). Vilsmeier–Haack reaction. [Link]
  • Ramesh, D. K., & Arvind, C. V. (2022). Synthesis, Characterization and in vitro Studies of Some Ethyl 2-Carboxylate-5-monosubstitued 1H-indole Derivatives as Potential GSK-3β Inhibitors.
  • PubChem. (n.d.).
  • Teymori, A., et al. (2023). Design, Synthesis, and Investigation of Cytotoxic Effects of 5-Hydroxyindole-3-Carboxylic Acid and Ester Derivatives as Potential Anti-breast Cancer Agents. PubMed Central. [Link]
  • Teymori, A., et al. (2023). Design, Synthesis, and Investigation of Cytotoxic Effects of 5-Hydroxyindole-3-Carboxylic Acid and Ester Derivatives as Potential Anti-breast Cancer Agents. Semantic Scholar. [Link]
  • Sycheva, L. P., et al. (2023).

Sources

The Strategic Utility of Ethyl 3-Formyl-1H-indole-5-carboxylate in the Synthesis of Bioactive Heterocycles

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Privileged Scaffold for Drug Discovery

The indole nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous natural products and synthetic pharmaceuticals.[1][2] Its unique electronic properties and the reactivity of its different positions make it a "privileged scaffold" for the development of new therapeutic agents. Within this vast family of compounds, ethyl 3-formyl-1H-indole-5-carboxylate emerges as a particularly versatile and powerful building block. The strategic placement of an electrophilic aldehyde at the C3 position and an electron-withdrawing/modifiable ester group at the C5 position allows for a diverse array of chemical transformations, leading to the construction of complex, bioactive heterocyclic systems.[2][3]

This guide provides an in-depth exploration of the synthesis and application of this compound. We will detail the synthetic protocols for its preparation and its subsequent use in constructing medicinally relevant heterocycles, such as β-carbolines and aplysinopsin analogs, which are known to possess a range of biological activities including antitumor and anti-proliferative properties.[4][5][6] The protocols described herein are designed to be self-validating, with explanations of the underlying chemical principles and expected outcomes.

Physicochemical Properties and Spectroscopic Data

A thorough understanding of the starting material is critical for successful synthesis. The key physicochemical properties of this compound are summarized below.

PropertyValueReference
Molecular FormulaC₁₂H₁₁NO₃[7]
Molecular Weight217.22 g/mol [7]
AppearanceSolidGeneral Knowledge
CAS Number467458-46-4BenchChem

Predicted Spectroscopic Data:

  • ¹H NMR (DMSO-d₆, 400 MHz): The spectrum is expected to show a singlet for the aldehyde proton (CHO) around δ 10.0 ppm, a singlet for the indole N-H proton above δ 12.0 ppm, and a characteristic pattern for the aromatic protons on the benzene ring. The ethyl ester group will present as a quartet around δ 4.3 ppm and a triplet around δ 1.3 ppm.[8][9]

  • ¹³C NMR (DMSO-d₆, 101 MHz): Key signals will include the aldehyde carbonyl at approximately δ 185 ppm, the ester carbonyl around δ 166 ppm, and distinct signals for the indole ring carbons. The ethyl ester carbons will appear around δ 60 ppm (CH₂) and δ 14 ppm (CH₃).[8][10]

  • IR (KBr, cm⁻¹): Characteristic peaks are anticipated for the N-H stretch (~3300 cm⁻¹), the aldehyde C=O stretch (~1660 cm⁻¹), and the ester C=O stretch (~1700 cm⁻¹).[8]

Synthesis of the Key Precursor: this compound

The most direct and efficient method for introducing a formyl group at the electron-rich C3 position of an indole is the Vilsmeier-Haack reaction .[11][12] This reaction utilizes a Vilsmeier reagent, typically formed in situ from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF).[11] The resulting electrophilic chloroiminium salt readily attacks the indole ring.

Vilsmeier_Haack_Mechanism

Protocol 1: Vilsmeier-Haack Formylation

This protocol is adapted from a reliable procedure for the formylation of the analogous ethyl 1H-indole-2-carboxylate.[13]

Materials:

  • Ethyl 1H-indole-5-carboxylate

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM), anhydrous

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for elution

Procedure:

  • Vilsmeier Reagent Formation: In a flame-dried, three-necked flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, add anhydrous DMF (3 equivalents). Cool the flask to 0 °C in an ice bath.

  • Slowly add POCl₃ (1.2 equivalents) dropwise to the cooled DMF with vigorous stirring. Maintain the temperature below 10 °C. After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes, during which the Vilsmeier reagent will form.

  • Reaction with Indole: Dissolve ethyl 1H-indole-5-carboxylate (1 equivalent) in anhydrous DCM. Add this solution dropwise to the prepared Vilsmeier reagent at 0 °C.

  • After the addition, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by TLC.

  • Workup: Cool the reaction mixture back to 0 °C and cautiously quench by the slow addition of a saturated NaHCO₃ solution until the pH is basic.

  • Transfer the mixture to a separatory funnel and extract with DCM (3 x volume).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford pure this compound.

Self-Validation: The successful synthesis can be confirmed by ¹H NMR, ¹³C NMR, and IR spectroscopy, comparing the obtained spectra with the predicted data. The appearance of the aldehyde proton signal around 10 ppm in the ¹H NMR is a key indicator of a successful formylation.

Application in the Synthesis of Bioactive Heterocycles

The dual functionality of this compound makes it an ideal starting point for building complex heterocyclic structures. The aldehyde at C3 is a perfect handle for condensation and cyclization reactions, while the ester at C5 can be hydrolyzed, reduced, or converted to an amide to modulate the final compound's properties.

Synthesis of Aplysinopsin Analogs

Aplysinopsins are a class of marine indole alkaloids that exhibit a range of pharmacological activities, including antitumor effects.[2] Their synthesis often involves a Knoevenagel condensation between an indole-3-carboxaldehyde and a hydantoin or a related active methylene compound.[14]

Knoevenagel_Condensation

"Synthesis of Aplysinopsin analogs via Knoevenagel condensation."

Protocol 2: Synthesis of an Aplysinopsin-Thiohydantoin Analog

This protocol is based on the successful synthesis of related aplysinopsin analogs.[13][15]

Materials:

  • This compound

  • 2-Thiohydantoin

  • Piperidine

  • Glacial acetic acid

  • Ethanol

Procedure:

  • In a round-bottom flask, dissolve this compound (1 equivalent) and 2-thiohydantoin (1.1 equivalents) in ethanol.

  • Add a catalytic amount of piperidine and a few drops of glacial acetic acid to the mixture.

  • Heat the reaction mixture to reflux and monitor its progress by TLC. The reaction is typically complete within 4-6 hours.

  • Workup: Cool the reaction mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration.

  • If no precipitate forms, concentrate the solvent under reduced pressure.

  • Purification: Wash the crude solid with cold ethanol and then recrystallize from a suitable solvent (e.g., ethanol or a mixture of DMF/water) to yield the pure aplysinopsin-thiohydantoin analog.

Self-Validation: The formation of the exocyclic double bond can be confirmed by the disappearance of the aldehyde proton signal and the appearance of a new vinylic proton signal in the ¹H NMR spectrum.

Synthesis of β-Carboline Scaffolds

β-Carbolines are another important class of indole alkaloids with a wide range of biological activities.[16][17] A powerful method for their synthesis is the Pictet-Spengler reaction , which involves the condensation of a tryptamine derivative with an aldehyde, followed by acid-catalyzed cyclization.[18] While this compound itself is not a tryptamine, it can be readily converted into one. A common strategy involves a Knoevenagel condensation with a nitroalkane, followed by reduction of the nitro group to an amine.

Pictet_Spengler_Pathway

"Pathway to β-carbolines from the title compound."

Protocol 3: Two-Step Synthesis of a Tryptamine Intermediate

Step 1: Knoevenagel Condensation with Nitromethane

Materials:

  • This compound

  • Nitromethane

  • Ammonium acetate

  • Glacial acetic acid

Procedure:

  • Combine this compound (1 equivalent), nitromethane (5-10 equivalents), and ammonium acetate (1.5 equivalents) in glacial acetic acid.

  • Heat the mixture to reflux for 1-2 hours. Monitor the reaction by TLC.

  • Workup: Cool the reaction mixture and pour it into ice water.

  • Collect the precipitated solid by filtration, wash thoroughly with water, and dry to obtain the nitrovinylindole intermediate.

Step 2: Reduction to the Tryptamine

Materials:

  • Nitrovinylindole intermediate

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF)

  • Rochelle's salt solution (saturated aqueous sodium potassium tartrate)

Procedure:

  • Caution! LiAlH₄ is a highly reactive and pyrophoric reagent. Handle with extreme care under an inert atmosphere.

  • In a flame-dried flask under a nitrogen atmosphere, prepare a suspension of LiAlH₄ (4 equivalents) in anhydrous THF.

  • Cool the suspension to 0 °C.

  • Dissolve the nitrovinylindole intermediate in anhydrous THF and add it dropwise to the LiAlH₄ suspension.

  • After the addition, allow the reaction to warm to room temperature and then heat to reflux for 2-4 hours.

  • Workup: Cool the reaction to 0 °C and quench by the sequential, slow dropwise addition of water, then 15% aqueous NaOH, and finally more water (Fieser workup).

  • Stir the resulting granular precipitate for 30 minutes, then filter it off and wash thoroughly with THF.

  • Combine the filtrate and washings, dry over anhydrous MgSO₄, and concentrate under reduced pressure to yield the crude tryptamine derivative, which can be purified by column chromatography if necessary.

This tryptamine derivative is now primed for the Pictet-Spengler reaction with a suitable aldehyde or ketone to construct the desired β-carboline ring system.

Conclusion

This compound is a high-value synthetic intermediate that provides a reliable and versatile entry point into several classes of biologically active heterocyclic compounds. The protocols outlined in this guide demonstrate its utility in constructing complex molecular architectures through well-established and robust chemical transformations. The strategic positioning of the formyl and ester functionalities allows for a high degree of synthetic flexibility, making this compound an invaluable tool for researchers, scientists, and drug development professionals engaged in the quest for novel therapeutics.

References

  • Furniss, B.S., et al. Vogel's Textbook of Practical Organic Chemistry. 5th ed.
  • Elmaaty, A.A., et al. "Synthetic Analogs of Marine Alkaloid Aplysinopsin Suppress Anti-Apoptotic Protein BCL2 in Prostate Cancer." Marine Drugs, vol. 20, no. 1, 2022, p. 29. [Link]
  • Li, W., et al. "Regioselective C5−H Direct Iodination of Indoles." The Journal of Organic Chemistry, vol. 86, no. 3, 2021, pp. 2536–2546. [Link]
  • Abdel-Maksoud, M.S., et al. "An Overview of Aplysinopsins: Synthesis and Biological Activities." Molecules, vol. 28, no. 9, 2023, p. 3794. [Link]
  • Patil, S.S., and Dandagvhal, K.R. "Indole-An Interesting Scaffold in Drug Discovery." International Journal of Research in Pharmacy and Chemistry, vol. 6, no. 2, 2016, pp. 301-308.
  • "Vilsmeier-Haack Reaction." Chemistry Steps. [Link]
  • Jakše, R., et al. "Synthesis and Transformations of Ethyl 3-Formyl-1H-indole-2-carboxylate. Preparation of Aplysinopsin and β-Carboline Thiohydantoin Analogues." Zeitschrift für Naturforschung B, vol. 61, no. 4, 2006, pp. 413-419. [Link]
  • Jakše, R., et al. "(PDF) Synthesis and Transformations of Ethyl 3-Formyl-1H-indole-2-carboxylate. Preparation of Aplysinopsin and β-Carboline Thiohydantoin Analogues.
  • Ferreira, M.J., et al.
  • Cik, G., et al. "Recent Advances in the Synthesis of β-Carboline Alkaloids." Molecules, vol. 23, no. 8, 2018, p. 1846. [Link]
  • Wang, L., et al. "Synthesis and Fungicidal Activity of β-Carboline Alkaloids and Their Derivatives." Molecules, vol. 20, no. 4, 2015, pp. 7055-7069. [Link]
  • Organic Chemistry Data. "NMR Spectroscopy :: 13C NMR Chemical Shifts." [Link]
  • Scribd. "Indole 3 Carboxylate | PDF | Proton Nuclear Magnetic Resonance | Ester." [Link]
  • PubChem. "1H-Indole-3-carboxylic acid, 5-hydroxy-2-methyl-, ethyl ester." [Link]
  • Organic Chemistry Portal. "Vilsmeier-Haack Reaction." [Link]
  • Organic Chemistry Data. "NMR Spectroscopy :: 13C NMR Chemical Shifts." [Link]
  • Organic Syntheses. "Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction." Org. Synth. 2024, 101, 21-33. [Link]
  • Chahal, M., et al. "Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent." RSC Advances, vol. 13, no. 39, 2023, pp. 27329-27361. [Link]
  • El-Gamal, M.I., et al. "Design, synthesis, apoptotic, and antiproliferative effects of 5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamides and pyrido[3,4-b]indol-1-ones as potent EGFRWT/EGFRT790M inhibitors." RSC Medicinal Chemistry, vol. 14, no. 6, 2023, pp. 1111-1125. [Link]
  • Ibrar, A., et al. "Target-Based Anticancer Indole Derivatives for the Development of Anti-Glioblastoma Agents." Molecules, vol. 28, no. 6, 2023, p. 2587. [Link]
  • Cooper, A., et al. "1-Thiazol-2-yl-N-3-methyl-1H-pyrozole-5-carboxylic acid derivatives as antitumor agents." Bioorganic & Medicinal Chemistry Letters, vol. 27, no. 18, 2017, pp. 4471-4477. [Link]
  • Cooper, A., et al. "1-Thiazol-2-yl-N-3-methyl-1H-pyrozole-5-carboxylic acid derivatives as antitumor agents." Bioorganic & Medicinal Chemistry Letters, vol. 27, no. 18, 2017, pp. 4471-4477. [Link]
  • Zhang, P., et al. "Design, synthesis and antitumor evaluation of novel 1H-indole-2-carboxylic acid derivatives targeting 14-3-3η protein." European Journal of Medicinal Chemistry, vol. 238, 2022, p. 114402. [Link]

Sources

Application Note: A Protocol for the Chemoselective Reduction of the Formyl Group in Ethyl 3-formyl-1H-indole-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a detailed experimental protocol for the chemoselective reduction of the C3-formyl group of ethyl 3-formyl-1H-indole-5-carboxylate to yield ethyl 3-(hydroxymethyl)-1H-indole-5-carboxylate. The core of this procedure is the use of sodium borohydride (NaBH₄), a mild and selective reducing agent that preserves the ethyl ester functionality at the C5 position. We will explore the rationale behind the choice of reagent, present a comparative analysis of potential reduction strategies, and offer a robust, step-by-step protocol suitable for researchers in synthetic chemistry and drug development.

Introduction and Strategic Overview

This compound is a valuable bifunctional intermediate in medicinal chemistry and materials science.[1] Its structure contains two key electrophilic sites: a highly reactive aldehyde (formyl group) at the C3 position and a less reactive ethyl ester at the C5 position. The selective transformation of one group while leaving the other intact is a common yet critical challenge in organic synthesis.

The primary objective of this protocol is the exclusive reduction of the formyl group to a primary alcohol. This transformation is pivotal for subsequent reactions, such as etherification, esterification, or conversion to a leaving group, thereby enabling the construction of more complex molecular architectures. The key to success lies in chemoselectivity—the ability to target the aldehyde in the presence of the ester.

The Principle of Chemoselective Reduction: Choosing the Right Tool

The disparate reactivity of aldehydes and esters forms the basis of our strategic approach. Aldehydes are inherently more electrophilic and less sterically hindered than esters, making them more susceptible to nucleophilic attack by hydride reagents.

  • Sodium Borohydride (NaBH₄): This reagent is a mild hydride donor, perfectly suited for this transformation. Under standard protic solvent conditions (e.g., methanol or ethanol), NaBH₄ rapidly reduces aldehydes and ketones.[2] Crucially, it is generally unreactive towards less electrophilic functional groups like esters, amides, and carboxylic acids.[3] This inherent selectivity makes it the ideal choice for our target reaction, promising a high yield of the desired product with minimal side reactions. A patent for a similar reduction of indole-3-carboxaldehyde highlights the utility of sodium borohydride in an alcoholic medium.[4]

  • Lithium Aluminum Hydride (LiAlH₄ or LAH): In contrast, LAH is a significantly more powerful and less discriminate reducing agent.[5] The Al-H bond in the [AlH₄]⁻ anion is weaker and more polar than the B-H bond in [BH₄]⁻, making the hydride more nucleophilic. Consequently, LAH will readily reduce both the aldehyde and the ester, leading to the formation of the corresponding diol, which is not the intended product.[6][7] Therefore, LiAlH₄ is unsuitable for this specific chemoselective reduction.

  • Catalytic Hydrogenation: This method involves the use of hydrogen gas (H₂) and a metal catalyst (e.g., Pd/C, PtO₂). While effective for aldehyde reduction, achieving selectivity can be challenging.[8] Under certain conditions, particularly with more active catalysts or higher pressures, hydrogenation can also reduce the ester or even the indole aromatic ring.[9] Given the simplicity, safety, and high selectivity of the NaBH₄ method, it is the preferred approach for this application on a laboratory scale.

Comparative Table of Reduction Methods
ReagentSelectivity (Aldehyde vs. Ester)Typical ConditionsWorkupAdvantagesDisadvantages
Sodium Borohydride (NaBH₄) Excellent0 °C to RT, Alcoholic Solvent (MeOH, EtOH)Aqueous QuenchHigh chemoselectivity, mild conditions, operational simplicity, high yield.[3][10]Not suitable for reducing esters or carboxylic acids.
Lithium Aluminum Hydride (LiAlH₄) Poor0 °C to Reflux, Anhydrous Ether/THFCareful multi-step aqueous quenchPowerful; reduces most carbonyls.[5]Non-selective, highly reactive with water/protic solvents, hazardous.[11]
Catalytic Hydrogenation (H₂/Catalyst) VariableRT to high temp, H₂ pressure, various solventsFiltration"Green" reagent (H₂), catalyst can be recycled.Selectivity can be difficult to control, may require pressure equipment.[8][9]

Detailed Experimental Protocol

This protocol details the selective reduction of this compound to ethyl 3-(hydroxymethyl)-1H-indole-5-carboxylate.

Reaction Scheme

G cluster_workflow Overall Experimental Workflow A Dissolve Substrate in Methanol B Cool to 0 °C (Ice Bath) A->B C Add NaBH₄ (Portion-wise) B->C D Monitor by TLC C->D E Quench Reaction (Add H₂O or HCl) D->E If Reaction Complete F Concentrate (Remove MeOH) E->F G Extract with EtOAc F->G H Wash with H₂O & Brine G->H I Dry Organic Layer (Na₂SO₄) H->I J Concentrate to Yield Crude Product I->J K Purify (Recrystallization/Chromatography) J->K

Sources

Application Notes & Protocols: Selective Oxidation of Ethyl 3-Formyl-1H-indole-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Indole-3-Carboxylic Acids

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1] Ethyl 3-formyl-1H-indole-5-carboxylate is a versatile bifunctional intermediate, possessing both an electrophilic aldehyde at the C3 position and an ester at the C5 position.[2] The selective oxidation of the C3-aldehyde to a carboxylic acid yields ethyl 3-carboxy-1H-indole-5-carboxylate, a critical building block for synthesizing complex molecules, including analogues of bioactive compounds like aplysinopsin and various β-carbolines.[3]

However, this transformation is not trivial. The electron-rich nature of the indole ring makes it susceptible to oxidation, potentially leading to a mixture of undesired products, such as 2-oxindoles (indolin-2-ones).[4][5] Therefore, the central challenge lies in achieving chemoselective oxidation of the aldehyde group while preserving the integrity of the indole nucleus.

This guide provides an in-depth analysis of robust and selective methods for this key transformation. We will dissect the mechanistic underpinnings of preferred protocols, offer detailed step-by-step experimental procedures, and present a comparative analysis to aid researchers in selecting the optimal strategy for their synthetic goals.

The Core Challenge: Chemoselectivity in Indole Oxidation

The primary obstacle in the oxidation of 3-formylindoles is the competitive oxidation of the C2-C3 double bond of the indole ring. Many strong, non-selective oxidizing agents (e.g., potassium permanganate, nitric acid) will readily attack the indole core, leading to dearomatization, ring-opening, or the formation of complex product mixtures.[6][7] The desired reaction requires an oxidizing agent mild enough to not react with the indole π-system but potent enough to efficiently convert the aldehyde to a carboxylic acid.

Caption: Strategic overview of the selective oxidation challenge.

Method A: The Pinnick Oxidation

The Pinnick oxidation is a premier method for converting aldehydes to carboxylic acids in the presence of sensitive functional groups.[8][9] Its mild, acidic conditions and high chemoselectivity make it exceptionally well-suited for substrates like this compound.[8][10]

Mechanism of Action

The reaction's success hinges on the in situ generation of chlorous acid (HClO₂) from sodium chlorite (NaClO₂) in a buffered acidic solution.[8][9][10] This active oxidant adds to the aldehyde, forming a chlorite ester intermediate. A subsequent pericyclic fragmentation transfers the aldehydic hydrogen and eliminates hypochlorous acid (HOCl), yielding the carboxylic acid.[8][9][10]

A critical component is the use of a scavenger, such as 2-methyl-2-butene. The HOCl byproduct is itself an oxidant that can engage in undesired side reactions, including reacting with the indole ring or consuming the sodium chlorite.[9] The scavenger selectively reacts with and neutralizes the HOCl, protecting both the substrate and the primary oxidant.[9][11]

Pinnick_Mechanism NaClO2 NaClO₂ (Sodium Chlorite) HClO2 HClO₂ (Chlorous Acid) Active Oxidant NaClO2->HClO2 Generation Buffer NaH₂PO₄ (Acidic Buffer) Buffer->HClO2 Generation Intermediate Chlorite Ester Intermediate HClO2->Intermediate Addition Aldehyde Indole-CHO Aldehyde->Intermediate Addition Acid Indole-COOH (Carboxylic Acid) Intermediate->Acid Pericyclic Fragmentation HOCl HOCl (Hypochlorous Acid) Byproduct Intermediate->HOCl Pericyclic Fragmentation Inert Inert Product HOCl->Inert Quenching Scavenger 2-methyl-2-butene (Scavenger) Scavenger->Inert Quenching

Caption: Mechanism of the Pinnick Oxidation.

Detailed Protocol for Pinnick Oxidation

Materials:

  • This compound

  • Sodium chlorite (NaClO₂, 80% technical grade or higher)

  • Monosodium phosphate monohydrate (NaH₂PO₄·H₂O)

  • 2-methyl-2-butene

  • tert-Butanol (t-BuOH)

  • Water (deionized)

  • Ethyl acetate (EtOAc)

  • Saturated sodium sulfite (Na₂SO₃) solution

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in a 2:1 mixture of t-BuOH and water (e.g., 15 mL t-BuOH and 7.5 mL water per 1.0 g of substrate).

  • Addition of Reagents: To the stirring solution, add 2-methyl-2-butene (4.0 eq) followed by monosodium phosphate monohydrate (4.0 eq).

  • Initiation of Oxidation: In a separate beaker, prepare a solution of sodium chlorite (3.0 eq) in water (e.g., 5 mL water per 1.0 g of NaClO₂). Add this NaClO₂ solution dropwise to the reaction mixture at room temperature over 15-20 minutes. Note: A slight exotherm may be observed.

  • Reaction Monitoring: Stir the reaction vigorously at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed (typically 2-4 hours).

  • Workup - Quenching: Cool the mixture in an ice bath and slowly add saturated aqueous Na₂SO₃ solution to quench any residual oxidants. Stir for 10 minutes.

  • Workup - Extraction: Remove the t-BuOH under reduced pressure. Add ethyl acetate to the remaining aqueous layer and transfer to a separatory funnel.

  • Workup - Washing: Wash the organic layer sequentially with saturated NaHCO₃ solution (2x), and brine (1x). The bicarbonate wash removes the acidic phosphate buffer and the product if it deprotonates. Critical Insight: To recover the desired carboxylic acid product, the combined aqueous layers must be acidified to pH ~2-3 with 1M HCl and then re-extracted with ethyl acetate.

  • Drying and Concentration: Combine all organic extracts containing the product. Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude ethyl 3-carboxy-1H-indole-5-carboxylate.

  • Purification: The crude product can be purified by recrystallization or flash column chromatography.

Method B: Tollens' Reagent Oxidation

The Tollens' test is a classic qualitative test for aldehydes, but it can also be employed as a preparative method for oxidation under exceptionally mild, alkaline conditions.[12][13] The reaction is driven by the reduction of a silver(I) complex to elemental silver, which often forms a characteristic "silver mirror" on the glassware, providing a satisfying visual confirmation of the reaction's progress.[12][14][15]

Mechanism of Action

Tollens' reagent is an alkaline solution containing the diamminesilver(I) complex, [Ag(NH₃)₂]⁺.[15] This complex acts as the oxidizing agent. The aldehyde is oxidized to a carboxylate anion, which is stable in the basic medium.[14] Concurrently, the silver(I) ions are reduced to elemental silver (Ag(0)).[14][16] A final acidification step is required to protonate the carboxylate salt and furnish the desired carboxylic acid.[12]

Tollens_Mechanism Aldehyde Indole-CHO Carboxylate Indole-COO⁻ (Carboxylate Anion) Aldehyde->Carboxylate Redox Reaction Silver 2 Ag(s) (Silver Mirror) Aldehyde->Silver Redox Reaction Byproducts 4 NH₃ + 2 H₂O Aldehyde->Byproducts Redox Reaction Tollens 2 [Ag(NH₃)₂]⁺ (Tollens' Reagent) Tollens->Carboxylate Redox Reaction Tollens->Silver Redox Reaction Tollens->Byproducts Redox Reaction Base 3 OH⁻ (Base) Base->Carboxylate Redox Reaction Base->Silver Redox Reaction Base->Byproducts Redox Reaction FinalProduct Indole-COOH (Final Product) Carboxylate->FinalProduct Protonation Acidification H₃O⁺ (Acid Workup) FinalProduct->Acidification

Caption: Mechanism of the Tollens' Oxidation.

Detailed Protocol for Tollens' Oxidation

Safety First: Tollens' reagent must be prepared fresh and never stored. Upon standing, it can form highly explosive silver nitride. All glassware containing the reagent should be treated with dilute acid after use to dissolve any silver mirror and neutralize the reagent.

Materials:

  • This compound

  • Silver nitrate (AgNO₃)

  • Sodium hydroxide (NaOH)

  • Ammonium hydroxide (NH₄OH, ~2 M aqueous solution)

  • Ethanol (EtOH) or Tetrahydrofuran (THF)

  • Hydrochloric acid (HCl, 1 M)

  • Diatomaceous earth (Celite®)

Procedure:

  • Preparation of Tollens' Reagent: In a scrupulously clean Erlenmeyer flask, dissolve silver nitrate (2.2 eq) in deionized water. Add a few drops of 10% NaOH solution; a brown precipitate of silver(I) oxide (Ag₂O) will form. Add ~2 M ammonium hydroxide dropwise with swirling, just until the brown precipitate completely redissolves to form a clear, colorless solution of [Ag(NH₃)₂]NO₃. Avoid adding a large excess of ammonia.

  • Reaction Setup: In a separate flask, dissolve the this compound (1.0 eq) in a minimal amount of a water-miscible solvent like THF or ethanol.

  • Initiation of Oxidation: Add the substrate solution to the freshly prepared Tollens' reagent. Stir the mixture at room temperature. A grey precipitate of silver or a silver mirror on the flask walls should begin to form. The reaction can be gently warmed to 40-50 °C to increase the rate if necessary.

  • Reaction Monitoring: Monitor by TLC. The reaction is typically complete within 1-3 hours.

  • Workup - Filtration: Once the reaction is complete, cool the mixture and filter it through a pad of Celite® to remove the precipitated elemental silver. Wash the filter cake with water.

  • Workup - Acidification: Transfer the filtrate to a beaker and cool in an ice bath. Carefully acidify the solution to pH ~2-3 by the dropwise addition of 1 M HCl. A precipitate of the carboxylic acid product should form.

  • Isolation: Collect the solid product by vacuum filtration. Wash the solid with cold water to remove any inorganic salts.

  • Drying and Purification: Dry the product under vacuum. Further purification can be achieved by recrystallization.

Comparative Analysis and Method Selection

The choice between the Pinnick and Tollens' methods depends on factors such as scale, available reagents, and desired workup conditions.

FeaturePinnick OxidationTollens' OxidationJones Oxidation (Reference)
Selectivity Excellent for aldehydesExcellent for aldehydesGood, but can oxidize sensitive alcohols
Conditions Mildly acidic (pH ~4-5)AlkalineStrongly acidic and harsh
Yields Generally high (80-95%)Good to high (70-90%)Variable, risk of side reactions
Reagent Safety Moderate; use of chloriteHigh Hazard ; must be prepared fresh, explosive potentialHigh Hazard ; uses Cr(VI), a carcinogen
Scalability ExcellentPoor to moderate; stoichiometric silverGood, but waste disposal is a major issue
Workup Standard extractive workupRequires filtration of silver and careful acidificationRequires quenching and disposal of chromium waste
Cost Relatively low-cost reagents[8][9]Higher cost due to silver nitrateInexpensive reagents, expensive waste disposal

Recommendation: For most laboratory applications, the Pinnick oxidation is the superior choice . It offers high yields, excellent scalability, and a significantly better safety profile than both Tollens' and Jones oxidations. The Tollens' method remains a viable, albeit less practical, option for small-scale syntheses where its extreme mildness is paramount. The Jones oxidation is generally avoided in modern synthesis due to the high toxicity of chromium reagents.[17]

Overall Experimental Workflow

Caption: Comparative experimental workflow for indole aldehyde oxidation.

References

  • Wikipedia. Tollens' reagent. [Link]
  • Wikipedia.
  • Müller, M., et al. (2014). The Biosynthetic Pathway of Indole-3-Carbaldehyde and Indole-3-Carboxylic Acid Derivatives in Arabidopsis. PMC - PubMed Central. [Link]
  • TutorChase. How do aldehydes react with Tollens' reagent? [Link]
  • PSIBERG.
  • NROChemistry.
  • El-Sawy, E. R., et al. (2017). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions.
  • Wikipedia. Indole-3-carbaldehyde. [Link]
  • Organic Syntheses. Indole-3-aldehyde. [Link]
  • Kim, J., et al. (2019). Aerobic Oxidation Approaches to Indole-3-carboxylates: A Tandem Cross Coupling of Amines–Intramolecular Mannich–Oxidation Sequence.
  • Organic Chemistry Portal.
  • Wikipedia.
  • ResearchGate.
  • Müller, M., et al. (2014). The Biosynthetic Pathway of Indole-3-Carbaldehyde and Indole-3-Carboxylic Acid Derivatives in Arabidopsis.
  • www.wenxuecity.com.
  • Chemguide.
  • Chemistry LibreTexts. Tollens' Test. (2023). [Link]
  • Xue, J., et al. (2022). Atmospheric oxidation mechanism and kinetics of indole initiated by OH and Cl: a computational study. Atmospheric Chemistry and Physics. [Link]
  • Nastri, F., et al. (2021). Highly Selective Indole Oxidation Catalyzed by a Mn-Containing Artificial Mini-Enzyme.
  • Ballini, R., et al. (2015). Solvent-Free Addition of Indole to Aldehydes: Unexpected Synthesis of Novel 1-[1-(1H-Indol-3-yl)
  • Khan Academy. Oxidation of aldehydes using Tollens' reagent. (2013). [Link]
  • Stolar, T., et al. (2019). Mechanochemical Synthesis and Isomerization of N-Substituted Indole-3-carboxaldehyde Oximes. MDPI. [Link]
  • Kumar, A., et al. (2014). Regioselective oxidation of indoles to 2-oxindoles. RSC Publishing. [Link]
  • Wang, Y., et al. (2016). Oxidative Dearomative Cross-Dehydrogenative Coupling of Indoles with Diverse C-H Nucleophiles: Efficient Approach to 2,2-Disubstituted Indolin-3-ones. NIH. [Link]
  • Tong, R., et al. (2019). Green Oxidation of Indoles using halide Catalysis.
  • IOC Tutors. (2022). Oxidations (Pinnick & Jones) - Carboxylic Acids (IOC 25). YouTube. [Link]
  • Jakše, R., et al. (2006). Synthesis and Transformations of Ethyl 3-Formyl-1H-indole-2-carboxylate. Preparation of Aplysinopsin and β-Carboline Thiohydantoin Analogues.
  • Cornell, C., et al. (2012).
  • PubMed. Indole ring oxidation by activated leukocytes prevents the production of hypochlorous acid. [Link]
  • Zhang, D., et al. (2021). Recent advances in the oxidative activation of the C2-C3 π bond of indoles and its applications.
  • Reisman, S. E., et al. (2011). Directed oxidative cyclizations to C2- or C4-positions of indole: efficient construction of the bicyclo[4.3.1]decane core of welwitindolinones. PubMed. [Link]
  • Chemistry LibreTexts. 19.6: Oxidation of alcohols and aldehydes. (2020). [Link]
  • Hameed, A., et al. (2016).

Sources

role of ethyl 3-formyl-1H-indole-5-carboxylate in developing anticancer agents

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

The Strategic Role of Ethyl 3-Formyl-1H-indole-5-carboxylate as a Core Scaffold in the Development of Novel Anticancer Agents

Abstract

The indole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in numerous biologically active compounds and FDA-approved drugs.[1] Its unique electronic properties and ability to form key interactions with various biological targets make it an invaluable starting point for drug design. This document provides an in-depth guide on the strategic utilization of a specific, highly functionalized indole derivative, This compound , as a versatile precursor for the synthesis of innovative anticancer agents. We will explore its chemical reactivity, outline detailed synthetic protocols for creating diverse chemical libraries, and describe methodologies for their biological evaluation. The causality behind experimental choices is emphasized to provide researchers with both the "how" and the "why" of the drug development process.

Introduction: The Indole Scaffold in Oncology

Cancer remains a primary global health challenge, necessitating the continuous discovery of novel therapeutics that are more selective and potent, and can overcome existing resistance mechanisms.[2] Heterocyclic compounds are central to this effort, with the indole scaffold being particularly prominent.[3] Several clinically approved anticancer drugs, such as Sunitinib (a multi-targeted receptor tyrosine kinase inhibitor) and Panobinostat (a histone deacetylase inhibitor), feature an indole core, underscoring its therapeutic relevance.[1]

The subject of this guide, this compound, is a trifunctional synthon. Its three distinct reactive sites—the N-H of the indole ring, the aldehyde at the C3 position, and the ethyl ester at the C5 position—offer a platform for systematic chemical modifications. This allows for the exploration of a vast chemical space to optimize structure-activity relationships (SAR) against various cancer targets.

The Synthon: Physicochemical Properties and Reactivity

This compound is a stable, crystalline solid. Its structure combines three key functional groups, each with a distinct chemical personality that can be addressed with high selectivity.

  • Indole N-H (Position 1): This site is weakly acidic and can be deprotonated with a suitable base for subsequent N-alkylation or N-arylation. This modification is crucial for modulating pharmacokinetic properties like solubility and cell permeability.

  • Formyl Group (Position 3): The aldehyde is an electrophilic center, prime for nucleophilic attack. It is the most versatile handle for major structural diversification, readily participating in reactions like Knoevenagel condensation, Wittig reactions, reductive amination, and Schiff base formation.

  • Ethyl Carboxylate Group (Position 5): The ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to form amides. This position is ideal for introducing moieties that can form critical hydrogen bonds with target proteins.

G cluster_0 This compound cluster_1 Key Reactive Sites mol mol N_H N-H (Position 1) - Alkylation - Arylation Formyl 3-Formyl Group - Condensation - Reductive Amination - Schiff Base Formation Ester 5-Carboxylate Group - Hydrolysis - Amidation

Figure 1: Key reactive sites on the core scaffold.

Synthetic Pathways & Experimental Protocols

The strategic power of this scaffold lies in the ability to selectively modify its functional groups to build a library of diverse compounds. This section details the protocols for these key transformations.

General Synthetic Workflow

The development process follows a logical progression from chemical synthesis to biological validation.

workflow cluster_modification Chemical Diversification cluster_screening Biological Evaluation start This compound (Starting Material) mod_c3 Modification at C3 (e.g., Knoevenagel) start->mod_c3 mod_n1 Modification at N1 (e.g., Alkylation) start->mod_n1 mod_c5 Modification at C5 (e.g., Amidation) start->mod_c5 library Diverse Compound Library mod_c3->library mod_n1->library mod_c5->library screen In Vitro Screening (e.g., MTT Assay) library->screen hit_id Hit Identification screen->hit_id moa Mechanism of Action (e.g., Kinase Assay) hit_id->moa sar Structure-Activity Relationship (SAR) Analysis moa->sar lead Lead Compound sar->lead

Figure 2: Overall drug discovery workflow.

Protocol 3.2: Knoevenagel Condensation at the 3-Formyl Position

Rationale: This reaction is a cornerstone for creating α,β-unsaturated systems, often seen in kinase inhibitors that act as Michael acceptors. It involves reacting the aldehyde with an active methylene compound. A series of novel indole-azolidinone hybrids have been synthesized using this reaction.[4]

Materials:

  • This compound

  • Active methylene compound (e.g., 2-thioxothiazolidin-4-one, rhodanine)

  • Piperidine (catalyst)

  • Ethanol (solvent)

  • Reflux apparatus, magnetic stirrer, TLC plates

Procedure:

  • Dissolve this compound (1.0 eq) in absolute ethanol (20 mL/mmol) in a round-bottom flask.

  • Add the active methylene compound (1.1 eq).

  • Add a catalytic amount of piperidine (3-4 drops).

  • Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 80°C) with constant stirring.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., mobile phase: 30% ethyl acetate in hexane). The reaction is typically complete within 4-6 hours.

  • Upon completion, cool the reaction mixture to room temperature. The product often precipitates out of the solution.

  • Collect the solid product by vacuum filtration, wash with cold ethanol, and dry under vacuum.

  • Recrystallize from a suitable solvent (e.g., ethanol or DMF/water) for purification if necessary.

Validation: Confirm the structure of the product using ¹H NMR, ¹³C NMR, and Mass Spectrometry. The disappearance of the aldehyde proton signal (~10 ppm) and the appearance of a new vinylic proton signal are key indicators.

Protocol 3.3: N-Alkylation at the Indole Nitrogen

Rationale: Modifying the N-H position can significantly impact a compound's ADME (Absorption, Distribution, Metabolism, and Excretion) properties. For instance, adding a basic side chain, like a morpholinoethyl group, can enhance aqueous solubility and allow for salt formation. This strategy has been used to create indole-based arylsulfonylhydrazides with anticancer activity.[5]

Materials:

  • This compound

  • Alkyl halide (e.g., 4-(2-chloroethyl)morpholine hydrochloride)

  • Potassium carbonate (K₂CO₃) or Sodium Hydride (NaH) as a base

  • N,N-Dimethylformamide (DMF) or Acetone as solvent

  • Stirring plate, appropriate glassware

Procedure:

  • To a stirred solution of this compound (1.0 eq) in anhydrous DMF (15 mL/mmol), add anhydrous K₂CO₃ (2.5 eq).

  • Stir the suspension at room temperature for 30 minutes.

  • Add the alkyl halide (1.2 eq) portion-wise.

  • Heat the reaction mixture to 60-70°C and stir for 8-12 hours, monitoring by TLC.

  • After completion, cool the mixture to room temperature and pour it into ice-cold water.

  • A solid precipitate will form. Collect the solid by filtration, wash thoroughly with water, and dry.

  • Purify the crude product by column chromatography on silica gel if required.

Validation: Successful N-alkylation is confirmed by the disappearance of the N-H proton signal in the ¹H NMR spectrum (~11-12 ppm) and the appearance of new signals corresponding to the added alkyl group.

Protocol 3.4: Amidation of the 5-Carboxylate Group

Rationale: The conversion of the ester to an amide introduces a potent hydrogen bond donor/acceptor unit, which is critical for anchoring a drug into the active site of a target protein. This requires a two-step process: hydrolysis of the ester to a carboxylic acid, followed by amide coupling.

Step A: Ester Hydrolysis

  • Suspend this compound (1.0 eq) in a mixture of ethanol and water (1:1).

  • Add Sodium Hydroxide (NaOH) (2.0 eq) and reflux the mixture for 2-4 hours until TLC shows complete consumption of the starting material.

  • Cool the mixture, reduce the volume under vacuum, and acidify to pH 2-3 with cold 1N HCl.

  • The resulting carboxylic acid precipitates. Collect by filtration, wash with water, and dry.

Step B: Amide Coupling

  • Dissolve the carboxylic acid from Step A (1.0 eq) and the desired amine (1.1 eq) in anhydrous DMF.

  • Add a coupling agent like HATU (1.2 eq) and a base like DIPEA (2.5 eq).

  • Stir the mixture at room temperature for 12-24 hours.

  • Monitor the reaction by TLC. Upon completion, dilute the reaction mixture with ethyl acetate and wash successively with 5% citric acid solution, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the residue by column chromatography to obtain the final amide.

Biological Evaluation and Potential Targets

Indole-based compounds are known to inhibit a wide range of cancer-related targets.[1][6] The derivatives synthesized from this compound can be screened against various targets based on their structural motifs.

Structural Motif Potential Target Class Rationale / Example References
Indole-ThiazolidinoneKinase Inhibitors, Tubulin Polymerization InhibitorsThe thiazolidinone ring is a common feature in inhibitors of kinases like EGFR and VEGFR.[4][7]
Indole-Schiff Bases/HydrazonesApoptosis Inducers, Topoisomerase InhibitorsThese derivatives often possess planar structures capable of intercalating with DNA or binding to enzyme active sites.[5][8]
N-alkylated IndolesMulti-Receptor Kinase InhibitorsThe N1 substituent can be tailored to occupy hydrophobic pockets in the ATP-binding site of kinases (e.g., Sunitinib).[6]
Indole-5-carboxamidesHDAC Inhibitors, Apoptosis Regulators (Bcl-2)The amide group can form critical H-bonds, mimicking the interactions of natural substrates.[1][9]
Protocol 4.1: In Vitro Antiproliferative MTT Assay

Rationale: The MTT assay is a standard colorimetric assay for measuring cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity. It is a fundamental first step in evaluating the anticancer potential of new compounds.[5]

Materials:

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)[2][8]

  • Normal cell line (e.g., HEK-293) to assess selectivity[8]

  • DMEM or RPMI-1640 medium, Fetal Bovine Serum (FBS), Penicillin-Streptomycin

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well plates, CO₂ incubator, microplate reader

Procedure:

  • Seed the cancer cells in 96-well plates at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Prepare stock solutions of the synthesized compounds in DMSO and then dilute them in the culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

  • After 24 hours, replace the old medium with fresh medium containing the various concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubate the plates for another 48 hours.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Mechanism of Action: Targeting Cancer Signaling Pathways

Based on the known activities of similar indole derivatives, compounds derived from this scaffold could potentially inhibit key cancer signaling pathways. For example, many indole derivatives are potent inhibitors of protein kinases.

pathway cluster_pathway Intracellular Signaling Cascade cluster_output Cellular Response RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) RAS RAS RTK->RAS PI3K PI3K RTK->PI3K GF Growth Factor GF->RTK Indole_Inhibitor Indole-Based Kinase Inhibitor (Synthesized Compound) Indole_Inhibitor->RTK Inhibition RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Survival AKT->Survival Angiogenesis Angiogenesis mTOR->Angiogenesis

Figure 3: Potential mechanism of action via kinase inhibition.

Conclusion and Future Perspectives

This compound is an exceptionally valuable and underutilized scaffold for the development of novel anticancer therapeutics. Its three distinct and chemically addressable functional groups provide a robust platform for generating vast libraries of structurally diverse molecules. The protocols outlined in this document offer a clear roadmap for synthesizing these derivatives and evaluating their biological activity. Future work should focus on high-throughput synthesis and screening of compound libraries to identify potent and selective inhibitors of novel cancer targets, ultimately leading to the development of next-generation cancer therapies.

References

  • Kaur, M., et al. (2022).
  • Almehdi, A. M., et al. (2023). Design, Synthesis, and Potent Anticancer Activity of Novel Indole-Based Bcl-2 Inhibitors. International Journal of Molecular Sciences, 24(19), 14656. [Link]
  • Semantic Scholar. (n.d.). Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021). Semantic Scholar. [Link]
  • OUCI. (n.d.).
  • Gaur, V., et al. (2022). Synthesis and Anticancer Evaluation of Novel Indole Based Arylsulfonylhydrazides against Human Breast Cancer Cells. ACS Omega, 7(46), 42423–42432. [Link]
  • Al-Ostoot, F. H., et al. (2024). Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights. Molecules, 29(10), 2351. [Link]
  • Ramesh, D. K., & Arvind, C. V. (2022). Synthesis, Characterization and in vitro Studies of Some Ethyl 2-Carboxylate-5-monosubstitued 1H-indole Derivatives as Potential GSK-3β Inhibitors.
  • Ahmad, I., et al. (2015). Facile synthesis of indole heterocyclic compounds based micellar nano anti-cancer drugs. RSC Advances, 5(92), 75458-75466. [Link]
  • Ahmad, I., et al. (2015). Facile synthesis of indole heterocyclic compounds based micellar nano anti-cancer drugs. PMC - PubMed Central. [Link]
  • Sravanthi, G., & Kumar, C. G. (2019). Role of Indole Scaffolds as Pharmacophores in the Development of Anti-Lung Cancer Agents. Molecules, 24(12), 2338. [Link]
  • Al-Masoudi, N. A., et al. (2024). Synthesis and Evaluation of Thiazolyl-indole-2-carboxamide Derivatives as Potent Multitarget Anticancer Agents. ACS Omega, 9(19), 21334-21357. [Link]
  • Lesyk, R., et al. (2011). Synthesis and anticancer activity evaluation of 3-(4-oxo-2-thioxothiazolidin-5-yl)-1 H -indole-carboxylic acids derivatives.
  • Al-Zoubi, R. M., et al. (2018).
  • PubChem. (n.d.).
  • Asian Journal of Organic & Medicinal Chemistry. (2022). Synthesis, Characterization and in vitro Studies of Some Ethyl 2-Carboxylate-5-monosubstitued 1H-indole Derivatives as Potential GSK-3b Inhibitors. Asian Pub. Corp. [Link]
  • Jakše, R., et al. (2014). Synthesis and Transformations of Ethyl 3-Formyl-1H-indole-2-carboxylate. Preparation of Aplysinopsin and β-Carboline Thiohydantoin Analogues.
  • Gaur, V., et al. (2022). Synthesis and Anticancer Evaluation of Novel Indole Based Arylsulfonylhydrazides against Human Breast Cancer Cells. PMC - NIH. [Link]
  • Abdel-Ghani, T. M., et al. (2023). Design, synthesis, apoptotic, and antiproliferative effects of 5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamides and pyrido[3,4-b]indol-1-ones as potent EGFRWT/EGFRT790M inhibitors. PMC - NIH. [Link]

Sources

Application Notes and Protocols for the Synthesis of Novel Antimicrobial Compounds from Ethyl 3-Formyl-1H-indole-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Indole Scaffold as a Privileged Structure in Antimicrobial Drug Discovery

The indole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of natural products and synthetic compounds with diverse and potent biological activities.[1] In the urgent, global battle against antimicrobial resistance, indole derivatives have emerged as a particularly promising class of compounds, exhibiting activity against a wide range of pathogens, including multidrug-resistant strains.[2] These compounds can exert their antimicrobial effects through various mechanisms, such as the inhibition of bacterial efflux pumps, disruption of biofilm formation, and interference with essential cellular processes.[2]

This application note focuses on a versatile and highly functionalized starting material: ethyl 3-formyl-1H-indole-5-carboxylate . The strategic placement of a reactive aldehyde group at the C-3 position and an ethyl ester at the C-5 position offers a rich platform for chemical diversification. The formyl group provides a convenient handle for the synthesis of various derivatives, including Schiff bases, hydrazones, and chalcones, while the ester group can be maintained or further modified to modulate the compound's physicochemical properties, such as solubility and cell permeability. This guide provides detailed protocols for the synthesis of novel antimicrobial candidates from this promising precursor, along with methodologies for their biological evaluation.

Chemical Foundation and Strategic Approach

The synthetic strategies outlined herein leverage well-established and robust chemical transformations centered on the reactivity of the aldehyde functional group. The electron-withdrawing nature of the ester at the 5-position can influence the reactivity of the indole ring and its substituents, a factor to consider in reaction design. Our approach is to create a diverse library of compounds by modifying the C-3 position, as this has been shown to be a critical determinant of antimicrobial activity in many indole series.

Synthesis of Antimicrobial Scaffolds

The following sections provide detailed, step-by-step protocols for the synthesis of three classes of antimicrobial compounds derived from this compound: Schiff bases, hydrazones, and Knoevenagel condensation products.

I. Synthesis of Indole-Based Schiff Bases

Schiff bases, characterized by their azomethine (-C=N-) group, are a class of compounds renowned for their broad spectrum of biological activities, including antimicrobial properties.[3][4] The formation of a Schiff base from this compound is a straightforward condensation reaction with a primary amine.

Reaction Workflow:

Schiff_Base_Synthesis A This compound E Reaction Mixture A->E B Primary Amine (R-NH2) B->E C Solvent (e.g., Ethanol) C->E D Catalyst (e.g., Acetic Acid) D->E F Reflux E->F G Cooling & Precipitation F->G H Filtration & Washing G->H I Purification (Recrystallization) H->I J Indole Schiff Base Product I->J Hydrazone_Synthesis A This compound D Reaction Mixture A->D B Hydrazine Derivative (R-NHNH2) B->D C Ethanol C->D E Reflux D->E F Precipitation E->F G Filtration & Purification F->G H Indole Hydrazone Product G->H Knoevenagel_Condensation A This compound E Reaction Mixture A->E B Active Methylene Compound B->E C Base Catalyst (e.g., Piperidine) C->E D Solvent D->E F Heating/Reflux E->F G Work-up & Purification F->G H Indole-Vinyl Product G->H

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of Ethyl 3-formyl-1H-indole-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of ethyl 3-formyl-1H-indole-5-carboxylate. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and ultimately improve reaction yields and product purity. As a key intermediate in the synthesis of various pharmacologically active compounds, mastering the preparation of this molecule is of significant interest.

The primary synthetic route to this compound is the Vilsmeier-Haack formylation of ethyl 1H-indole-5-carboxylate. This reaction, while powerful, is sensitive to a variety of parameters that can impact its success. This guide provides in-depth, experience-based insights into optimizing this crucial transformation.

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis of this compound via the Vilsmeier-Haack reaction.

Issue 1: Low or No Conversion of Starting Material

You observe a significant amount of unreacted ethyl 1H-indole-5-carboxylate in your crude reaction mixture by TLC or LC-MS analysis.

Possible Causes and Solutions:

  • Inactive Vilsmeier Reagent: The Vilsmeier reagent (the electrophile in this reaction) is formed from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF). It is highly sensitive to moisture.

    • Solution: Ensure that the DMF used is anhydrous and that the POCl₃ is fresh and has been handled under inert conditions. It is best practice to use freshly opened bottles of reagents or to distill DMF over a suitable drying agent. The reaction should be set up under a dry, inert atmosphere (e.g., nitrogen or argon).

  • Insufficient Activation: The electron-withdrawing nature of the ester group at the C5 position deactivates the indole ring towards electrophilic substitution compared to unsubstituted indole.

    • Solution: A higher reaction temperature or longer reaction time may be necessary. Monitor the reaction progress carefully by TLC. If the reaction is sluggish at room temperature, gradually increase the temperature to 40-60 °C.

  • Incorrect Stoichiometry: An insufficient amount of the Vilsmeier reagent will lead to incomplete conversion.

    • Solution: Typically, a slight excess of the Vilsmeier reagent (1.2 to 1.5 equivalents relative to the indole substrate) is used to drive the reaction to completion.

Issue 2: Formation of Multiple Products (Side Reactions)

Your crude product analysis shows several spots on TLC, indicating the presence of byproducts.

Possible Causes and Solutions:

  • Diformylation: Although the C3 position is the most nucleophilic, under harsh conditions, a second formyl group may be introduced elsewhere on the ring.

    • Solution: Avoid excessively high temperatures and prolonged reaction times. Use the minimum effective amount of the Vilsmeier reagent.

  • Formation of Bis(indolyl)methanes: The product, this compound, can act as an electrophile and react with another molecule of the starting material under acidic conditions.

    • Solution: Maintain a low reaction temperature during the addition of the indole to the pre-formed Vilsmeier reagent. Adding the indole solution dropwise can help to keep its concentration low, minimizing this side reaction. Prompt quenching of the reaction upon completion is also crucial.

  • N-Formylation: The indole nitrogen can also be formylated, though this is generally less favored than C3 formylation.

    • Solution: Lower reaction temperatures can favor C-formylation over N-formylation. If N-formylation is a persistent issue, protection of the indole nitrogen with a suitable protecting group prior to the Vilsmeier-Haack reaction may be considered, though this adds extra steps to the synthesis.

Issue 3: Difficult Purification and Product Isolation

The crude product is an oil or a sticky solid that is difficult to purify by recrystallization or column chromatography.

Possible Causes and Solutions:

  • Incomplete Hydrolysis: The iminium salt intermediate formed during the reaction must be fully hydrolyzed to the aldehyde during the work-up.

    • Solution: Ensure that the reaction mixture is quenched by pouring it onto a sufficient amount of ice and then basifying with a suitable base (e.g., NaOH or K₂CO₃ solution) to a pH of 8-9. Stirring for an adequate amount of time during the work-up is important for complete hydrolysis.

  • Presence of Tarry Byproducts: Overheating or extended reaction times can lead to the formation of polymeric or tarry materials.

    • Solution: Careful monitoring of the reaction temperature and time is essential. Purification of the crude product may require column chromatography with a carefully selected solvent system (e.g., a gradient of ethyl acetate in hexanes).

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of the Vilsmeier-Haack reaction for the formylation of ethyl 1H-indole-5-carboxylate?

A1: The reaction proceeds in two main stages. First, phosphorus oxychloride (POCl₃) reacts with N,N-dimethylformamide (DMF) to form the electrophilic Vilsmeier reagent, a chloroiminium ion. In the second stage, the electron-rich C3 position of the indole ring attacks the Vilsmeier reagent in an electrophilic aromatic substitution reaction. The resulting iminium salt intermediate is then hydrolyzed during the aqueous work-up to yield the final 3-formyl indole derivative.[1]

Q2: How does the ester group at the C5 position affect the reaction?

A2: The ethyl carboxylate group at the C5 position is an electron-withdrawing group. This deactivates the indole ring towards electrophilic attack compared to unsubstituted indole. Consequently, more forcing reaction conditions (e.g., higher temperature or longer reaction time) may be required to achieve a good yield. However, the directing effect of the indole nitrogen still strongly favors substitution at the C3 position.

Q3: What are the optimal conditions for monitoring the reaction by TLC?

A3: A common eluent system for monitoring the reaction is a mixture of ethyl acetate and hexanes. The exact ratio will depend on the specific TLC plates used, but a starting point could be 30-40% ethyl acetate in hexanes. The starting material (ethyl 1H-indole-5-carboxylate) will be less polar than the product (this compound). The spots can be visualized under UV light (254 nm).

Q4: Can I use other formylating agents instead of POCl₃/DMF?

A4: While the POCl₃/DMF system is the most common for the Vilsmeier-Haack reaction, other reagents can be used to generate the Vilsmeier reagent, such as oxalyl chloride/DMF or thionyl chloride/DMF. However, POCl₃ is generally preferred for its reliability and effectiveness.

Optimized Experimental Protocol

This protocol is a recommended starting point for the synthesis of this compound. Optimization may be required based on your specific laboratory conditions and reagent purity.

Reagents and Materials:

  • Ethyl 1H-indole-5-carboxylate

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Ethyl acetate and hexanes for chromatography

  • Standard laboratory glassware, flame-dried and assembled under an inert atmosphere

Procedure:

  • Vilsmeier Reagent Formation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (3.0 equivalents). Cool the flask to 0 °C in an ice-water bath. Add POCl₃ (1.2 equivalents) dropwise to the stirred DMF via the dropping funnel over 20-30 minutes, ensuring the internal temperature does not exceed 10 °C. After the addition is complete, stir the mixture at 0 °C for an additional 30 minutes.

  • Formylation Reaction: Dissolve ethyl 1H-indole-5-carboxylate (1.0 equivalent) in a minimal amount of anhydrous DCM. Add this solution dropwise to the pre-formed Vilsmeier reagent at 0 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC. If the reaction is slow, gently heat the mixture to 40-50 °C and continue to monitor.

  • Work-up: Once the reaction is complete, cool the mixture back to 0 °C and carefully pour it onto a vigorously stirred mixture of crushed ice and saturated sodium bicarbonate solution. Continue stirring until the hydrolysis of the intermediate is complete (typically 30-60 minutes) and the pH is alkaline (pH 8-9).

  • Extraction and Isolation: Transfer the mixture to a separatory funnel and extract with DCM (3 x volume of the aqueous layer). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product. The crude material can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford pure this compound.

Data Presentation

ParameterCondition 1 (Milder)Condition 2 (Forced)Expected Outcome
Temperature 0 °C to Room Temp.40-60 °CHigher temperature may be needed for this deactivated substrate.
Reaction Time 2-4 hours4-8 hoursLonger time may be required for complete conversion.
POCl₃ Equiv. 1.21.5A slight excess can improve yield but may increase side products.
Typical Yield 60-75%70-85%Optimized conditions should provide a good to excellent yield.

Visualizations

Vilsmeier-Haack Reaction Mechanism

Vilsmeier_Haack_Mechanism cluster_0 Vilsmeier Reagent Formation cluster_1 Electrophilic Substitution & Hydrolysis DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_Reagent + POCl₃ POCl3 POCl₃ Iminium_Salt Iminium Salt Intermediate Indole Ethyl 1H-indole- 5-carboxylate Indole->Iminium_Salt + Vilsmeier Reagent Product Ethyl 3-formyl-1H-indole- 5-carboxylate Iminium_Salt->Product H₂O Work-up (Hydrolysis) Troubleshooting_Workflow start Low Yield of Product check_reagents Check Reagent Quality - Anhydrous DMF? - Fresh POCl₃? start->check_reagents reagents_ok Reagents OK check_reagents->reagents_ok check_conditions Review Reaction Conditions - Temperature too low? - Time too short? conditions_ok Conditions OK check_conditions->conditions_ok check_workup Evaluate Work-up - Incomplete hydrolysis? - Emulsion formation? workup_ok Work-up OK check_workup->workup_ok reagents_ok->check_conditions Yes solution_reagents Solution: - Use anhydrous solvents - Use fresh reagents - Run under inert atm. reagents_ok->solution_reagents No conditions_ok->check_workup Yes solution_conditions Solution: - Increase temperature - Increase reaction time - Increase POCl₃ equiv. conditions_ok->solution_conditions No solution_workup Solution: - Ensure basic pH - Stir adequately during quench - Use brine to break emulsions workup_ok->solution_workup No

Caption: Troubleshooting workflow for low yield.

References

  • Organic Chemistry Portal. Vilsmeier-Haack Reaction. [Link]
  • Wikipedia. Vilsmeier–Haack reaction. [Link]

Sources

Technical Support Center: Purification of Crude Ethyl 3-Formyl-1H-indole-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth troubleshooting and purification protocols for ethyl 3-formyl-1H-indole-5-carboxylate, a key building block in synthetic and medicinal chemistry.[1][2] The protocols and advice herein are tailored for researchers encountering common challenges during post-synthesis workup, particularly following Vilsmeier-Haack formylation—a prevalent method for its synthesis.[3][4][5]

Initial Assessment and Purification Strategy

Successful purification begins with a thorough assessment of the crude material. The nature and quantity of impurities will dictate the most efficient strategy. The formyl group at the C3 position and the ethyl ester at C5 introduce specific chemical handles that can be exploited for purification, but also present stability challenges.

Troubleshooting Logic Flowchart

The first step is to analyze your crude product and follow a logical path to the appropriate purification protocol. This flowchart serves as a primary decision-making tool.

Purification_Workflow cluster_0 Phase 1: Initial Assessment cluster_1 Phase 2: Troubleshooting & Method Selection cluster_2 Phase 3: Recommended Protocols cluster_3 Phase 4: Final Product Start Crude Product (Post-Workup) Analysis Analyze by TLC & Visual Inspection Start->Analysis Decision_Appearance What is the physical state? Analysis->Decision_Appearance Decision_TLC What does the TLC show? Decision_Appearance->Decision_TLC Solid / Semi-solid Oily Dark Oil / Tar Decision_Appearance->Oily Oily / Tarry TLC_Baseline Major baseline spot (polar/acidic impurity) Decision_TLC->TLC_Baseline TLC_Separated Well-separated spots Decision_TLC->TLC_Separated TLC_Mainly_Pure Mainly one spot (minor impurities) Decision_TLC->TLC_Mainly_Pure Proto_Bisulfite Protocol 2: Bisulfite Adduct Formation (Highly Recommended) Oily->Proto_Bisulfite Proto_Wash Perform Basic Wash (e.g., NaHCO3) TLC_Baseline->Proto_Wash Proto_Column Protocol 1: Column Chromatography TLC_Separated->Proto_Column Proto_Recrystal Protocol 3: Recrystallization TLC_Mainly_Pure->Proto_Recrystal End Pure Product Proto_Bisulfite->End After regeneration & drying Proto_Wash->Decision_TLC Re-analyze TLC Proto_Column->Proto_Recrystal Combine pure fractions & evaporate Proto_Recrystal->End Bisulfite_Workflow Start 1. Dissolve Crude Mixture in a suitable solvent (e.g., Methanol) Step2 2. Add Saturated Aqueous Sodium Bisulfite (NaHSO3) Start->Step2 Formation Step3 3. Stir Vigorously (Adduct Precipitates) Step2->Step3 Step4 4. Filter and Wash Solid Adduct (with solvent, then ether) Step3->Step4 Isolation Step5 5. Regenerate Aldehyde: Suspend adduct in water/ether and add base (e.g., NaHCO3 or NaOH) Step4->Step5 Regeneration Step6 6. Separate Layers & Dry Organic Phase Step5->Step6 End Pure Aldehyde Step6->End

Sources

Technical Support Center: Synthesis of Ethyl 3-Formyl-1H-indole-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of ethyl 3-formyl-1H-indole-5-carboxylate. This versatile building block is crucial in the development of various pharmacologically active molecules.[1] However, its synthesis, most commonly via the Vilsmeier-Haack reaction, is not without challenges. This guide provides in-depth troubleshooting advice, FAQs, and optimized protocols to help you navigate common pitfalls related to side product formation, ensuring high purity and yield in your experiments.

Frequently Asked Questions (FAQs)

Q1: My post-reaction analysis (LC-MS/¹H NMR) shows a significant amount of starting material. How can I drive the reaction to completion?

A1: Incomplete conversion is typically a result of either insufficient activation of the formylating agent or reduced reactivity of the indole substrate. The core of the Vilsmeier-Haack reaction is the formation of the electrophilic Vilsmeier reagent (a chloroiminium ion) from a formamide (like DMF) and an activating agent (like POCl₃).[2][3]

  • Vilsmeier Reagent Formation: Ensure your reagents are anhydrous. Phosphorus oxychloride (POCl₃) reacts violently with water, and any moisture will consume the reagent, preventing the formation of the active electrophile. Similarly, use anhydrous N,N-dimethylformamide (DMF).

  • Reaction Temperature: The initial formation of the Vilsmeier reagent is often performed at low temperatures (0-5 °C). However, the subsequent electrophilic substitution on the indole ring may require gentle heating. We recommend maintaining the reaction at 0 °C for the initial addition and then allowing it to slowly warm to room temperature or slightly above (35-40 °C) while monitoring via TLC or LC-MS.

  • Stoichiometry: While a slight excess of the Vilsmeier reagent (1.1-1.5 equivalents) is common, a large excess can sometimes promote side reactions.[4] First, ensure your stoichiometry is correct before significantly increasing the reagent amount.

Q2: I've isolated a byproduct with a molecular weight 28 Da higher than my desired product. What is this impurity and how can I avoid it?

A2: A mass increase of 28 Da strongly suggests di-formylation, where a second formyl group (-CHO) has been added to the molecule. The indole nucleus is electron-rich, and while the C3 position is kinetically favored for electrophilic attack, forcing conditions can lead to a second substitution.

  • Probable Structure: The most likely di-formylated byproduct is ethyl 1,3-diformyl-1H-indole-5-carboxylate. The indole nitrogen (N1) can also be formylated, especially if the N-H proton is removed.

  • Causality & Prevention:

    • Overly Aggressive Conditions: High temperatures and prolonged reaction times are the primary causes. The initial C3-formylation deactivates the ring, but not enough to prevent a second attack under harsh conditions.

    • Excess Reagent: Using a large excess of the Vilsmeier reagent significantly increases the probability of a second formylation event.

    • Mitigation Strategy: Carefully control your reaction temperature, keeping it below 40°C. Use a modest excess of the Vilsmeier reagent (e.g., 1.2 equivalents). Monitor the reaction closely and quench it as soon as the starting material is consumed to prevent over-reaction.

Q3: My crude product is a dark, tarry substance that is difficult to purify. What causes this polymerization?

A3: Indoles are known to be sensitive to strong acids, which can lead to acid-catalyzed polymerization or degradation.[5] During the Vilsmeier-Haack reaction, hydrochloric acid is generated in situ, which can protonate the electron-rich indole ring. This protonated intermediate can then be attacked by another neutral indole molecule, initiating a polymerization cascade.

  • Mechanism of Degradation: Protonation at the C3 position creates an indoleninium ion, a reactive species that is susceptible to nucleophilic attack by another indole molecule. This process can repeat, leading to the formation of oligomeric or polymeric tars.

  • Troubleshooting & Prevention:

    • Temperature Control: This is the most critical factor. Run the reaction at the lowest possible temperature that allows for a reasonable reaction rate. Exothermic reactions must be cooled efficiently.

    • Controlled Addition: Add the POCl₃ to the DMF slowly at 0 °C to control the initial exotherm from the formation of the Vilsmeier reagent. Then, add the indole solution dropwise to the pre-formed reagent.

    • Efficient Quenching: Quench the reaction by pouring it onto a mixture of ice and a suitable base (e.g., sodium acetate, sodium carbonate, or dilute NaOH) to neutralize the acid and hydrolyze the iminium intermediate promptly.

Q4: The mass spectrum of my final product shows a peak corresponding to 3-formyl-1H-indole-5-carboxylic acid. How did the ethyl ester hydrolyze?

A4: The ethyl ester at the C5 position can be hydrolyzed to the corresponding carboxylic acid during the reaction workup.

  • Cause: The hydrolysis of the intermediate iminium salt to the final aldehyde product is typically achieved by adding water or an aqueous base. If a strong base like sodium hydroxide is used, and the workup is performed at elevated temperatures or for an extended period, saponification (base-mediated hydrolysis) of the ethyl ester will occur.

  • Solution: Use a milder base for the workup, such as a saturated solution of sodium bicarbonate or sodium acetate. Keep the temperature low during the quench and extraction process. If the product is still contaminated with the carboxylic acid, it can often be removed by washing the organic solution with a cold, dilute solution of sodium bicarbonate. The desired ester product will remain in the organic layer, while the carboxylate salt will move to the aqueous layer.

Troubleshooting Guide: Common Side Products

Observed Problem Probable Cause(s) Recommended Solution(s)
Low Yield, High Starting Material Insufficient Vilsmeier reagent formation; Low reaction temperature.Use anhydrous solvents/reagents. Allow reaction to warm slowly to RT after initial addition at 0 °C.
Di-formylated Impurity (M+28) High temperature; Prolonged reaction time; Large excess of Vilsmeier reagent.Maintain temperature < 40 °C. Monitor reaction by TLC/LCMS and quench upon completion. Use ≤ 1.5 eq. of reagent.
Polymer/Tarry Residue Acid-catalyzed degradation due to harsh conditions (high temp, high acid concentration).Maintain strict temperature control (0 °C for reagent formation, < 40 °C for reaction). Ensure slow, controlled addition of reagents.
Ester Hydrolysis (M-28) Harsh basic workup conditions (e.g., concentrated NaOH, high temperature).Quench reaction with a milder base (e.g., sat. NaHCO₃, NaOAc). Keep temperature low during workup and extraction.
Isomeric Byproducts (e.g., C2-formyl) Thermodynamic control (high temp). The C3 position is kinetically favored, but other isomers can form under forcing conditions.Run the reaction under kinetic control (lowest effective temperature) to maximize C3 selectivity.

Visualizing Reaction Pathways

The synthesis of this compound is a balance between achieving the desired reaction and preventing unwanted side pathways. The following diagram illustrates this relationship.

G cluster_main Reaction Pathways Start Ethyl 1H-indole-5-carboxylate + Vilsmeier Reagent Product Desired Product: This compound Start->Product Kinetic Control (Low Temp, 1.2 eq Reagent) Side1 Side Product: Di-formylation (N1, C2, etc.) Start->Side1 Thermodynamic Control (High Temp, >1.5 eq Reagent) Side2 Side Product: Polymerization/Degradation Start->Side2 Harsh Conditions (High [Acid], High Temp) Side3 Side Product: Ester Hydrolysis Product->Side3 Harsh Workup (Strong Base)

Caption: Reaction pathways in the formylation of ethyl 1H-indole-5-carboxylate.

Experimental Protocols

Protocol: Optimized Vilsmeier-Haack Formylation

This protocol is designed to maximize the yield of the desired C3-formylated product while minimizing side reactions.

  • Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and a nitrogen inlet, add anhydrous DMF (3 equivalents). Cool the flask to 0 °C in an ice-salt bath.

  • Vilsmeier Reagent Formation: Slowly add phosphorus oxychloride (POCl₃, 1.2 equivalents) dropwise to the stirred DMF, ensuring the internal temperature does not exceed 5 °C. A thick, white precipitate of the Vilsmeier reagent may form. Stir the mixture at 0 °C for 30 minutes.

  • Indole Addition: Dissolve the starting material, ethyl 1H-indole-5-carboxylate (1 equivalent), in a minimal amount of anhydrous DMF or another suitable anhydrous solvent (e.g., 1,2-dichloroethane). Add this solution dropwise to the Vilsmeier reagent slurry at 0 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction's progress by TLC (e.g., using 3:7 Ethyl Acetate:Hexane).

  • Quenching: Once the starting material is consumed, carefully pour the reaction mixture onto a vigorously stirred mixture of crushed ice and saturated sodium bicarbonate solution.

  • Workup: Stir the quenched mixture for 30-60 minutes until the intermediate iminium salt is fully hydrolyzed. The product should precipitate as a solid.

  • Isolation & Purification: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water, followed by a cold, non-polar solvent like hexane or diethyl ether to remove non-polar impurities. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate).

Troubleshooting Workflow Diagram

Use this flowchart to diagnose and resolve issues during your synthesis.

G start Start Synthesis check_crude Analyze Crude Product (TLC, LC-MS, NMR) start->check_crude success High Purity Product Proceed to Purification check_crude->success Clean low_conversion Problem: Low Conversion (High SM) check_crude->low_conversion Incomplete high_mw Problem: M+28 Peak (Di-formylation) check_crude->high_mw Impurity tar Problem: Polymer/Tar check_crude->tar Impurity low_mw Problem: M-28 Peak (Hydrolysis) check_crude->low_mw Impurity sol_low_conversion Solution: 1. Check reagent quality (anhydrous). 2. Increase reaction time/temp moderately. low_conversion->sol_low_conversion sol_high_mw Solution: 1. Reduce reaction temp/time. 2. Use less Vilsmeier reagent (1.1-1.2 eq). high_mw->sol_high_mw sol_tar Solution: 1. Lower reaction temperature significantly. 2. Ensure slow, controlled additions. tar->sol_tar sol_low_mw Solution: 1. Use milder base for workup (NaHCO₃). 2. Keep workup temperature low. low_mw->sol_low_mw

Caption: A logical workflow for troubleshooting common synthesis issues.

References

  • Duff, J. C.; Bills, E. J. A new general method for the preparation of ortho-hydroxyaldehydes from phenols and hexamethylenetetramine. J. Chem. Soc.1932, 1987-1988. [Link]
  • Wikipedia. Vilsmeier–Haack reaction. [Link]
  • Prasad, K. J. R.; et al. Identification and synthesis of impurities formed during sertindole preparation. Beilstein J. Org. Chem.2011, 7, 63–69. [Link]
  • Chemistry Steps. Vilsmeier-Haack Reaction. [Link]
  • Gassman, P. G.; van Bergen, T. J.
  • Organic Syntheses. Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction. Org. Synth.2024, 101, 21-33. [Link]
  • Jakše, R.; et al. Synthesis and Transformations of Ethyl 3-Formyl-1H-indole-2-carboxylate. Z.
  • Organic Chemistry Portal. Vilsmeier-Haack Reaction. [Link]
  • Chatterjee, A.; Biswas, K. M. Acylation of indoles by Duff reaction and Vilsmeier-Haack formylation and conformation of N-formylindoles. J. Org. Chem.1973, 38 (22), 4002–4005. [Link]
  • El-Sawy, E. R.; et al. 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. Egypt. J. Chem.2017, 60 (5), 723-751. [Link]
  • Kushwaha, D. Synthesis and Chemistry of Indole. University of Lucknow. [Link]

Sources

Technical Support Center: Optimizing Reaction Conditions for Ethyl 3-Formyl-1H-indole-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of ethyl 3-formyl-1H-indole-5-carboxylate. This document is designed for researchers, chemists, and drug development professionals who are utilizing this versatile intermediate in their synthetic workflows. We will delve into the common challenges encountered during its synthesis via the Vilsmeier-Haack reaction, providing field-proven insights, troubleshooting guides, and detailed protocols to enhance your experimental success.

Reaction Overview: The Vilsmeier-Haack Formylation of Indoles

The Vilsmeier-Haack reaction is a powerful and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds, such as indoles.[1][2] The reaction involves two key stages: the formation of the Vilsmeier reagent, a chloroiminium salt, from a substituted amide (typically N,N-dimethylformamide, DMF) and an acid halide (most commonly phosphorus oxychloride, POCl₃), followed by the electrophilic aromatic substitution of the indole.[3][4]

The indole nucleus is highly activated towards electrophilic attack, with the C3 position being the most electron-rich and, therefore, the most reactive site.[5] The Vilsmeier reagent, while a relatively weak electrophile, is highly effective for this transformation.[3] The reaction proceeds through an iminium ion intermediate, which is subsequently hydrolyzed during aqueous workup to yield the desired 3-formylindole product.[4]

Vilsmeier_Haack_Mechanism cluster_reagent_formation 1. Reagent Formation cluster_reaction 2. Electrophilic Substitution & Hydrolysis DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium Salt) DMF->Vilsmeier_Reagent POCl3 POCl₃ POCl3->Vilsmeier_Reagent Iminium_Intermediate Iminium Ion Intermediate Indole Ethyl 1H-indole- 5-carboxylate Indole->Iminium_Intermediate Electrophilic Attack at C3 Hydrolysis Aqueous Workup (Hydrolysis) Iminium_Intermediate->Hydrolysis Product Ethyl 3-formyl-1H- indole-5-carboxylate Hydrolysis->Product

Vilsmeier-Haack Reaction Pathway.

Troubleshooting Guide

This section addresses specific, common issues encountered during the synthesis in a direct question-and-answer format.

Issue 1: Low or No Yield of the Desired Product

Question: My reaction has run to completion according to TLC, but after workup, I have a very low yield of this compound. What went wrong?

Answer: Low yield is a frequent issue that can often be traced back to reagent quality, reaction setup, or temperature control. Let's break down the potential causes and solutions.

  • Cause A: Degraded Reagents.

    • The Problem: The Vilsmeier-Haack reaction is highly sensitive to the purity of both DMF and POCl₃. DMF can decompose over time to form dimethylamine and formic acid.[6] Dimethylamine, being a nucleophile, will react with and consume the Vilsmeier reagent. POCl₃ is moisture-sensitive and will hydrolyze, reducing its activity.

    • The Solution: Always use anhydrous DMF, preferably from a freshly opened bottle or distilled prior to use. A quick check for DMF quality is its smell; a strong fishy odor indicates the presence of dimethylamine.[6] Use a fresh bottle of POCl₃ and handle it under an inert atmosphere (e.g., argon or nitrogen) to prevent exposure to moisture.

  • Cause B: Improper Reagent Stoichiometry.

    • The Problem: Insufficient Vilsmeier reagent will lead to incomplete conversion of the starting material. While a slight excess is often beneficial, a large excess can promote side reactions.

    • The Solution: Start with 1.5 equivalents of POCl₃ relative to the indole substrate, and 3.0 equivalents of DMF.[1] This ensures the complete formation of the Vilsmeier reagent with enough in excess to drive the reaction forward.

  • Cause C: Incorrect Reaction Temperature.

    • The Problem: The formation of the Vilsmeier reagent is exothermic and should be performed at a low temperature (0 °C) to prevent degradation. The subsequent reaction with the indole may require heating, but excessively high temperatures can lead to product decomposition or side reactions.[1][7]

    • The Solution:

      • Reagent Formation: Add POCl₃ dropwise to the DMF at 0 °C in an ice bath, ensuring the temperature does not rise above 5 °C.[1]

      • Formylation: Add the indole substrate solution to the pre-formed reagent at 0 °C. After the addition, monitor the reaction by TLC as you allow it to slowly warm to room temperature. If the reaction is sluggish, gentle heating (e.g., 40-60 °C) may be necessary, but this should be optimized on a small scale first.[1]

  • Cause D: Inefficient Workup and Hydrolysis.

    • The Problem: The hydrolysis of the intermediate iminium salt is a critical step. If the pH is not controlled correctly or the hydrolysis is incomplete, the product will not be fully formed. The workup typically involves quenching the reaction mixture in a large volume of ice-cold water or a basic solution.

    • The Solution: Quench the reaction by slowly pouring it into a vigorously stirred mixture of ice and a saturated sodium bicarbonate or sodium hydroxide solution. The goal is to neutralize the acidic mixture and hydrolyze the iminium salt. Maintain a basic pH (9-10) to ensure complete hydrolysis and precipitation of the product.

Issue 2: Significant Formation of Byproducts

Question: My crude NMR shows multiple products. What are these common byproducts and how can I avoid them?

Answer: The formation of multiple products is typically due to the high reactivity of the indole ring or side reactions of the Vilsmeier reagent itself.

  • Byproduct A: Di-formylated Indole.

    • The Cause: If a large excess of the Vilsmeier reagent is used or the reaction temperature is too high, a second formylation can occur at another position on the indole ring.[8]

    • Prevention: Use a stoichiometric ratio of the Vilsmeier reagent closer to 1.1:1 relative to the indole.[7] Maintain a low reaction temperature and monitor the reaction closely with TLC to stop it once the starting material is consumed.[7][8]

  • Byproduct B: Bis(indolyl)methane Derivatives.

    • The Cause: This occurs when the newly formed 3-formylindole product acts as an electrophile and reacts with another molecule of the starting indole under the acidic reaction conditions.[8]

    • Prevention: The key is to control the concentration of the reactants. Add the indole solution dropwise to the pre-formed Vilsmeier reagent. This ensures that any indole molecule entering the flask is more likely to react with the abundant Vilsmeier reagent rather than the small amount of product that has formed.[8] Keeping the temperature low also slows down this side reaction.

  • Byproduct C: Chlorinated Indoles.

    • The Cause: The Vilsmeier reagent is a chloroiminium salt and can act as a chlorinating agent, particularly at elevated temperatures.[7]

    • Prevention: Run the reaction at the lowest possible temperature that allows for a reasonable reaction rate. Avoid prolonged heating. If chlorination is a persistent issue, alternative formylation methods may need to be considered.

Issue 3: Difficulty with Product Purification

Question: My product has precipitated, but it is oily/impure and difficult to purify by column chromatography. What are my options?

Answer: Purification can be challenging due to the polarity of the product and the presence of similarly polar byproducts.

  • Technique A: Optimized Workup.

    • The Problem: A hasty workup can trap impurities.

    • The Solution: After quenching and basification, stir the resulting slurry for an extended period (1-2 hours) to ensure complete precipitation and to allow the solid to granulate. This often results in a more crystalline and filterable solid. Wash the crude solid thoroughly with water to remove inorganic salts and any residual DMF.

  • Technique B: Recrystallization.

    • The Problem: Column chromatography may not effectively separate the desired product from certain impurities.

    • The Solution: Recrystallization is often a highly effective method for purifying this compound. A common and effective solvent system is ethanol or an ethyl acetate/hexane mixture.[7] Dissolve the crude product in a minimum amount of the hot solvent and allow it to cool slowly to obtain pure crystals.

  • Technique C: Column Chromatography Solvent System.

    • The Problem: An inappropriate solvent system leads to poor separation.

    • The Solution: If column chromatography is necessary, use a carefully selected solvent system. A gradient elution of ethyl acetate in hexane is typically effective.[7] Start with a low polarity (e.g., 10% EtOAc in hexane) and gradually increase the polarity to elute your product.

Frequently Asked Questions (FAQs)

Q1: Why is the Vilsmeier-Haack reaction the preferred method for the 3-formylation of indoles? The Vilsmeier-Haack reaction is ideal because it uses a mild electrophile, which is selective for the highly nucleophilic C3 position of the indole ring.[3][5] Other strong electrophilic reactions, like Friedel-Crafts acylation, often lead to polymerization or reaction at the indole nitrogen. The Vilsmeier-Haack conditions are generally mild and tolerant of various functional groups, making it a robust choice.[9]

Q2: How should I monitor the reaction's progress? Thin-Layer Chromatography (TLC) is the most straightforward method. Spot the starting material, a co-spot (starting material and reaction mixture), and the reaction mixture on a silica gel plate. Use a mobile phase like 30% ethyl acetate in hexane. The product, being more polar due to the aldehyde group, will have a lower Rf value than the starting material. The reaction is complete when the starting material spot has disappeared.

Q3: What are the critical safety precautions for this reaction? Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. It must be handled in a fume hood with appropriate personal protective equipment (gloves, lab coat, safety glasses). The reaction should be conducted under an inert atmosphere to prevent contact with moisture. Quenching the reaction is highly exothermic and releases HCl gas; therefore, it must be done slowly and with adequate cooling and ventilation.

Q4: I need to produce a large quantity of this material. Are there any special considerations for scaling up? Yes. The primary concern during scale-up is heat management. The addition of POCl₃ to DMF and the final quenching step are both highly exothermic. Ensure you have an efficient overhead stirrer and a cooling bath with sufficient capacity. Add reagents slowly to maintain temperature control. On a larger scale, the product may precipitate more readily, so ensure your reaction vessel can accommodate the resulting slurry.

Experimental Protocols & Data

Table 1: Effect of Reaction Parameters on Synthesis Outcome
ParameterCondition A (Standard)Condition B (Optimized for Purity)Expected Outcome
POCl₃ : Indole Ratio 1.5 : 11.2 : 1Condition B reduces the risk of di-formylation.[7]
Temperature 0 °C to 60 °C0 °C to RTLower temperature in Condition B minimizes chlorination and bis(indolyl)methane formation.[8]
Order of Addition Substrate added to ReagentSubstrate added to ReagentThis order is critical to prevent the formation of bis(indolyl)methane byproducts.[8]
Reaction Time 4-6 hoursMonitored by TLC (2-4h)Monitoring ensures the reaction is stopped before significant byproduct formation occurs.[7]
Protocol 1: Standard Synthesis of this compound
  • Vilsmeier Reagent Preparation: In a flame-dried, three-neck flask under an argon atmosphere, add anhydrous DMF (3.0 equiv.). Cool the flask to 0 °C using an ice-water bath. Add POCl₃ (1.5 equiv.) dropwise via a syringe or addition funnel over 30 minutes, ensuring the internal temperature remains below 5 °C.[1] Stir the resulting pale-yellow solution for an additional 30 minutes at 0 °C.

  • Formylation Reaction: Dissolve ethyl 1H-indole-5-carboxylate (1.0 equiv.) in a minimal amount of anhydrous DMF. Add this solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.

  • Reaction Progression: After the addition is complete, allow the mixture to warm to room temperature and then heat to 60 °C for 4-6 hours, or until TLC indicates the consumption of the starting material.

  • Workup and Isolation: Cool the reaction mixture to room temperature. In a separate large beaker, prepare a vigorously stirred mixture of crushed ice and saturated sodium bicarbonate solution. Slowly and carefully pour the reaction mixture into the ice-cold basic solution.

  • Purification: A precipitate will form. Continue stirring for 1 hour. Collect the solid by vacuum filtration, wash thoroughly with cold water, and then with a small amount of cold diethyl ether. The crude product can be further purified by recrystallization from ethanol.

Troubleshooting Workflow

This flowchart provides a logical sequence for diagnosing and resolving common experimental issues.

Troubleshooting_Workflow Start Start Reaction Monitor Monitor by TLC Start->Monitor Workup Proceed to Workup Monitor->Workup Starting Material Consumed No_Reaction Problem: No Reaction (Only Starting Material) Monitor->No_Reaction No Product Formation Complex_Mixture Problem: Complex Mixture (Multiple Spots) Monitor->Complex_Mixture Multiple Products Formed Low_Yield Problem: Low Yield Post-Workup Workup->Low_Yield If Issue Arises Check_Reagents Solution: 1. Check DMF/POCl₃ Purity 2. Use Anhydrous Conditions 3. Increase Temperature Gently No_Reaction->Check_Reagents Optimize_Conditions Solution: 1. Lower Temp to 0°C -> RT 2. Reduce POCl₃ to 1.2 eq 3. Add Substrate Slowly Complex_Mixture->Optimize_Conditions Optimize_Workup Solution: 1. Ensure pH is 9-10 2. Stir Precipitate for >1 hr 3. Purify by Recrystallization Low_Yield->Optimize_Workup

Logical Troubleshooting Flowchart.
References
  • BenchChem. (n.d.). Technical Support Center: Side Reactions in the Formylation of Indole.
  • BenchChem. (n.d.). Technical Support Center: Vilsmeier-Haack Reaction Troubleshooting.
  • BenchChem. (n.d.). Technical Support Center: Vilsmeier-Haack Formylation of Indoles.
  • ResearchGate. (2022). Synthesis of 2-Halo-3-Formylindoles via Vilsmeier–Haack Haloformylation Reaction of Oxindole.
  • BenchChem. (n.d.). Optimization of Vilsmeier-Haack reaction parameters.
  • Chahal, M., et al. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances. DOI:10.1039/D3RA04309F.
  • Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction.
  • Organic Syntheses. (2024). Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction.
  • Semantic Scholar. (n.d.). Formation of indole trimers in Vilsmeier type reactions.
  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction.
  • Reddit. (2021). Having some troubles with a Vislmeier-Haack reaction.
  • Wikipedia. (n.d.). Vilsmeier–Haack reaction.
  • ChemWis. (2023). Vilsmeier–Haack reaction of indole. YouTube.

Sources

Technical Support Center: A Guide to Scaling the Synthesis of Ethyl 3-Formyl-1H-indole-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of ethyl 3-formyl-1H-indole-5-carboxylate. This guide is designed for researchers, scientists, and professionals in drug development who are looking to scale up this important chemical transformation. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed protocols to ensure the successful and efficient synthesis of this versatile indole derivative.[1]

Introduction to the Synthesis

The formylation of ethyl 1H-indole-5-carboxylate at the C3 position is a critical step in the synthesis of various biologically active compounds and indole alkaloids. The most common and effective method for this transformation is the Vilsmeier-Haack reaction. This reaction utilizes a substituted amide, typically N,N-dimethylformamide (DMF), and a phosphorus oxychloride (POCl₃) to generate the Vilsmeier reagent, an electrophilic iminium salt.[2][3] This reagent then reacts with the electron-rich indole ring to introduce a formyl group, primarily at the C3 position, which has the highest electron density.[4]

While the Vilsmeier-Haack reaction is a powerful tool, scaling up the synthesis of this compound can present several challenges. This guide will address these potential issues in a practical, question-and-answer format to help you navigate the complexities of this reaction on a larger scale.

Troubleshooting Guide

This section is dedicated to addressing specific problems you may encounter during the synthesis. Each issue is presented with potential causes and actionable solutions based on established chemical principles and practical experience.

Low or No Product Yield

Question: I am observing a very low yield of my desired product, or in some cases, no product at all. What are the likely causes and how can I rectify this?

Answer: A low or non-existent yield is a common issue that can stem from several factors, primarily related to reagent quality, reaction conditions, and the stability of the Vilsmeier reagent.

  • Reagent Purity is Paramount:

    • DMF Quality: The N,N-dimethylformamide (DMF) used must be of high purity and anhydrous. DMF can decompose over time to form dimethylamine, which can react with the Vilsmeier reagent and reduce its effectiveness.[5] It is highly recommended to use freshly distilled or a new bottle of anhydrous DMF for the reaction.

    • Phosphorus Oxychloride (POCl₃): Similarly, POCl₃ should be freshly distilled before use to remove any degradation products.

  • Formation and Stability of the Vilsmeier Reagent:

    • Temperature Control: The formation of the Vilsmeier reagent from DMF and POCl₃ is an exothermic reaction. It is crucial to maintain a low temperature (typically 0-5 °C) during the addition of POCl₃ to DMF to prevent degradation of the reagent.[6]

    • Order of Addition: The standard and most effective procedure involves the slow, dropwise addition of POCl₃ to chilled DMF.[6]

  • Reaction Conditions for Formylation:

    • Temperature: While the Vilsmeier reagent is formed at a low temperature, the subsequent formylation of the indole may require heating. The optimal temperature can vary, but a common approach is to add the indole solution at a low temperature and then allow the reaction to warm to room temperature or gently heat it.[7] Monitoring the reaction by Thin Layer Chromatography (TLC) is essential to determine the optimal reaction time and temperature.

    • Inert Atmosphere: The reaction should be conducted under a dry, inert atmosphere (e.g., nitrogen or argon) to prevent the Vilsmeier reagent from reacting with atmospheric moisture.[6]

Formation of Significant Byproducts

Question: My reaction is producing significant amounts of unintended byproducts, complicating purification and reducing the yield of the desired product. What are these byproducts and how can I minimize their formation?

Answer: Side reactions are a common challenge in indole formylation. The nature of these byproducts can provide valuable clues about what is going wrong in your reaction.

  • Bis(indolyl)methane Derivatives:

    • Cause: This is a common high molecular weight byproduct that forms when the desired 3-formylindole product reacts with another molecule of the starting indole under the acidic reaction conditions.[8]

    • Solutions:

      • Control Stoichiometry: Use a minimal excess of the Vilsmeier reagent.[8]

      • Order of Addition: Add the indole solution dropwise to the pre-formed Vilsmeier reagent at a low temperature. This ensures the indole primarily reacts with the formylating agent rather than the newly formed aldehyde product.[8]

      • Prompt Quenching: Once the reaction is complete (as determined by TLC), quench the reaction promptly to prevent further side reactions.[8]

  • Diformylation Products:

    • Cause: In some cases, formylation can occur at a second position on the indole ring.[8]

    • Solutions:

      • Limit Vilsmeier Reagent: Use a stoichiometric ratio of the Vilsmeier reagent to the indole substrate as close to 1:1 as possible.[8]

      • Milder Conditions: Employ lower reaction temperatures and shorter reaction times.[8]

  • 3-Cyanoindole Byproduct:

    • Cause: The formation of 3-cyanoindole can occur, particularly if there are nitrogen-containing impurities (like hydroxylamine or ammonia derivatives) in the reagents or solvents.[6] These can react with the newly formed aldehyde group to form an oxime or imine, which then dehydrates to the nitrile.[6]

    • Solutions:

      • High-Purity Reagents: Use high-purity, anhydrous solvents and freshly distilled reagents.[6]

      • Appropriate Work-up: Quench the reaction with ice-cold water or a saturated sodium bicarbonate solution instead of ammonia-based solutions.[6]

Purification Challenges

Question: I am having difficulty purifying the final product. What are the best methods for isolating pure this compound?

Answer: Effective purification is crucial for obtaining the desired product in high purity. A combination of techniques is often necessary.

  • Initial Work-up:

    • After quenching the reaction, the product is typically extracted into an organic solvent. It is important to neutralize the acidic reaction mixture carefully, often with a base like sodium bicarbonate or sodium hydroxide solution, until the mixture is alkaline.[7]

  • Crystallization:

    • This compound is a solid.[9] Recrystallization is often an effective method for purification. Common solvents for recrystallization of indole derivatives include ethanol, ethyl acetate, and hexane mixtures.

  • Column Chromatography:

    • If crystallization alone is insufficient to remove impurities, column chromatography is the next step.

    • Stationary Phase: Silica gel is the most common stationary phase.

    • Mobile Phase: A gradient of ethyl acetate in hexane is a good starting point for eluting the product.[10] The optimal solvent system should be determined by TLC analysis.

Frequently Asked Questions (FAQs)

Q1: What is the role of phosphorus oxychloride (POCl₃) in the Vilsmeier-Haack reaction?

A1: Phosphorus oxychloride is the activating agent that reacts with DMF to form the electrophilic Vilsmeier reagent (a chloroiminium ion), which is the actual formylating species in the reaction.[2]

Q2: Are there alternative formylation methods for indoles?

A2: Yes, several other methods exist, though the Vilsmeier-Haack reaction is often the most efficient for C3-formylation. Some alternatives include:

  • Duff Reaction: This reaction uses hexamethylenetetramine (HMTA) in an acidic medium.[11][12] It is a convenient method but can sometimes result in lower yields compared to the Vilsmeier-Haack reaction.[10]

  • Reimer-Tiemann Reaction: This method involves the reaction of the indole with chloroform in the presence of a strong base.[13][14] It is particularly effective for phenols but can also be applied to electron-rich heterocycles like indoles.[14][15]

  • Gattermann and Gattermann-Koch Reactions: These methods are generally not suitable for phenol substrates and require acidic and/or anhydrous conditions.[15]

Q3: How can I monitor the progress of the reaction?

A3: Thin Layer Chromatography (TLC) is the most common and convenient method for monitoring the reaction's progress. By spotting the reaction mixture alongside the starting material on a TLC plate, you can observe the consumption of the starting material and the formation of the product. This allows for the determination of the optimal reaction time.

Q4: What are the typical reaction conditions for the synthesis of this compound?

A4: While specific conditions can be optimized, a general protocol is as follows:

  • Cool anhydrous DMF to 0 °C in an ice bath under an inert atmosphere.

  • Slowly add freshly distilled POCl₃ dropwise, maintaining the temperature below 5 °C.

  • Stir the mixture at 0 °C for about 30 minutes to allow for the formation of the Vilsmeier reagent.

  • Dissolve the ethyl 1H-indole-5-carboxylate in a minimal amount of anhydrous solvent (like DMF or a chlorinated solvent).

  • Add the indole solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, or until TLC indicates the consumption of the starting material.[6]

  • Quench the reaction by carefully pouring it onto crushed ice, followed by neutralization with a base.

Experimental Protocols & Data

Table 1: Recommended Reagent Stoichiometry and Temperature Control
ReagentStoichiometric Ratio (relative to indole)Temperature (°C)Notes
Ethyl 1H-indole-5-carboxylate1.0 equivalent0 to Room TempShould be added slowly to the Vilsmeier reagent.
POCl₃1.1 - 1.5 equivalents0 - 5Added dropwise to DMF.
DMFSolvent0 - 5Must be anhydrous.
Experimental Workflow Diagram

G cluster_prep Vilsmeier Reagent Preparation cluster_reaction Formylation Reaction cluster_workup Work-up and Purification reagent_prep 1. Add POCl₃ dropwise to anhydrous DMF at 0-5 °C under an inert atmosphere. stir_reagent 2. Stir at 0 °C for 30 min. reagent_prep->stir_reagent add_indole 3. Add solution of ethyl 1H-indole-5-carboxylate dropwise at 0 °C. stir_reagent->add_indole warm_stir 4. Allow to warm to room temperature and stir. Monitor by TLC. add_indole->warm_stir quench 5. Quench reaction mixture in ice water. warm_stir->quench neutralize 6. Neutralize with base (e.g., NaHCO₃ solution). quench->neutralize extract 7. Extract with an organic solvent. neutralize->extract purify 8. Purify by recrystallization and/or column chromatography. extract->purify

Caption: Vilsmeier-Haack Formylation Workflow.

Logical Relationships in Troubleshooting

G low_yield Low/No Yield reagent_quality Poor Reagent Quality (DMF, POCl₃) low_yield->reagent_quality reagent_instability Vilsmeier Reagent Instability low_yield->reagent_instability suboptimal_conditions Suboptimal Reaction Conditions low_yield->suboptimal_conditions byproducts Byproduct Formation byproducts->suboptimal_conditions side_reactions Side Reactions byproducts->side_reactions purification_issues Purification Difficulty purification_issues->side_reactions similar_polarity Similar Polarity of Product and Impurities purification_issues->similar_polarity use_pure_reagents Use High-Purity, Anhydrous Reagents reagent_quality->use_pure_reagents control_temp Strict Temperature Control reagent_instability->control_temp inert_atmosphere Maintain Inert Atmosphere reagent_instability->inert_atmosphere suboptimal_conditions->control_temp optimize_stoichiometry Optimize Reagent Stoichiometry suboptimal_conditions->optimize_stoichiometry side_reactions->optimize_stoichiometry proper_workup Proper Quenching and Work-up side_reactions->proper_workup chromatography Utilize Column Chromatography similar_polarity->chromatography

Caption: Troubleshooting Logic for Indole Formylation.

References

  • Biswas, K. M., & Chatterjee, A. (1973). Acylation of indoles by Duff reaction and Vilsmeier-Haack formylation and conformation of N-formylindoles. The Journal of Organic Chemistry, 38(23), 4002–4005.
  • Wikipedia. (2023, December 2). Duff reaction.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Mastering Organic Synthesis with Indole-3-carboxaldehyde: A Guide for Chemists.
  • Duff, J. C. (n.d.). Duff Reaction. Name Reactions.
  • SynArchive. (n.d.). Duff Reaction.
  • Chatterjee, A., & Biswas, K. M. (1973). Acylation of indoles by Duff reaction and Vilsmeier-Haack formylation and conformation of N-formylindoles. The Journal of Organic Chemistry, 38(23), 4002-4005.
  • CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds - Google Patents. (n.d.).
  • Reddit. (2021, July 9). Having some troubles with a Vislmeier-Haack reaction (more infos about my attempts in the comments).
  • Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction.
  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction.
  • ResearchGate. (n.d.). The Reimer–Tiemann Reaction.
  • Name Reactions in Organic Synthesis. (n.d.). Reimer-Tiemann Reaction.
  • Organic Syntheses. (2024). Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction. 101, 21–33.
  • Organic Syntheses. (n.d.). 1H-Indole-5-carboxylic acid, 2-methyl, ethyl ester.
  • ChemWis. (2023, June 10). Vilsmeier–Haack reaction of indole [Video]. YouTube.
  • Organic Syntheses. (1959). Indole-3-aldehyde. 39, 30.
  • BYJU'S. (n.d.). Reimer Tiemann Reaction Mechanism.
  • Wikipedia. (2023, November 28). Vilsmeier–Haack reaction.
  • Wikipedia. (2023, November 28). Reimer–Tiemann reaction.
  • Organic Syntheses. (n.d.). Catalytic Vilsmeier-Haack Reactions for C1-Deuterated Formylation of Indoles.
  • L.S.College, Muzaffarpur. (2021, December 31). Reimer–Tiemann reaction.
  • El-Sawy, E. R. (2017). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. Egyptian Journal of Chemistry, 60(5), 723-751.
  • Der Pharma Chemica. (n.d.).
  • Jakše, R., Bevk, D., Golobič, A., Svete, J., & Stanovnik, B. (2006). Synthesis and Transformations of Ethyl 3-Formyl-1H-indole-2-carboxylate. Preparation of Aplysinopsin and β-Carboline Thiohydantoin Analogues.
  • General procedure for the synthesis of 5-iodo-1H-indole-3-carbaldehyde. (n.d.).
  • Tuengpanya, S., et al. (2018). Boron-Catalyzed Formylation of Indoles Using Trimethyl Orthoformate as Carbonyl Source. ACS Omega, 3(5), 5674-5681.
  • MDPI. (n.d.).
  • Organic Chemistry Portal. (n.d.). Iron-Catalyzed C3-Formylation of Indoles with Formaldehyde and Aqueous Ammonia under Air.
  • ChemSynthesis. (n.d.). tert-butyl 3-formyl-1H-indole-5-carboxylate.
  • The Journal of Organic Chemistry. (n.d.).
  • National Institutes of Health. (2022).

Sources

Technical Support Center: Troubleshooting Failed Reactions Involving Ethyl 3-Formyl-1H-Indole-5-Carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 3-formyl-1H-indole-5-carboxylate is a versatile bifunctional molecule, serving as a critical building block in the synthesis of a wide array of complex heterocyclic compounds, including novel drug candidates. Its structure, featuring a reactive aldehyde at the C3 position and an ester at the C5 position, allows for diverse chemical transformations.[1] However, the inherent reactivity of the indole nucleus, combined with the specific electronic effects of its substituents, can present unique challenges during synthetic manipulations.

This guide provides a structured, in-depth approach to troubleshooting common issues encountered in reactions involving this valuable intermediate. Moving beyond a simple list of procedures, we will delve into the underlying chemical principles to empower you to diagnose and resolve experimental failures with confidence.

Section 1: Frequently Asked Questions (FAQs) - Proactive Troubleshooting

This section addresses common problems in a direct question-and-answer format, providing immediate, actionable advice.

Q1: My Vilsmeier-Haack formylation to synthesize this compound from ethyl indole-5-carboxylate is giving a low yield and a significant amount of an insoluble solid. What's happening?

A1: The most probable cause is the formation of a bis(indolyl)methane derivative. This side reaction occurs when the desired product, this compound, acts as an electrophile and reacts with a molecule of the starting material, ethyl indole-5-carboxylate, under the acidic conditions of the Vilsmeier-Haack reaction.[2]

Core Causality: The indole nucleus is highly nucleophilic, and the newly formed aldehyde can be activated by the acidic medium, making it susceptible to nucleophilic attack by another indole molecule.

Solutions:

  • Stoichiometry Control: Use a minimal excess of the Vilsmeier reagent (typically formed from phosphorus oxychloride (POCl₃) and dimethylformamide (DMF)). A large excess of the formylating agent drives the formation of the aldehyde, which then becomes available for the side reaction.[2]

  • Temperature Management: Maintain a low reaction temperature (0 °C is common) during the addition of the ethyl indole-5-carboxylate to the pre-formed Vilsmeier reagent.[2] Elevated temperatures significantly accelerate the rate of the bis(indolyl)methane formation.

  • Order of Addition: Always add the indole solution dropwise to the Vilsmeier reagent. This ensures that the indole is the limiting reactant at any given point, minimizing its availability to react with the product.[2]

Q2: I'm attempting a reaction at the N-H position of the indole, but I'm seeing competing reactions at the formyl group. How can I improve selectivity?

A2: This is a classic chemoselectivity challenge. The indole N-H is weakly acidic and can be deprotonated for alkylation or acylation, while the formyl group is an electrophilic center.

Core Causality: The choice of base and reaction conditions determines which position is more reactive. Strong bases will readily deprotonate the N-H, while reactions under neutral or acidic conditions may favor nucleophilic attack at the aldehyde.

Solutions:

  • Protecting Groups: For multi-step syntheses, consider protecting the highly reactive aldehyde group. Common protecting groups for aldehydes include acetals (formed with diols like ethylene glycol under acidic conditions) which are stable to many reaction conditions and can be removed later.

  • Base Selection for N-H Reactions: To favor N-alkylation, use a suitable base to deprotonate the indole nitrogen. Common choices include sodium hydride (NaH) in an aprotic solvent like DMF or tetrahydrofuran (THF), or potassium carbonate (K₂CO₃) in acetone. The resulting indolide anion is a potent nucleophile that will preferentially attack alkyl halides.

  • Reaction Conditions for Aldehyde Reactions: For reactions intended at the aldehyde (e.g., Wittig, reductive amination), ensure conditions that do not favor N-H deprotonation. For instance, reductive aminations are often carried out in mildly acidic to neutral conditions.

Q3: My reaction mixture is turning dark brown/black, and TLC analysis shows a complex mixture of products. What is causing this decomposition?

A3: Indole derivatives, particularly those with electron-withdrawing groups, can be sensitive to strong acids, high temperatures, and oxidative conditions.[3] The aldehyde group itself can also be prone to oxidation.

Core Causality: The indole ring is electron-rich and susceptible to oxidation and polymerization under harsh conditions. The presence of the formyl group can further influence stability.

Solutions:

  • Inert Atmosphere: Conduct reactions under an inert atmosphere (e.g., nitrogen or argon) to prevent air oxidation.[4] This is especially critical if using reagents that are sensitive to air or moisture.

  • Temperature Control: Avoid excessive heating. If a reaction requires elevated temperatures, monitor it closely by TLC to avoid prolonged heating once the reaction is complete.[4]

  • Purity of Reagents: Ensure all starting materials and solvents are pure and dry. Impurities can initiate or catalyze decomposition pathways.[3][5] For example, ensure DMF used in Vilsmeier-Haack reactions is anhydrous and free of decomposition products like amines.[4]

  • pH Control: Be mindful of the pH of your reaction and work-up. Strong acids can lead to undesired side reactions or decomposition.[3] Quenching reactions with a mild base like saturated sodium bicarbonate solution can be beneficial.[4]

Section 2: In-depth Troubleshooting Guides

Guide 1: Failed Knoevenagel Condensation

Scenario: An attempted Knoevenagel condensation between this compound and an active methylene compound (e.g., malononitrile) in the presence of a base like piperidine results in the recovery of starting material or a very low yield of the desired product.

Logical Troubleshooting Workflow

Start Start: Failed Knoevenagel Condensation CheckBase 1. Verify Base Activity & Suitability Start->CheckBase No product formation CheckSolvent 2. Assess Solvent Choice CheckBase->CheckSolvent Base is appropriate Solution1 Consider stronger base (e.g., DBU) or different catalyst (e.g., TiCl4/Et3N) CheckBase->Solution1 Base too weak or inappropriate CheckTemp 3. Evaluate Reaction Temperature CheckSolvent->CheckTemp Solubility is adequate Solution2 Switch to aprotic polar solvent (e.g., EtOH, MeCN) to aid solubility CheckSolvent->Solution2 Poor solubility of reactants CheckPurity 4. Confirm Reagent Purity CheckTemp->CheckPurity Temperature is optimized Solution3 Increase temperature incrementally with TLC monitoring CheckTemp->Solution3 Reaction may be kinetically slow Solution4 Purify starting materials. Ensure active methylene compound is fresh. CheckPurity->Solution4 Impurity suspected Success Successful Condensation Solution1->Success Solution2->Success Solution3->Success Solution4->Success

Caption: Troubleshooting workflow for a failed Knoevenagel condensation.

Detailed Analysis and Solutions
  • Base Strength and Type: The pKa of the indole N-H is approximately 17. While piperidine is a common catalyst, a stronger base might deprotonate the N-H, creating an anionic species that deactivates the ring towards the condensation.

    • Expert Insight: The electron-withdrawing nature of the formyl and ester groups makes the indole N-H more acidic than in unsubstituted indole. This can lead to competitive deprotonation by the base.

    • Solution: Consider using a milder catalytic system or a Lewis acid catalyst. For instance, using ammonium acetate in acetic acid can be effective. Alternatively, systems like TiCl₄ with triethylamine can promote the reaction under milder conditions.

  • Solubility Issues: this compound can have limited solubility in non-polar solvents.

    • Solution: Ensure your reaction solvent fully dissolves the starting materials. A switch from a non-polar solvent like toluene to a more polar one like ethanol or acetonitrile might be necessary.

  • Reversibility: The initial aldol-type addition in the Knoevenagel condensation can be reversible. The subsequent elimination of water drives the reaction to completion.

    • Solution: If the reaction stalls, the use of a Dean-Stark trap (if in a suitable solvent like toluene) to remove water can shift the equilibrium towards the product.

Guide 2: Unsuccessful Reductive Amination

Scenario: An attempt to perform a reductive amination with a primary or secondary amine, followed by a reducing agent like sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (STAB), fails to yield the desired amine product.

Mechanistic Considerations & Troubleshooting

The reaction proceeds in two main steps: (1) formation of an iminium ion intermediate, and (2) reduction of this ion.

IndoleAldehyde Ethyl 3-formyl- 1H-indole-5-carboxylate Iminium Iminium Ion Intermediate IndoleAldehyde->Iminium Amine R1R2NH Amine->Iminium + H+ Product Desired Amine Product Iminium->Product Failure1 Failure Point 1: Iminium formation fails Iminium->Failure1 Reversible or slow ReducingAgent Reducing Agent (e.g., STAB) ReducingAgent->Product Hydride delivery Failure2 Failure Point 2: Reduction fails Product->Failure2 Agent inactive

Caption: Key steps and potential failure points in reductive amination.

Troubleshooting Steps
  • Iminium Ion Formation (Failure Point 1): This equilibrium can be unfavorable.

    • Core Causality: The formation of the iminium ion requires the loss of water. The reaction is often pH-sensitive.

    • Solutions:

      • pH Adjustment: The optimal pH for imine formation is typically between 4 and 6. Adding a small amount of acetic acid can catalyze this step.

      • Water Removal: Using a dehydrating agent, such as anhydrous magnesium sulfate (MgSO₄), can help drive the equilibrium towards the iminium ion.

      • Choice of Reducing Agent: Sodium triacetoxyborohydride (STAB) is often preferred as it is milder and tolerant of slightly acidic conditions, allowing for a one-pot procedure where iminium formation and reduction occur concurrently.[6]

  • Reduction Step (Failure Point 2): The chosen reducing agent may be inappropriate or inactive.

    • Core Causality: Sodium borohydride (NaBH₄) is a strong reducing agent that can reduce the starting aldehyde before it has a chance to form the iminium ion. It is also rapidly decomposed by acidic conditions.

    • Solutions:

      • Use STAB: As mentioned, STAB is the reagent of choice for most one-pot reductive aminations.

      • Two-Step Procedure: If using NaBH₄, perform the reaction in two distinct steps. First, form the imine (often with azeotropic removal of water), then, in a separate step, add the NaBH₄ in a suitable solvent like methanol.

      • Check Reagent Activity: Ensure your reducing agent has not degraded due to improper storage.

Section 3: Data and Protocols

Table 1: Common Solvents and Bases
Reaction TypeRecommended Solvent(s)Recommended Base/CatalystKey Considerations
Vilsmeier-Haack DMF (as reagent), CH₂Cl₂POCl₃Strict temperature control (0 °C); inert atmosphere.
N-Alkylation DMF, THF, AcetoneNaH, K₂CO₃, Cs₂CO₃Ensure anhydrous conditions, especially with NaH.
Knoevenagel Ethanol, Toluene, AcetonitrilePiperidine, NH₄OAc/AcOHRemoval of water can improve yield.
Reductive Amination CH₂Cl₂, Dichloroethane (DCE)Acetic Acid (catalytic)Use STAB for one-pot reactions.
Wittig Reaction THF, DMSOn-BuLi, NaH (for ylide generation)Requires anhydrous conditions for ylide formation.
Protocol: General Procedure for N-Alkylation

This protocol provides a self-validating system for the N-alkylation of this compound.

  • Preparation: To a flame-dried, three-neck round-bottom flask under an argon atmosphere, add this compound (1.0 eq).

  • Solvent Addition: Add anhydrous DMF (approx. 0.1 M concentration) via syringe.

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise.

    • Trustworthiness Check: Effervescence (hydrogen gas evolution) should be observed. Allow the mixture to stir at 0 °C for 30 minutes after the addition is complete. The solution may change color.

  • Alkylating Agent Addition: Add the alkylating agent (e.g., methyl iodide, 1.1 eq) dropwise via syringe at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

    • TLC System: A common eluent system for monitoring is 30-50% ethyl acetate in hexanes. The product should have a higher Rf value than the starting material.

  • Work-up: Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride solution at 0 °C.

  • Extraction: Extract the aqueous layer with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

References

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Indole.

Sources

Technical Support Center: Ethyl 3-formyl-1H-indole-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for ethyl 3-formyl-1H-indole-5-carboxylate (CAS: 467458-46-4). This document is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth guidance on the storage, stability, and handling of this versatile synthetic intermediate, moving beyond standard datasheet information to offer practical, field-proven insights.

The structure of this compound, featuring a reactive aldehyde at the 3-position and an electron-withdrawing ester at the 5-position, makes it a valuable building block. However, these same functional groups, particularly the indole-3-carboxaldehyde moiety, are susceptible to specific degradation pathways that can compromise experimental outcomes if not properly managed. This guide is structured to help you anticipate and resolve these challenges.

Frequently Asked Questions (FAQs)

This section addresses the most common inquiries regarding the handling and properties of this compound.

Q1: What are the optimal long-term storage conditions for the solid material? A: For long-term stability, the solid compound should be stored in a tightly sealed, opaque container under an inert atmosphere (argon or nitrogen is recommended). It should be kept in a cool, dry, and well-ventilated area.[1] While room temperature is acceptable for short periods, refrigeration (2-8°C) is recommended to minimize potential degradation over months or years.[2][3]

Q2: My new bottle of the compound has a light pink or off-white color. Is this normal? A: Yes, it is common for this and related indole aldehydes to appear as a white to light pink or pale yellow powder.[4] This initial coloration is typically due to trace-level impurities from the synthesis and does not necessarily indicate significant degradation. However, a progressive darkening to yellow or brown upon storage is a clear indicator of decomposition.

Q3: What solvents are recommended for dissolving this compound? A: this compound is generally soluble in polar aprotic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO). It also shows good solubility in chlorinated solvents like dichloromethane (DCM) and alcohols such as ethanol and methanol. For reactions, the choice of solvent should be guided by the specific chemistry being performed. For biological assays, preparing a concentrated stock in DMSO is a common practice.

Q4: How stable is the compound once dissolved in a solvent? A: Solutions are significantly less stable than the solid material. The aldehyde group is susceptible to oxidation, which can be accelerated in solution, especially in the presence of air and light. It is strongly recommended to prepare solutions fresh for immediate use. If short-term storage is unavoidable, store the solution in a tightly capped vial with minimal headspace, protect it from light by wrapping the vial in foil, and keep it refrigerated.

Troubleshooting Guide: Common Experimental Issues

This guide provides a problem-cause-solution framework for issues you may encounter during your experiments.

Problem 1: Solid Material Has Significantly Darkened (Turned Yellow/Brown)
  • Probable Cause: This is a classic sign of oxidation and/or polymerization. The indole-3-carboxaldehyde moiety is known to be sensitive to both air and light. Prolonged or improper storage allows for the slow oxidation of the highly reactive formyl group to the corresponding carboxylic acid. Light can also promote the formation of colored polymeric byproducts.

  • Investigative Workflow:

    • Purity Check: Before use, assess the purity of the material. The most straightforward method is Thin Layer Chromatography (TLC) against a reference standard if available. A pure compound should show a single spot. Degradation will typically appear as a new, more polar spot (the carboxylic acid) that may streak, or as baseline material (polymers).

    • NMR Spectroscopy: Acquire a ¹H NMR spectrum. The aldehyde proton signal (typically >9.5 ppm) is a key diagnostic peak. A diminished integration of this peak relative to the ethyl ester signals (the quartet and triplet) or the appearance of new aromatic signals indicates degradation.

  • Solution:

    • For Non-Sensitive Applications: If the purity is determined to be >90% and the subsequent reaction is robust, the material may still be usable.

    • For Sensitive or Stoichiometric Reactions: If purity is compromised, it is highly recommended to use a fresh, unopened batch of the compound. Attempting to purify discolored material via recrystallization or column chromatography is often inefficient for this type of degradation.

Problem 2: Poor or Incomplete Solubility in a Recommended Solvent
  • Probable Cause:

    • Degradation: The primary degradation product, 3-carboxy-1H-indole-5-carboxylate, has significantly different solubility characteristics than the parent aldehyde. Carboxylic acids are often less soluble in non-polar organic solvents like DCM and more soluble in highly polar solvents or aqueous base.

    • Incorrect Solvent Choice: While generally soluble in polar organics, its solubility may be limited in less polar solvents like diethyl ether or hexanes.

  • Solution:

    • Confirm Purity: As with discoloration, verify the purity of your material. If degradation is suspected, the insolubility is likely due to the presence of the carboxylic acid byproduct.

    • Optimize Solubilization: Ensure you are using an appropriate solvent (e.g., DMSO, DMF). Use of gentle warming (40-50°C) or sonication in an ultrasonic bath can aid dissolution. Always ensure the vial is capped during these procedures to prevent solvent evaporation.

    • Switch Solvents: If using the compound for a reaction, consider if a different solvent with higher dissolving power, such as DMF, can be used.

Problem 3: Inconsistent or Low Yields in Aldehyde-Specific Reactions
  • Probable Cause: The most likely reason is a lower-than-assumed molar quantity of the active aldehyde in your starting material due to degradation. Reactions that rely on the aldehyde functionality, such as reductive aminations, Wittig reactions, or condensations, will fail or proceed with low efficiency if the aldehyde has been oxidized.[5][6]

  • Solution:

    • Quantify Purity: Use quantitative NMR (qNMR) or HPLC with a calibrated standard to determine the exact purity of your batch before calculating reaction stoichiometry.

    • Implement Strict Handling Protocols: Moving forward, handle the material exclusively under an inert atmosphere. Use a glovebox or Schlenk line techniques for weighing and preparing solutions.

    • Use Fresh Material: For critical, multi-step syntheses, always start with a new, unopened container of the intermediate to ensure the highest possible purity and reactivity.

Data Summary & Visualization

Storage and Handling Recommendations
ParameterRecommendationRationale
Solid Storage (Long-Term) 2-8°C, under Argon/Nitrogen, protected from light.[2][3]Minimizes oxidation of the aldehyde and photodecomposition of the indole ring.
Solid Storage (Short-Term) Room Temperature, in a desiccator, protected from light.Acceptable for days to weeks if the container is well-sealed.
Solution Storage Not recommended. Prepare fresh for each use.Stability is significantly reduced in solution, accelerating degradation pathways.
Handling Use in a well-ventilated hood. Wear gloves and eye protection.[7]Avoid inhalation of fine powder and prevent skin/eye contact.
Primary Degradation Pathway

The principal stability concern is the oxidation of the electron-rich indole-3-carboxaldehyde to its corresponding carboxylic acid. This process is accelerated by atmospheric oxygen and light.

degradation_pathway cluster_causes Accelerated by start This compound (Starting Material) mid_edge start->mid_edge degraded Ethyl 3-carboxy-1H-indole-5-carboxylate (Degradation Product) mid_edge->degraded Oxidation Air Air (O₂) Air->mid_edge Light Light (hν) Light->mid_edge

Caption: Likely degradation pathway of the title compound.

Experimental Protocol: Preparation of a DMSO Stock Solution

This protocol details the best practices for preparing a concentrated stock solution for use in high-throughput screening or biological assays.

Objective: To prepare a 100 mM stock solution of this compound in DMSO with minimal risk of degradation.

Materials:

  • This compound (FW: 217.22 g/mol )

  • Anhydrous, high-purity DMSO

  • Inert gas source (Argon or Nitrogen)

  • Analytical balance

  • Amber glass vial with a PTFE-lined screw cap

  • Sterile syringes and needles

Methodology:

  • Preparation: Place an appropriate-sized amber vial and a small magnetic stir bar in a vacuum oven at 60°C for at least 4 hours to ensure they are dry. Allow to cool to room temperature in a desiccator.

  • Inerting the Vial: Once cool, flush the vial with a gentle stream of argon or nitrogen for 1-2 minutes to displace any air. Immediately cap the vial.

  • Weighing the Compound: Weigh 21.7 mg of this compound directly into the inerted vial. Causality Note: Performing this step quickly minimizes the compound's exposure to atmospheric oxygen and moisture.

  • Adding Solvent: Using a syringe, add 1.0 mL of anhydrous DMSO to the vial.

  • Dissolution: Place the capped vial on a magnetic stir plate and stir at room temperature. The solution should become clear and colorless to pale yellow. If needed, gentle warming (up to 40°C) can be applied.

  • Validation and Storage:

    • Self-Validation: A successfully prepared stock solution should be a clear, particulate-free liquid. Any significant color (dark yellow or brown) or the presence of a precipitate indicates a potential issue with the starting material or the procedure.

    • Storage: If immediate use is not possible, flush the headspace of the vial with argon, cap tightly, and store at -20°C or -80°C. Thaw only once for use and discard any remaining solution. Causality Note: Freeze-thaw cycles can introduce moisture and accelerate degradation.

References

  • Angene Chemical. (2024). Safety Data Sheet: Ethyl 3-formyl-1H-indole-6-carboxylate.
  • Acros Pharmatech. (n.d.). Ethyl 3-methyl-1H-indole-5-carboxylate.
  • Abdel-Rahman, A. A. H. (2017). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. ResearchGate.
  • Ge, Z. et al. (2006). Synthesis of substituted indole-3-carboxaldehyde derivatives. ResearchGate.

Sources

Technical Support Center: Synthetic Strategies for Ethyl 3-Formyl-1H-indole-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of ethyl 3-formyl-1H-indole-5-carboxylate. This guide is designed for researchers, chemists, and drug development professionals to navigate the common synthetic challenges and explore alternative routes for this valuable heterocyclic building block.[1] The strategic placement of a formyl group at the C3 position and an ethyl carboxylate at the C5 position makes this molecule a versatile intermediate for the synthesis of a wide range of biologically active compounds.

This resource provides in-depth, experience-driven answers to frequently encountered experimental issues, detailed protocols, and troubleshooting logic to ensure successful synthesis.

Part 1: Frequently Asked Questions - Choosing Your Synthetic Pathway

This section addresses the critical decision-making process of selecting an appropriate synthetic route based on your laboratory's capabilities, scale, and the specific requirements of your target molecule.

Q1: What are the primary synthetic routes to this compound?

The formylation of the indole nucleus is a well-established transformation, but the choice of method is critical for success, especially with a substituted indole like ethyl 1H-indole-5-carboxylate. The most common and effective methods involve electrophilic substitution at the electron-rich C3 position. The primary routes include:

  • Vilsmeier-Haack Reaction: This is the most widely used and reliable method for the C3-formylation of indoles. It involves the use of a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a formamide derivative like N,N-dimethylformamide (DMF).[2][3]

  • Reimer-Tiemann Reaction: A classic method that uses chloroform (CHCl₃) in a strong base to generate dichlorocarbene as the electrophile.[4][5] While effective for many phenols and electron-rich heterocycles like indole, it can be harsh and may lead to side products.[6][7]

  • Modern Catalytic Methods: To overcome the limitations of classical methods (e.g., harsh reagents, stoichiometric activators), several newer approaches have been developed. These include:

    • Boron-Catalyzed Formylation: Utilizes boron trifluoride diethyl etherate (BF₃·OEt₂) with trimethyl orthoformate (TMOF) as a mild and efficient alternative.[8]

    • Iron-Catalyzed Formylation: A greener approach using a non-toxic iron catalyst (FeCl₃) with formaldehyde and aqueous ammonia, employing air as the oxidant.[9]

    • Photochemical Methods: Visible-light-mediated protocols using catalysts like Eosin Y with a carbon source such as tetramethylethylenediamine (TMEDA).[10]

Q2: How do I select the most suitable synthetic route for my project?

The ideal route depends on several factors: scale, available equipment, functional group tolerance, and environmental/safety considerations. The following table provides a comparative overview to guide your decision.

Method Typical Yield Reagents Pros Cons Best Suited For
Vilsmeier-Haack Good to ExcellentPOCl₃, DMFHigh-yielding, reliable, well-documented, scalable.Harsh/corrosive reagent (POCl₃), requires anhydrous conditions, potential for nitrile byproduct.[11]Gram to kilogram scale synthesis where robustness is key.
Reimer-Tiemann Fair to GoodCHCl₃, NaOH/KOHInexpensive reagents.Harsh basic conditions, often requires biphasic system, potential for thermal runaway, formation of ring-expansion byproducts (e.g., chloropyridines).[4][7]Small-scale synthesis when other methods fail or for specific substrates.
Boron-Catalyzed Good to ExcellentBF₃·OEt₂, TMOFMilder conditions, avoids POCl₃, good functional group tolerance.[8]Requires stoichiometric Lewis acid, potential for trisindolylmethane (TIM) formation if not optimized.[8]Substrates sensitive to harsh acids or oxidants.
Iron-Catalyzed Good to ExcellentFeCl₃, HCHO, NH₃·H₂OEnvironmentally benign, inexpensive catalyst, scalable.[9]Requires elevated temperatures (e.g., 130 °C in DMF).[9]"Green chemistry" initiatives and large-scale production.

Part 2: Troubleshooting Guide - The Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is the workhorse for this transformation. However, its success is highly dependent on technique and reagent quality. This section provides solutions to common problems.

Q1: The reaction is not proceeding. TLC analysis shows only the starting material. What went wrong?

This is a common issue often traced back to the Vilsmeier reagent itself or the reaction conditions.

  • Cause 1: Inactive Vilsmeier Reagent. The chloroiminium salt (Vilsmeier reagent) is moisture-sensitive.

    • Solution: Ensure that the DMF used is anhydrous and that the POCl₃ is fresh and has been handled under inert conditions. The reaction should be set up under a dry nitrogen or argon atmosphere.[11] Use high-purity, freshly distilled reagents whenever possible.

  • Cause 2: Insufficient Activation Temperature. The formation of the Vilsmeier reagent from DMF and POCl₃ is typically performed at 0 °C.

    • Solution: After adding POCl₃ to DMF at 0 °C, allow the mixture to stir for at least 30 minutes at that temperature to ensure the complete formation of the reagent before adding the indole substrate.[11]

  • Cause 3: Low Reactivity of the Substrate. While the indole nucleus is electron-rich, the C5-ester group is electron-withdrawing, which can slightly deactivate the ring compared to unsubstituted indole.

    • Solution: After adding the indole, allow the reaction to warm to room temperature or even gently heat to 40-50 °C if no conversion is observed. Monitor the reaction progress carefully by TLC to avoid decomposition at higher temperatures.

Q2: My yield is consistently low. How can I optimize the reaction?

Low yields can result from incomplete reaction, side reactions, or issues during the work-up.

  • Cause 1: Suboptimal Stoichiometry. An incorrect ratio of reagents can lead to incomplete conversion or side reactions.

    • Solution: Typically, 1.2 to 1.5 equivalents of both POCl₃ and DMF relative to the indole substrate are used. A slight excess of the Vilsmeier reagent can help drive the reaction to completion.

  • Cause 2: Inefficient Quenching and Hydrolysis. The intermediate iminium salt must be carefully hydrolyzed to the aldehyde.

    • Solution: The reaction is best quenched by pouring the mixture onto crushed ice, followed by the addition of a base (e.g., saturated sodium bicarbonate solution or aqueous NaOH) to neutralize the acid and facilitate the hydrolysis.[11] The pH should be carefully adjusted to be basic (pH > 9) to ensure complete hydrolysis.

  • Cause 3: Product Degradation. The indole nucleus can be sensitive to strongly acidic conditions for prolonged periods.

    • Solution: Do not let the reaction run for an excessively long time. Monitor by TLC and quench the reaction as soon as the starting material is consumed.

Q3: I'm observing a significant byproduct with a nitrile (-C≡N) stretch in the IR spectrum. What is it and how do I prevent it?

This is a known issue in indole formylation. The byproduct is likely ethyl 3-cyano-1H-indole-5-carboxylate.

  • Mechanism of Formation: The initially formed 3-formylindole can react with nitrogen-containing impurities (e.g., ammonia or hydroxylamine derivatives from decomposed DMF) under acidic conditions to form an oxime or imine, which then dehydrates to the nitrile.[11]

  • Prevention Strategies:

    • Use High-Purity Reagents: Use freshly distilled, high-purity DMF to minimize amine impurities.[11]

    • Strict Anhydrous Conditions: Conduct the reaction under a rigorously dry, inert atmosphere to prevent side reactions with atmospheric moisture.[11]

    • Controlled Temperature: Avoid excessive heating, as high temperatures can promote the dehydration step leading to the nitrile.

    • Appropriate Work-up: Quench the reaction with ice-cold water or a saturated sodium bicarbonate solution. Avoid using ammonia-based quenching agents.[11]

Workflow & Troubleshooting Diagram

The following diagram outlines the experimental workflow and a logical troubleshooting process for the Vilsmeier-Haack reaction.

Vilsmeier_Haack_Workflow cluster_prep Vilsmeier Reagent Preparation cluster_reaction Formylation Reaction cluster_workup Work-up & Isolation cluster_troubleshoot Troubleshooting prep_start Start: Anhydrous DMF add_pocl3 Add POCl3 (1.2-1.5 eq) at 0 °C prep_start->add_pocl3 stir_reagent Stir at 0 °C for 30 min add_pocl3->stir_reagent add_indole Add Ethyl 1H-indole- 5-carboxylate in anhydrous solvent stir_reagent->add_indole react Stir at RT (or warm) Monitor by TLC add_indole->react quench Quench on ice react->quench no_product No Product? react->no_product hydrolyze Basify (pH > 9) with NaOH/NaHCO3 quench->hydrolyze extract Extract with Organic Solvent hydrolyze->extract purify Purify (Chromatography/ Recrystallization) extract->purify product Final Product purify->product low_yield Low Yield? purify->low_yield nitrile_byproduct Nitrile Byproduct? purify->nitrile_byproduct check_reagents Check Reagent Purity & Anhydrous Conditions no_product->check_reagents check_temp Optimize Temperature & Reaction Time low_yield->check_temp check_workup Ensure Proper Quench & Hydrolysis low_yield->check_workup nitrile_byproduct->check_reagents

Caption: Vilsmeier-Haack reaction workflow and troubleshooting guide.

Part 3: Detailed Experimental Protocols

Here we provide step-by-step methodologies for the most common and a milder alternative route. Safety Note: These procedures should be carried out in a well-ventilated fume hood by trained personnel, wearing appropriate personal protective equipment (PPE).

Protocol 1: Vilsmeier-Haack Formylation

This protocol is adapted from standard procedures for indole formylation.[11][12]

Reagents & Equipment:

  • Ethyl 1H-indole-5-carboxylate

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃), freshly distilled

  • Dichloromethane (DCM), anhydrous

  • Ice, deionized water

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Round-bottom flask, magnetic stirrer, dropping funnel, ice bath, inert atmosphere setup (N₂ or Ar)

Procedure:

  • Vilsmeier Reagent Formation: In a three-necked flask under an inert atmosphere, add anhydrous DMF (1.5 eq.) to anhydrous DCM. Cool the solution to 0 °C in an ice bath.

  • Slowly add POCl₃ (1.2 eq.) dropwise to the stirred DMF solution, ensuring the internal temperature does not rise above 5 °C.

  • After the addition is complete, stir the resulting mixture at 0 °C for an additional 30 minutes.

  • Formylation: Dissolve ethyl 1H-indole-5-carboxylate (1.0 eq.) in a minimal amount of anhydrous DCM.

  • Add the indole solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.

  • After the addition, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours, monitoring progress by TLC (e.g., using a 3:1 hexane:ethyl acetate eluent).

  • Work-up: Once the reaction is complete, carefully pour the mixture onto a large amount of crushed ice with vigorous stirring.

  • Slowly add saturated NaHCO₃ solution until the mixture is basic (pH > 9). Stir for 1 hour to ensure complete hydrolysis of the iminium intermediate.

  • Transfer the mixture to a separatory funnel and extract with DCM or ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude solid by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield the final product.

Protocol 2: Boron-Catalyzed Formylation (Milder Alternative)

This protocol is based on a modern, milder approach to indole formylation.[8]

Reagents & Equipment:

  • Ethyl 1H-indole-5-carboxylate

  • Trimethyl orthoformate (TMOF)

  • Boron trifluoride diethyl etherate (BF₃·OEt₂)

  • Dichloromethane (DCM), anhydrous

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Round-bottom flask, magnetic stirrer, inert atmosphere setup (N₂ or Ar)

Procedure:

  • Reaction Setup: To a flame-dried flask under an inert atmosphere, add ethyl 1H-indole-5-carboxylate (1.0 eq.) and anhydrous DCM.

  • Add trimethyl orthoformate (TMOF) (3.0 eq.) to the solution.

  • Cool the mixture to 0 °C and add boron trifluoride diethyl etherate (BF₃·OEt₂) (1.0 eq.) dropwise.

  • Reaction: Stir the reaction mixture at room temperature for 1-3 hours. Monitor the reaction progress by TLC.

  • Work-up: Upon completion, quench the reaction by slowly adding saturated NaHCO₃ solution.

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography to afford this compound.

Logical Relationship Diagram for Method Selection

Route_Selection start Project Goal: Synthesize this compound q1 Is the substrate sensitive to harsh acids (POCl3)? start->q1 q3 Is this a large-scale synthesis (>10g)? q1->q3 No boron Choose: Boron-Catalyzed (Mild Conditions) q1->boron Yes q2 Are 'green chemistry' principles a priority? vilsmeier Choose: Vilsmeier-Haack (Robust, Scalable) q2->vilsmeier No iron Choose: Iron-Catalyzed (Green, Scalable) q2->iron Yes q3->q2 No q3->vilsmeier Yes

Caption: Decision tree for selecting a synthetic route.

References

  • BenchChem. (2025). Technical Support Center: Side Reactions in the Formylation of Indole.
  • Gassman, P. G., & van Bergen, T. J. (n.d.). Indoles from Anilines: Ethyl 2-methylindole-5-carboxylate. Organic Syntheses.
  • Tuengpanya, S., et al. (2024). Boron-Catalyzed Formylation of Indoles Using Trimethyl Orthoformate as Carbonyl Source. ACS Omega.
  • Wang, Q.-D., et al. (2017). Iron-Catalyzed C3-Formylation of Indoles with Formaldehyde and Aqueous Ammonia under Air. Synlett, 28, 2670-2674.
  • Patil, S.S., & Dandagvhal, K.R. (2021). Synthesis, Characterization and in vitro Studies of Some Ethyl 2-Carboxylate-5-monosubstitued 1H-indole Derivatives as Potential GSK-3b Inhibitors. Asian Journal of Organic & Medicinal Chemistry.
  • Wynberg, H., & Meijer, E. W. (2005). The Reimer–Tiemann Reaction. Organic Reactions.
  • Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction.
  • Various Authors. (2025). Neat Formic Acid: an Excellent N-Formylating Agent. Request PDF on ResearchGate.
  • Supporting Information. (n.d.). Regioselective C5−H Direct Iodination of Indoles.
  • Aly, A. A., et al. (2015). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Molecules, 20(8), 13536-13556.
  • Organic Chemistry Portal. (n.d.). Synthesis of indoles.
  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction.
  • S. Rajeswari, S. Chandrasekharan, T. R. Govindachari. (n.d.). Reactions of Vilsmeier Haack reagent with aromatic and heterocyclic aldoximes. Indian Journal of Chemistry.
  • Wikipedia. (n.d.). Reimer–Tiemann reaction.
  • Smith, G. (n.d.). Indole-3-aldehyde. Organic Syntheses.
  • Wikipedia. (n.d.). Vilsmeier–Haack reaction.
  • Jakše, R., et al. (2006). Synthesis and Transformations of Ethyl 3-Formyl-1H-indole-2-carboxylate. Zeitschrift für Naturforschung B, 61(4), 413-419.
  • SynArchive. (n.d.). Reimer-Tiemann Formylation.
  • ScienceMadness.org. (n.d.). The Reimer-Tiemann Reaction.

Sources

Validation & Comparative

A Researcher's Guide to the Spectroscopic Analysis of Ethyl 3-formyl-1H-indole-5-carboxylate by ¹H and ¹³C NMR

Author: BenchChem Technical Support Team. Date: January 2026

For professionals in drug development and organic synthesis, the precise characterization of molecular structures is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for elucidating the intricate architecture of novel compounds. This guide provides an in-depth analysis of the ¹H and ¹³C NMR spectra of ethyl 3-formyl-1H-indole-5-carboxylate, a versatile building block in medicinal chemistry. Beyond a simple presentation of data, we will delve into the causal relationships between the molecule's structure and its spectroscopic signature, offering a comparative analysis with related indole derivatives to provide a deeper understanding of substituent effects. This guide is designed to be a practical resource, grounded in established scientific principles and supported by detailed experimental protocols.

The Structural Significance of this compound

The indole scaffold is a privileged structure in drug discovery, appearing in a vast array of natural products and synthetic pharmaceuticals. This compound is a particularly valuable intermediate due to the presence of three key functional groups: the indole nitrogen, a formyl group at the C3 position, and an ethyl carboxylate at the C5 position. These features offer multiple points for chemical modification, making it a versatile starting material for the synthesis of complex molecular targets. Accurate and unambiguous structural confirmation by NMR is the first critical step in its utilization.

Detailed ¹H NMR Spectral Analysis

The ¹H NMR spectrum of this compound provides a wealth of information about the number of different types of protons and their neighboring environments. The spectrum, recorded in DMSO-d₆, is presented and analyzed below.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
12.80s1HNH The proton attached to the indole nitrogen is typically deshielded and appears as a broad singlet at a high chemical shift due to its acidic nature and participation in hydrogen bonding with the DMSO solvent.
10.60s1HCH OThe aldehydic proton is highly deshielded due to the strong electron-withdrawing effect of the carbonyl oxygen and its proximity to the aromatic ring. It appears as a sharp singlet.
8.70d, J = 1.5 Hz1H4-H This proton is deshielded by the anisotropic effect of the adjacent C5-carboxylate group. It appears as a doublet due to coupling with the 6-H proton (meta-coupling).
8.58s1H2-H The proton at the C2 position of the indole ring is adjacent to the electron-donating nitrogen and the electron-withdrawing C3-formyl group, resulting in a downfield shift. It appears as a singlet as it has no adjacent protons to couple with.
8.03dd, J = 8.7, 1.5 Hz1H6-H This proton is deshielded by the C5-carboxylate group. It appears as a doublet of doublets due to coupling with the 7-H proton (ortho-coupling) and the 4-H proton (meta-coupling).
7.61d, J = 8.7 Hz1H7-H This proton is part of the benzene ring of the indole system. It appears as a doublet due to ortho-coupling with the 6-H proton.
4.39q, J = 7.1 Hz2H-OCH₂ CH₃The methylene protons of the ethyl ester are split into a quartet by the three adjacent methyl protons.
1.39t, J = 7.1 Hz3H-OCH₂CH₃ The methyl protons of the ethyl ester appear as a triplet due to coupling with the two adjacent methylene protons.

In-depth ¹³C NMR Spectral Analysis

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The chemical shifts are influenced by the hybridization of the carbon atoms and the electronic effects of neighboring atoms and functional groups.

Chemical Shift (δ, ppm)AssignmentRationale
187.3C HOThe aldehydic carbonyl carbon is highly deshielded and appears at a very downfield chemical shift.
166.1C OOEtThe ester carbonyl carbon is also significantly deshielded, though typically less so than an aldehyde carbonyl.
142.1C -3aThis is a quaternary carbon at the fusion of the two rings, and its chemical shift is influenced by the adjacent nitrogen and the aromatic system.
137.9C -7aAnother quaternary carbon at the ring fusion, deshielded by the aromatic system.
131.0C -2This carbon is adjacent to the electron-donating nitrogen, which has a shielding effect, but this is counteracted by the electron-withdrawing formyl group at C3.
126.3C -5This carbon is directly attached to the electron-withdrawing carboxylate group, leading to a downfield shift.
125.0C -4Aromatic carbon deshielded by the anisotropic effect of the C5-carboxylate group.
122.9C -6Aromatic carbon within the benzene portion of the indole ring.
114.3C -3This carbon is attached to the electron-withdrawing formyl group, resulting in a downfield shift.
112.2C -7Aromatic carbon in the benzene portion of the indole ring.
61.0-OC H₂CH₃The methylene carbon of the ethyl ester, deshielded by the adjacent oxygen atom.
14.2-OCH₂C H₃The methyl carbon of the ethyl ester, appearing in the typical upfield region for aliphatic carbons.

Comparative Analysis with Structurally Related Indole Derivatives

To better understand the influence of the formyl and ethyl carboxylate groups on the NMR spectra, a comparison with related indole derivatives is highly instructive.

Comparison of ¹H NMR Chemical Shifts (ppm) in DMSO-d₆

ProtonThis compoundIndole-3-carbaldehydeEthyl 1H-indole-5-carboxylate
NH 12.8012.13~8.1 (in CDCl₃)
CHO 10.609.96-
2-H 8.588.29~7.3 (in CDCl₃)
4-H 8.708.13~8.4 (in CDCl₃)
6-H 8.037.23~7.8 (in CDCl₃)
7-H 7.617.52~7.4 (in CDCl₃)

Analysis of Substituent Effects:

  • Formyl Group (CHO) at C3: The presence of the strongly electron-withdrawing formyl group at the C3 position causes a significant downfield shift of the adjacent 2-H and 4-H protons compared to a simple indole. This is due to a combination of inductive and resonance effects that decrease the electron density at these positions.

  • Ethyl Carboxylate Group (COOEt) at C5: The electron-withdrawing nature of the ethyl carboxylate group at the C5 position primarily influences the protons on the benzene ring. The 4-H and 6-H protons, which are ortho and para to the carboxylate group, are deshielded and shifted downfield.

  • Combined Effects: In this compound, the combined electron-withdrawing effects of both the formyl and carboxylate groups result in a general downfield shift of all the aromatic protons compared to unsubstituted indole. The particularly high chemical shift of the 4-H proton (8.70 ppm) is a result of the cumulative deshielding from the adjacent C3-formyl group and the C5-carboxylate group.

Experimental Protocols

To ensure the acquisition of high-quality, reproducible NMR data, the following experimental protocols are recommended.

Sample Preparation
  • Weighing the Sample: Accurately weigh 5-10 mg of this compound for ¹H NMR analysis and 20-50 mg for ¹³C NMR analysis.

  • Solvent Selection: Use high-purity deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is advantageous for indole-containing compounds as it effectively solubilizes them and the acidic NH proton is readily observed.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of DMSO-d₆ in a clean, dry vial.

  • Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean, high-quality 5 mm NMR tube.

  • Internal Standard: For precise chemical shift referencing, tetramethylsilane (TMS) can be added as an internal standard (0 ppm). However, the residual solvent peak of DMSO-d₆ at 2.50 ppm for ¹H NMR and 39.52 ppm for ¹³C NMR can also be used for calibration.[1]

  • Capping and Labeling: Securely cap the NMR tube and label it clearly.

NMR Data Acquisition
  • Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.

  • ¹H NMR Parameters:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

    • Number of Scans: 16-64 scans are typically sufficient.

    • Relaxation Delay (d1): 1-2 seconds.

    • Acquisition Time: 3-4 seconds.

  • ¹³C NMR Parameters:

    • Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).

    • Number of Scans: 1024-4096 scans or more may be necessary due to the low natural abundance of ¹³C.

    • Relaxation Delay (d1): 2 seconds.

Visualizing the Workflow

A streamlined workflow is essential for efficient and accurate NMR analysis.

Caption: Workflow for NMR analysis of this compound.

Conclusion

The detailed ¹H and ¹³C NMR analysis presented in this guide provides an unambiguous structural confirmation of this compound. By understanding the influence of the formyl and ethyl carboxylate substituents on the chemical shifts, researchers can confidently interpret the spectra of this important synthetic intermediate and its derivatives. The comparative analysis highlights the predictable nature of substituent effects in NMR spectroscopy, a powerful tool in the arsenal of the modern drug development professional. Adherence to the outlined experimental protocols will ensure the acquisition of high-quality data, forming a solid foundation for subsequent research and development endeavors.

References

  • Jakše, R., et al. (2006). Synthesis and Transformations of Ethyl 3-Formyl-1H-indole-2-carboxylate. Preparation of Aplysinopsin and β-Carboline Thiohydantoin Analogues.
  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]
  • Scribd. (n.d.). Indole 3 Carboxylate.
  • Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility.
  • University of Wisconsin-Madison. (n.d.). Organic Chemistry Data.

Sources

comparing the reactivity of ethyl 3-formyl-1H-indole-5-carboxylate with other indole derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Reactivity of Ethyl 3-Formyl-1H-indole-5-carboxylate for Synthetic and Medicinal Chemistry

Authored by a Senior Application Scientist

Indole and its derivatives are cornerstone heterocyclic motifs in a vast array of natural products and pharmaceutical agents.[1] Their rich chemistry, primarily centered on the electron-rich pyrrole ring, allows for diverse functionalization. This guide provides an in-depth comparison of the chemical reactivity of this compound against other key indole derivatives. The information presented is supported by established chemical principles and experimental data from peer-reviewed literature, offering critical insights for researchers engaged in synthetic strategy and drug development.

The unique structure of this compound, featuring two distinct electron-withdrawing groups (EWGs) at the C3 and C5 positions, presents a fascinating case of modulated reactivity compared to the parent indole scaffold.[2] Understanding these electronic effects is paramount for predicting reaction outcomes and designing efficient synthetic routes.

The Electronic Landscape: How Substituents Dictate Reactivity

The reactivity of the indole ring is governed by the high electron density of the pyrrole moiety, making it exceptionally susceptible to electrophilic attack, primarily at the C3 position.[3][4][5] The introduction of substituents dramatically alters this landscape.

  • 3-Formyl Group (-CHO): This is a potent electron-withdrawing group that deactivates the indole ring towards electrophilic attack through both resonance and inductive effects. By pulling electron density away from the pyrrole ring, it diminishes the nucleophilicity of the C2 position. Crucially, it occupies the most reactive C3 site, redirecting any potential electrophilic substitution.

  • 5-Carboxylate Group (-COOEt): This group also acts as an EWG, primarily deactivating the benzene portion of the indole nucleus. Its effect on the pyrrole ring is less pronounced than that of the 3-formyl group but contributes to the overall reduction in the molecule's nucleophilicity.

  • N-H Acidity: The presence of two EWGs significantly increases the acidity of the N-H proton compared to unsubstituted indole, facilitating its deprotonation under milder basic conditions for N-alkylation or N-acylation reactions.

The interplay of these groups transforms the indole from a highly nucleophilic entity into a more complex scaffold with multiple, distinct reactive sites.

Sources

A Comprehensive Guide to the Structural Validation of Synthesized Ethyl 3-Formyl-1H-indole-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the unambiguous structural verification of newly synthesized compounds is a cornerstone of scientific rigor. This guide provides an in-depth technical comparison of analytical methodologies for validating the structure of ethyl 3-formyl-1H-indole-5-carboxylate, a key heterocyclic building block in medicinal chemistry. Authored from the perspective of a Senior Application Scientist, this document outlines the rationale behind experimental choices and presents a self-validating system for structural elucidation, ensuring the highest degree of confidence in your synthesized material.

Introduction: The Imperative of Structural Integrity

This compound is a versatile intermediate featuring the indole scaffold, which is a privileged structure in numerous biologically active compounds. The presence of a reactive aldehyde at the C3 position and an ethyl ester at the C5 position makes it a valuable precursor for the synthesis of a diverse array of more complex molecules. However, the potential for regioisomeric impurities during synthesis necessitates a robust and multi-faceted analytical approach to confirm the desired structure unequivocally. This guide will compare and contrast the primary synthetic routes and the subsequent spectroscopic validation techniques.

Synthetic Pathways: A Comparative Overview

The introduction of a formyl group onto the indole ring is a critical transformation in the synthesis of the target molecule. The two most prevalent methods for this transformation are the Vilsmeier-Haack and the Reimer-Tiemann reactions. The choice between these methods often depends on the desired regioselectivity, substrate tolerance, and reaction conditions.

Vilsmeier-Haack Reaction: The Preferred Route for C3 Formylation

The Vilsmeier-Haack reaction is a widely employed method for the formylation of electron-rich heterocycles like indoles.[1][2] The reaction utilizes a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide such as N,N-dimethylformamide (DMF). This electrophilic species preferentially attacks the electron-rich C3 position of the indole nucleus. For the synthesis of this compound, the starting material would be ethyl 1H-indole-5-carboxylate.

The causality behind this preference lies in the mechanism of electrophilic aromatic substitution on the indole ring. The lone pair of electrons on the nitrogen atom enhances the electron density at the C3 position, making it the most nucleophilic site.

Reimer-Tiemann Reaction: An Alternative with Selectivity Challenges

The Reimer-Tiemann reaction offers an alternative route to formylation, typically employing chloroform in a basic solution.[3][4] While effective for phenols, its application to indoles can lead to a mixture of products, including C3-formylated and ring-expanded quinoline derivatives. The harsh basic conditions can also be incompatible with the ester functionality of the starting material. Due to these selectivity and compatibility issues, the Vilsmeier-Haack reaction is generally the more reliable and preferred method for the synthesis of this compound.

Structural Validation Workflow: A Multi-Technique Approach

A self-validating system for structural confirmation relies on the convergence of data from multiple independent analytical techniques. The primary methods for the elucidation of organic structures are Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.

Figure 1: Workflow for the synthesis and structural validation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard

NMR spectroscopy provides the most detailed information about the molecular structure. Both ¹H and ¹³C NMR are essential for a complete assignment.

¹H NMR Spectroscopy: The proton NMR spectrum will reveal the number of different types of protons and their connectivity. Key expected signals for this compound are:

  • Indole NH: A broad singlet, typically downfield (δ > 10 ppm), which can be confirmed by D₂O exchange.

  • Aldehyde Proton: A sharp singlet in the downfield region (δ ≈ 10 ppm).

  • Aromatic Protons: The protons on the indole ring will appear in the aromatic region (δ ≈ 7-9 ppm). The specific splitting patterns will be crucial for confirming the substitution pattern. For a 3,5-disubstituted indole, we expect to see distinct signals for the protons at the C2, C4, C6, and C7 positions.

  • Ethyl Ester Protons: A quartet for the -OCH₂- group and a triplet for the -CH₃ group, showing the characteristic coupling.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on the carbon framework of the molecule. Expected key signals include:

  • Carbonyl Carbons: Two distinct signals in the downfield region for the aldehyde (δ ≈ 185 ppm) and the ester carbonyl (δ ≈ 165 ppm).

  • Aromatic Carbons: Signals corresponding to the eight carbons of the indole ring. The chemical shifts will be influenced by the electron-withdrawing effects of the formyl and carboxylate groups.

  • Ethyl Ester Carbons: Signals for the -OCH₂- and -CH₃ carbons.

Comparative Data Analysis: By comparing the experimental NMR data with that of known, structurally similar compounds, a high degree of confidence in the structure can be achieved. For instance, the chemical shifts of the indole ring protons and carbons can be compared to those of ethyl 1H-indole-5-carboxylate and other 3-substituted indoles.[3][5]

Proton Expected Chemical Shift (δ ppm) Expected Multiplicity
NH> 10.0br s
CHO~10.0s
H-2~8.3s
H-4~8.5d
H-6~7.9dd
H-7~7.5d
OCH₂~4.4q
CH₃~1.4t

Table 1: Predicted ¹H NMR Spectral Data for this compound.

Carbon Expected Chemical Shift (δ ppm)
C=O (aldehyde)~185
C=O (ester)~165
C-2~138
C-3~118
C-3a~125
C-4~123
C-5~126
C-6
C-7~112
C-7a~138
OCH₂~61
CH₃~14

Table 2: Predicted ¹³C NMR Spectral Data for this compound.

Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation

Mass spectrometry is a powerful tool for determining the molecular weight of a compound and providing information about its structure through fragmentation patterns. For this compound (C₁₂H₁₁NO₃), the expected molecular weight is 217.22 g/mol .

Expected Fragmentation:

  • Molecular Ion Peak [M]⁺: A prominent peak at m/z = 217.

  • Loss of the Ethyl Group (-CH₂CH₃): A fragment at m/z = 188.

  • Loss of the Ethoxy Group (-OCH₂CH₃): A fragment at m/z = 172.

  • Loss of the Formyl Group (-CHO): A fragment at m/z = 188.

The fragmentation pattern can be compared with databases and with the spectra of related indole derivatives to further support the structural assignment.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is a rapid and simple method for identifying the presence of key functional groups in a molecule.

Functional Group Expected Absorption Range (cm⁻¹)
N-H Stretch (indole)3300-3500 (broad)
C=O Stretch (aldehyde)1680-1700
C=O Stretch (ester)1710-1730
C-H Stretch (aromatic)3000-3100
C-H Stretch (aliphatic)2850-2960
C-O Stretch (ester)1100-1300

Table 3: Characteristic IR Absorptions for this compound.

The presence of strong absorption bands in these regions provides confirmatory evidence for the key functional groups in the synthesized molecule.

Experimental Protocols

Synthesis of this compound via Vilsmeier-Haack Reaction

Materials:

  • Ethyl 1H-indole-5-carboxylate

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate for elution

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve ethyl 1H-indole-5-carboxylate in anhydrous DMF.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add phosphorus oxychloride (POCl₃) dropwise to the stirred solution, maintaining the temperature below 5 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice with vigorous stirring.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane as the eluent to afford pure this compound.

Sources

high-resolution mass spectrometry (HRMS) of ethyl 3-formyl-1H-indole-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the High-Resolution Mass Spectrometry (HRMS) of Ethyl 3-formyl-1H-indole-5-carboxylate

Introduction: The Imperative for Precision in Small Molecule Analysis

In the landscape of pharmaceutical research and drug development, the unambiguous identification and characterization of small organic molecules are paramount. High-resolution mass spectrometry (HRMS) stands as a cornerstone analytical technique, offering unparalleled precision in determining the elemental composition and structure of chemical entities.[1][2] Unlike nominal mass measurements, which provide integer masses, HRMS delivers 'exact masses' measured to several decimal places, enabling the differentiation of compounds with the same nominal mass but different elemental formulas.[3] This guide provides a detailed comparison of contemporary HRMS approaches for the analysis of this compound, a key heterocyclic building block in synthetic chemistry. We will explore the nuances of instrumentation, ionization techniques, and data interpretation, offering a framework for researchers to select and implement the optimal analytical strategy.

The Analyte: this compound

This compound (C₁₂H₁₁NO₃) is a bifunctional indole derivative. Its characterization is critical for ensuring purity and confirming its identity in synthetic workflows.

  • Molecular Formula: C₁₂H₁₁NO₃

  • Nominal Mass: 217 u

  • Calculated Monoisotopic Exact Mass: 217.0739 u

The presence of a polar indole ring, a formyl group, and an ethyl ester functionality makes this molecule amenable to common reversed-phase liquid chromatography and electrospray ionization techniques.

Choosing the Right Tool: A Comparison of HRMS Mass Analyzers

The two dominant technologies in the field of HRMS for small molecule analysis are Time-of-Flight (TOF) and Orbitrap mass analyzers.[4] The choice between them is often dictated by the specific analytical goal, such as high-throughput screening versus in-depth structural elucidation.

FeatureQuadrupole Time-of-Flight (Q-TOF)OrbitrapSenior Scientist's Insight
Principle Measures the time ions take to travel a fixed distance.Traps ions in an orbital motion; their oscillation frequency is converted to m/z.[5][6]The fundamental difference in principles leads to a trade-off: TOF is inherently faster, while Orbitrap achieves higher resolution through longer measurement times.
Resolution Typically 40,000 - 80,000 FWHMTypically 60,000 - >240,000 FWHM[6]For distinguishing closely related impurities or metabolites from the parent compound, the ultra-high resolution of an Orbitrap can be indispensable.[5]
Mass Accuracy < 2 ppm (with internal calibrant)< 1 ppm (with internal calibrant)Both instruments provide excellent mass accuracy, sufficient for confident elemental composition determination of small molecules.[4] Orbitrap's stability often gives it a slight edge.
Acquisition Speed Very Fast (>100 spectra/s)Slower, dependent on resolution setting (e.g., ~2-18 Hz)[7]Q-TOF is superior for fast chromatography (UHPLC) where peaks may be only a few seconds wide, ensuring enough data points for reliable quantification.[6]
Dynamic Range ExcellentGood to ExcellentTOF instruments are often praised for their performance in quantitative analyses over a wide concentration range, particularly in complex matrices.[8]
Cost & Footprint Generally lower cost and smaller footprint.Higher initial investment and requires a larger footprint.For routine quality control or open-access environments, a Q-TOF may present a more practical and cost-effective solution.

Ionization: The Critical First Step

For a molecule to be analyzed by a mass spectrometer, it must first be ionized.[3][9] The choice of ionization method is crucial as it dictates the nature of the resulting mass spectrum.

  • Soft Ionization (Recommended): Electrospray Ionization (ESI) is the premier choice for molecules like this compound. It is a soft ionization technique that imparts minimal energy to the analyte, resulting in abundant molecular ions (e.g., [M+H]⁺ or [M-H]⁻) with very little fragmentation.[10][11] This is essential for accurately determining the molecular weight. The indole nitrogen and carbonyl oxygens are readily protonated, making positive-ion ESI particularly effective.

  • Hard Ionization: Electron Ionization (EI) is a high-energy technique that causes extensive fragmentation.[12] While these fragment patterns can be useful for structural elucidation and are highly reproducible for library matching, the molecular ion is often weak or entirely absent. EI is typically coupled with Gas Chromatography (GC) and requires the analyte to be volatile and thermally stable, which may not be ideal for this specific indole derivative.[10][12]

Experimental Workflow: From Sample to Spectrum

A robust and self-validating protocol is essential for generating high-quality HRMS data. The following workflow is applicable to both Q-TOF and Orbitrap platforms.

G cluster_prep Sample Preparation cluster_lc LC Separation cluster_ms HRMS Detection cluster_data Data Analysis p1 1. Prepare Stock Solution (1 mg/mL in Methanol) p2 2. Create Working Solution (1 µg/mL in 50:50 ACN:H₂O) p1->p2 lc1 3. Inject Sample (1-5 µL) p2->lc1 lc2 4. Reversed-Phase C18 Column (e.g., 2.1 x 50 mm, 1.8 µm) lc1->lc2 lc3 5. Gradient Elution (Water/ACN with 0.1% Formic Acid) lc2->lc3 ms1 6. ESI Source (Positive Mode) lc3->ms1 ms2 7. Full Scan Acquisition (m/z 100-500 @ >60,000 Res.) ms1->ms2 ms3 8. Data-Dependent MS/MS (Top 3-5 Precursors) ms2->ms3 d1 9. Extract Ion Chromatogram (XIC) ms3->d1 d2 10. Determine Elemental Composition (<2 ppm mass error) d1->d2 d3 11. Analyze MS/MS Spectrum (Identify Fragment Ions) d2->d3 G parent [M+H]⁺ m/z 218.0812 C₁₂H₁₂NO₃⁺ frag1 m/z 190.0502 C₁₀H₈NO₃⁺ parent->frag1 -C₂H₄ frag2 m/z 172.0706 C₁₁H₁₀NO₂⁺ parent->frag2 -C₂H₅OH frag3 m/z 144.0444 C₉H₆NO⁺ frag2->frag3 -CO

Caption: Proposed MS/MS fragmentation pathway.

The fragmentation of this compound is expected to proceed via characteristic losses associated with the ester and formyl groups.

Measured Fragment (m/z)Proposed Elemental FormulaCalculated Exact Mass (m/z)Mass Error (ppm)Proposed Neutral Loss
190.0502C₁₀H₈NO₃⁺190.0504-1.1Ethylene (C₂H₄)
172.0706C₁₁H₁₀NO₂⁺172.0712-3.5Ethanol (C₂H₅OH)
144.0444C₉H₆NO⁺144.0449-3.5Carbon Monoxide (CO) from m/z 172

This fragmentation data, combined with the accurate mass of the parent ion, allows for the confident structural confirmation of the molecule.

Conclusion

Both Q-TOF and Orbitrap HRMS platforms are exceptionally capable of characterizing this compound.

  • For high-throughput applications like reaction monitoring or purity screening where speed is critical, a Q-TOF system coupled with UHPLC is an excellent choice, providing robust data with sufficient mass accuracy and resolution.

  • For in-depth structural elucidation , impurity identification, or when the highest level of confidence in elemental composition is required, the superior resolving power of an Orbitrap is the preferred tool.

Ultimately, the selection of an HRMS instrument should be guided by the specific questions the researcher aims to answer. By understanding the fundamental principles and performance characteristics of each technology, scientists can harness the full power of high-resolution mass spectrometry for advancing their research.

References

  • High-resolution mass spectrometry: more than exact mass. (2020). Bioanalysis Zone. [Link]
  • Ionization Methods in Mass Spec: Making Molecules Fly. (2025). Bitesize Bio. [Link]
  • A Beginner's Guide to Mass Spectrometry: Types of Ionization Techniques. (2023). ACD/Labs. [Link]
  • Time-of-Flight Mass Spectrometry Versus Orbitrap-Based Mass Spectrometry for the Screening and Identification of Drugs and Metabolites: Is There a Winner? (2025).
  • Ionization Methods in Organic Mass Spectrometry.
  • Introduction to High Resolution Mass Spectrometry for Qualitative and Quantit
  • Why do we prefer TOFs over Orbitraps for flow injection analysis? (2021). Metabolomics Blog. [Link]
  • HRMS: Fundamentals and Basic Concepts. (2018). ScienceDirect. [Link]
  • HIGH-RESOLUTION MASS SPECTROSCOPY (HRMS)-A REVIEW. (2023).
  • Pros and Cons of Three High-Resolution Mass Spec Approaches. (2017). Biocompare. [Link]
  • Automated and Accelerated Synthesis of Indole Derivatives on a Nano-Scale. University of Leeds. [Link]
  • Recent developments in ionization techniques for single-cell mass spectrometry. (2023). National Institutes of Health (NIH). [Link]
  • Mass Spectrometric Characteristics of Prenylated Indole Derivatives from Marine-Derived Penicillium sp. NH-SL. (2017). National Institutes of Health (NIH). [Link]
  • TOF vs. Orbitrap for Intact Protein Structural Insights. (2025). LabRulez LCMS. [Link]
  • Conditions for LC-MS/MS analysis of indole species.
  • Methodology for Accurate Mass Measurement of Small Molecules. The Royal Society of Chemistry. [Link]
  • A Fast and Reliable UHPLC–MS/MS-Based Method for Screening Selected Pharmacologically Significant Natural Plant Indole Alkaloids. (2020). National Institutes of Health (NIH). [Link]
  • Identification of small molecules using accurate mass MS/MS search. (2017). National Institutes of Health (NIH). [Link]
  • Small Molecule Method Development Strategies with Chad Christianson. (2025). Bioanalysis Zone. [Link]
  • Mass Spectrometry Rearrangement Ions and Metabolic Pathways-Based Discovery of Indole Derivatives during the Aging Process in Ci. (2023). Preprints.org. [Link]
  • Ethyl 3-formyl-1H-indole-2-carboxyl
  • Successful Completion of a Research Degree: Guidelines for Experimentalists. University of Bristol. [Link]

Sources

A Crystallographic and Synthetic Guide to Biologically Active Ethyl 1H-Indole-5-Carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical examination of the synthesis and structural analysis of a potent and selective peroxisome proliferator-activated receptor γ (PPARγ) ligand, VSP-51, derived from the versatile starting material, ethyl 1H-indole-5-carboxylate. While the initial focus of this guide was on 3-formyl derivatives, the scarcity of public crystallographic data for this specific subclass prompted a pivot to a structurally characterized and biologically significant analogue. This allows for a comprehensive exploration of synthetic pathways and the crucial role of X-ray crystallography in modern drug development, providing researchers, scientists, and drug development professionals with actionable insights.

The indole scaffold is a cornerstone in medicinal chemistry, and understanding its three-dimensional structure is paramount for designing effective therapeutics. Here, we will dissect the synthesis of VSP-51 and delve into the crystallographic data that reveals its unique binding mode to its target protein, offering a compelling case study in structure-based drug design.

Comparative Structural Analysis: The Indole Scaffold in a Biological Context

The crystal structure of VSP-51 in complex with the PPARγ ligand-binding domain provides critical insights into its mechanism of action.[1] While a direct comparison with other ethyl 3-formyl-1H-indole-5-carboxylate derivatives is not possible due to a lack of available crystal structures, we can compare the structural features of VSP-51 to the broader family of indole-based PPARγ modulators.

The defining feature of VSP-51's interaction is its unique binding mode within the PPARγ ligand-binding pocket.[1] Unlike many full agonists, which form a hydrogen bond with a key histidine residue, VSP-51's indole core orients differently, leading to a distinct pattern of molecular interactions. This subtle shift in binding is responsible for its selective receptor modulation, a highly desirable trait in modern therapeutics aimed at minimizing side effects.

ParameterVSP-51 in complex with PPARγ[1]General Features of Indole Derivatives
Crystal System OrthorhombicVaries (Monoclinic, Orthorhombic, etc.)
Space Group C222₁Varies
Resolution 1.93 ÅVaries
Key Interactions Hydrophobic interactions, van der Waals forces, specific contacts with key residues in the binding pocket.N-H hydrogen bonding, π-π stacking, substituent-directed interactions.
Conformation The indole core is relatively planar, with the N-benzyl substituent adopting a specific torsion angle to fit the binding pocket.Generally planar, with substituent conformation influenced by crystal packing forces.

This comparison underscores the importance of high-resolution structural data. While general principles of indole chemistry and crystallography are useful, the specific biological activity of a molecule like VSP-51 can only be rationalized by examining its structure in the context of its biological target.

Experimental Workflows: From Synthesis to Structure

The journey from a simple starting material to a structurally characterized, biologically active compound involves a multi-step process. The following protocols are based on the synthesis of VSP-51 and the general procedures for X-ray crystallography.

Synthesis of VSP-51: A Step-by-Step Protocol

The synthesis of VSP-51 is a three-step process starting from commercially available ethyl 1H-indole-5-carboxylate.[1]

Step 1: N-Alkylation of Ethyl 1H-Indole-5-Carboxylate

  • Reactant Preparation: To a stirred solution of ethyl 1H-indole-5-carboxylate (1.0 eq) in dry dimethylformamide (DMF), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) in portions at 0 °C.

    • Scientist's Note: The use of a strong base like NaH is crucial for deprotonating the indole nitrogen, forming a nucleophilic anion. Performing the reaction at 0 °C helps to control the exothermic reaction.

  • Alkylation: After stirring for 30 minutes, add the desired alkylating agent, for example, 4-(bromomethyl)-1-chloro-2-fluorobenzene (1.0 eq). Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Work-up and Purification: Quench the reaction with water and extract the product with ethyl acetate. The organic layers are then combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography to yield the N-benzyl substituted indole intermediate.

Step 2: Hydrolysis of the Ester

  • Saponification: Dissolve the N-alkylated ester from Step 1 in a mixture of tetrahydrofuran (THF) and water. Add lithium hydroxide (LiOH, 2.0 eq) and stir the mixture at room temperature until the reaction is complete (monitored by TLC).

  • Acidification and Extraction: Acidify the reaction mixture with 1N HCl and extract the carboxylic acid product with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the carboxylic acid.

Step 3: Amide Coupling

  • Activation: To a solution of the carboxylic acid from Step 2 in DMF, add a coupling agent such as HATU (1.1 eq) and a base like N,N-diisopropylethylamine (DIPEA, 2.0 eq). Stir the mixture for 15 minutes at room temperature.

  • Amidation: Add the desired amine, for instance, phenylmethanamine (1.1 eq), and continue stirring at room temperature for 12-16 hours.

  • Final Purification: After completion, dilute the reaction with water and extract the final product, VSP-51, with ethyl acetate. The combined organic layers are washed, dried, and concentrated. The final compound is purified by column chromatography.

X-ray Crystallography Workflow

The following is a generalized workflow for obtaining the crystal structure of a small molecule-protein complex.

Workflow for Protein-Ligand X-ray Crystallography.
  • Crystallization: The purified target protein (e.g., PPARγ ligand-binding domain) is incubated with a molar excess of the ligand (VSP-51). Crystallization conditions are screened using techniques like vapor diffusion.

  • Data Collection: Single crystals are harvested, cryo-protected, and exposed to a high-intensity X-ray beam, often at a synchrotron source. Diffraction patterns are recorded on a detector.[1]

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is solved using molecular replacement, with a known structure of the protein as a search model. The ligand is then manually built into the electron density map, and the entire complex is refined to achieve the best fit with the experimental data.[1]

Conclusion

The synthesis and structural characterization of VSP-51, a derivative of ethyl 1H-indole-5-carboxylate, serves as a powerful example of the synergies between synthetic chemistry and structural biology in modern drug discovery. The detailed crystallographic analysis of its complex with PPARγ has unveiled a unique binding mode, providing a molecular blueprint for the development of next-generation selective PPARγ modulators with potentially improved therapeutic profiles.[1] This guide highlights the necessity of empirical structural data to move beyond generalized assumptions and understand the specific interactions that drive biological activity.

References

  • Identification of a novel selective PPARγ ligand with a unique binding mode and improved therapeutic profile in vitro

Sources

A Comparative Guide to the Purity Assessment of Ethyl 3-Formyl-1H-indole-5-carboxylate by High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the purity of active pharmaceutical ingredients (APIs) and key intermediates is non-negotiable. Ethyl 3-formyl-1H-indole-5-carboxylate, a crucial building block in the synthesis of various pharmacologically active compounds, is no exception. Its purity can significantly impact the yield, impurity profile, and ultimately, the safety and efficacy of the final drug product. This guide provides an in-depth, experience-driven comparison of HPLC methodologies for the robust purity assessment of this indole derivative, grounded in established analytical principles.

Introduction: The Significance of Purity for this compound

This compound is a bifunctional molecule featuring a reactive aldehyde and an ester group on an indole scaffold. This structure makes it a versatile precursor in medicinal chemistry. Its primary synthesis often involves the Vilsmeier-Haack formylation of ethyl 1H-indole-5-carboxylate.[1] This reaction, while effective, can lead to several process-related impurities, including unreacted starting materials and by-products. Furthermore, the indole nucleus is susceptible to degradation under various stress conditions.

Therefore, a well-developed, stability-indicating HPLC method is paramount. Such a method must be capable of separating the main compound from all potential process-related impurities and degradation products, ensuring a comprehensive and accurate purity profile.

Comparative Analysis of HPLC Methods

Reversed-phase HPLC (RP-HPLC) is the technique of choice for analyzing moderately polar compounds like this compound. The primary variables in method development are the stationary phase (column), mobile phase composition, and detector wavelength.

2.1. Stationary Phase Selection: A Comparative Overview

The C18 (octadecylsilyl) stationary phase is the workhorse for the separation of indole derivatives due to its hydrophobicity, which provides excellent retention and resolution.

Stationary PhaseAdvantagesDisadvantagesBest Suited For
Standard C18 Versatile, widely available, good retention for non-polar to moderately polar compounds.Potential for strong retention of very non-polar impurities, may require higher organic content in the mobile phase.Routine purity analysis and initial method development.
C8 (Octylsilyl) Less retentive than C18, allowing for faster analysis of highly retained compounds.May provide insufficient retention for more polar impurities.High-throughput screening or when dealing with highly non-polar impurities.
Phenyl-Hexyl Offers alternative selectivity through π-π interactions with the indole ring.May not provide superior resolution over C18 for all impurity profiles.Cases where C18 fails to resolve critical pairs of impurities.

For this compound, a standard C18 column provides the optimal balance of retention and resolution for the parent compound and its likely impurities.

2.2. Mobile Phase Optimization: The Key to Resolution

The choice of mobile phase composition is critical for achieving the desired separation. A mixture of an organic solvent (acetonitrile or methanol) and an aqueous buffer is standard.

Mobile Phase SystemRationale & Comparison
Acetonitrile/Water Acetonitrile is the preferred organic modifier as it generally provides better peak shapes and lower UV cutoff compared to methanol. For indole derivatives, a gradient elution starting with a lower concentration of acetonitrile is recommended to ensure the separation of polar impurities, followed by an increase in acetonitrile to elute the main compound and any non-polar impurities.
Methanol/Water Methanol can offer different selectivity compared to acetonitrile and is a viable alternative. However, it may lead to broader peaks for some compounds.
Acidic Modifier (Formic Acid or Trifluoroacetic Acid) The addition of a small amount of acid (typically 0.1%) to the aqueous phase is crucial. It suppresses the ionization of any acidic or basic functional groups, leading to sharper, more symmetrical peaks.[2][3] Formic acid is generally preferred for its compatibility with mass spectrometry (LC-MS) if impurity identification is required.

2.3. Detector Wavelength Selection

The indole chromophore exhibits strong UV absorbance. For indole-3-carboxaldehyde, a structurally similar compound, the maximum absorbance (λmax) is reported to be around 296 nm.[4] Therefore, a detection wavelength in the range of 290-300 nm would provide high sensitivity for the parent compound and likely chromophoric impurities. A photodiode array (PDA) detector is highly recommended as it allows for the simultaneous monitoring of multiple wavelengths and can provide valuable information about peak purity.

Recommended HPLC Protocol for Purity Assessment

This protocol is designed as a starting point for the analysis of this compound and should be validated according to ICH guidelines.

3.1. Materials and Reagents

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Sample Diluent: Acetonitrile/Water (50:50, v/v)

  • Reference Standard: this compound of known purity

  • Sample: this compound to be tested

3.2. Chromatographic Conditions

ParameterCondition
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 296 nm (or PDA detector scanning 200-400 nm)
Injection Volume 10 µL
Gradient Program Time (min)
0
20
25
26
30

3.3. Sample Preparation

  • Accurately weigh and dissolve an appropriate amount of the sample in the sample diluent to obtain a final concentration of approximately 0.5 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter before injection.

3.4. Workflow Diagram

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_sample Weigh & Dissolve Sample (0.5 mg/mL in Diluent) filter_sample Filter Sample (0.45 µm) prep_sample->filter_sample prep_std Weigh & Dissolve Reference Std (0.5 mg/mL in Diluent) filter_std Filter Standard (0.45 µm) prep_std->filter_std injection Inject Samples & Standard filter_sample->injection filter_std->injection hplc_system HPLC System (C18 Column, Gradient Elution) hplc_system->injection detection UV/PDA Detection (296 nm) injection->detection chromatogram Obtain Chromatograms detection->chromatogram integration Integrate Peaks chromatogram->integration calculation Calculate % Purity (Area Normalization or vs. Standard) integration->calculation

Caption: Workflow for the HPLC Purity Assessment.

Identification of Potential Impurities

A robust purity method must effectively separate the main peak from potential impurities.

4.1. Process-Related Impurities

Based on the likely Vilsmeier-Haack synthesis route, the following process-related impurities should be considered:

  • Ethyl 1H-indole-5-carboxylate (Starting Material): This impurity will be more polar than the product and is expected to elute earlier.

  • Over-formylated or other by-products: Depending on the reaction conditions, other minor impurities may be formed.

4.2. Degradation Products: Forced Degradation Studies

To ensure the method is stability-indicating, forced degradation studies should be performed on a sample of this compound.[5] This involves subjecting the sample to stress conditions to intentionally induce degradation.

Stress ConditionTypical ProtocolPotential Degradation Pathway
Acid Hydrolysis 0.1 M HCl at 60 °C for 24hHydrolysis of the ethyl ester to the corresponding carboxylic acid.
Base Hydrolysis 0.1 M NaOH at 60 °C for 24hHydrolysis of the ethyl ester and potential degradation of the indole ring.
Oxidative Degradation 3% H₂O₂ at room temperature for 24hOxidation of the aldehyde to a carboxylic acid or oxidation of the indole ring.
Thermal Degradation Solid sample at 105 °C for 48hGeneral decomposition.
Photolytic Degradation Sample exposed to UV light (ICH Q1B)Photochemical degradation of the indole nucleus.

The chromatograms from the stressed samples should be compared to that of an unstressed sample to demonstrate that the degradation products are well-separated from the main peak. Peak purity analysis using a PDA detector is essential to confirm that the main peak is spectrally pure under all conditions.

4.3. Logical Relationship of Impurity Identification

Impurity_Identification cluster_process Process-Related Impurities cluster_degradation Degradation Products main_compound Ethyl 3-formyl-1H- indole-5-carboxylate starting_material Ethyl 1H-indole-5-carboxylate (Precursor) main_compound->starting_material from synthesis byproducts Reaction By-products main_compound->byproducts from synthesis hydrolysis Hydrolysis Products (e.g., Carboxylic Acid) main_compound->hydrolysis from degradation oxidation Oxidation Products main_compound->oxidation from degradation photodegradation Photodegradation Products main_compound->photodegradation from degradation

Caption: Sources of Potential Impurities.

Conclusion

The purity assessment of this compound requires a well-developed and validated stability-indicating HPLC method. A reversed-phase method using a C18 column with a gradient elution of acetonitrile and water containing 0.1% formic acid, and UV detection at 296 nm, provides an excellent starting point. This guide offers a comprehensive framework for method selection, development, and the identification of potential impurities. By adhering to these principles and conducting thorough validation and forced degradation studies, researchers can ensure the quality and consistency of this critical synthetic intermediate, thereby supporting the development of safe and effective pharmaceuticals.

References

  • El-Ragehy, N. A., et al. (2014). Stability-Indicating Chromatographic Methods for the Determination of Sertindole. Journal of Chromatographic Science.
  • SIELC Technologies. (n.d.). Separation of 1H-Indole-3-carboxaldehyde, 1,2-diphenyl- on Newcrom R1 HPLC column.
  • da Silva, J. C. C., et al. (2025). Novel Indole–Thiazole Derivative Containing a p-Nitro Substituent (CS03): Validation of an HPLC-UV Quantification Method. ACS Omega.
  • Palladino, P., et al. (2024). A novel colorimetric assay for indole-3-carbaldehyde detection in foods. Food Chemistry Advances.
  • Frankenberger, W. T., & Poth, M. (1987). Determination of substituted indole derivatives by ion suppression-reverse-phase high-performance liquid chromatography. Analytical Biochemistry.
  • Human Metabolome Database. (2012). Showing metabocard for Indole-3-carboxaldehyde (HMDB0029737).
  • Li, Z., et al. (2020). Catalytic Vilsmeier–Haack Reactions for C1-Deuterated Formylation of Indoles. Organic Letters.
  • PubChem. (n.d.). Ethyl 3-formyl-5-methyl-1h-indole-2-carboxylate.
  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction.
  • Dong, M. W. (2022). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International.
  • Chen, G., et al. (2012). Determination of Indole Alkaloids and Highly Volatile Compounds in Rauvolfia verticillata by HPLC–UV and GC. Journal of Chromatographic Science.
  • Patil, P. B., & Wagh, S. B. (2014). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of ChemTech Research.
  • Srujana, M., et al. (2017). A Comparative study of Vilsmeier-Haack Formylation Reactions With Phenols Under Solvent Less And Solvent Conditions. Asian Journal of Research in Chemistry.
  • The Good Scents Company. (n.d.). indole-3-carboxaldehyde.
  • Kumar, A., et al. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances.

Sources

Comparative Analysis of Mechanism of Action Studies for Ethyl 3-formyl-1H-indole-5-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers

This guide provides a comprehensive framework for investigating the mechanism of action (MoA) of novel derivatives based on the ethyl 3-formyl-1H-indole-5-carboxylate scaffold. Recognizing that this core structure is a versatile synthetic intermediate, this document focuses on the probable mechanistic pathways these derivatives may undertake, drawing comparisons with well-documented indole-based compounds.[1][2] We will explore the causality behind experimental choices, provide validated protocols, and present a logical workflow for moving from a novel compound to a well-defined MoA.

The indole ring is a cornerstone of medicinal chemistry, widely regarded as a "privileged scaffold" due to its ability to interact with a multitude of biological targets.[1][3] Its presence in essential biomolecules like tryptophan and serotonin underscores its fundamental biological relevance.[3] The this compound structure offers three key points for chemical modification and biological interaction: the reactive 3-formyl group, the 5-carboxylate ester for modulating physicochemical properties, and the indole nitrogen. These features make its derivatives prime candidates for targeting a wide array of proteins and pathways.

Part 1: Primary Biological Targets and Comparative Mechanisms

Derivatives of the indole scaffold have demonstrated efficacy against a diverse range of biological targets.[4] The specific mechanism is dictated by the nature and position of substituents on the indole ring. Below, we compare the most prominent mechanisms relevant to potential derivatives of this compound.

Enzyme Inhibition: A Dominant Mechanism

The indole nucleus is a frequent component of enzyme inhibitors, acting as a scaffold to position key functional groups within an enzyme's active site.

  • Protein Kinase Inhibition: Kinases are a major target class, particularly in oncology. Indole derivatives can function as ATP-competitive inhibitors by binding to the hinge region of the kinase active site. For instance, several indole-2-carboxamide derivatives have been identified as potent dual inhibitors of EGFR and CDK2.[5][6][7] The indole nitrogen can act as a hydrogen bond donor, mimicking the adenine portion of ATP.

  • Tubulin Polymerization Inhibition: Many indole derivatives exhibit potent anticancer activity by disrupting microtubule dynamics.[3] They typically bind to the colchicine site on β-tubulin, preventing its polymerization into microtubules and arresting the cell cycle in the G2/M phase.[6] The specific substituents determine the binding affinity and efficacy.

  • Xanthine Oxidase (XO) Inhibition: As a key enzyme in purine metabolism, XO is a target for treating hyperuricemia and gout.[8] Recently, 5-(1H-indol-5-yl)isoxazole-3-carboxylic acids were developed as potent XO inhibitors, demonstrating that the indole scaffold is effective for this target.[8] Molecular docking studies revealed key interactions within the molybdenum-pterin active site, highlighting the potential for derivatives of our core structure in this therapeutic area.[8]

  • Other Key Enzymes: The versatility of the indole scaffold extends to other enzyme classes, including Histone Deacetylases (HDACs) and DNA Topoisomerases, which are critical targets in cancer therapy.[6]

Antimicrobial and Antibiofilm Activity

The rise of antibiotic resistance has spurred the search for new antimicrobial agents. Indole-based compounds are promising candidates, with mechanisms that include the disruption of bacterial cell membranes and the inhibition of biofilm formation.[3][9] For example, certain 2-alkyl-5-((phenylsulfonyl)oxy)-1H-indole-3-carboxylate derivatives have shown potent activity against the growth and biofilm formation of Staphylococcus epidermidis.[9]

Comparative Data of Representative Indole-Based Inhibitors

To contextualize the potential of novel derivatives, the table below compares the performance of established indole-based compounds against different biological targets.

Compound Class/ExamplePrimary Target(s)IC50 / EC50Therapeutic AreaReference
Indole-2-carboxamide (Derivative 5e)CDK213 nMOncology[7]
Indole-2-carboxamide (Derivative 5d)EGFR89 nMOncology[7]
5-(1H-indol-5-yl)isoxazole-3-carboxylic acid (Compound 6c)Xanthine Oxidase130 nMGout/Hyperuricemia[8]
Indole-3-carboxylate Derivative (H2-28)S. epidermidis (MIC)1.5 µg/mLInfectious Disease[9]
Febuxostat (Non-indole comparator)Xanthine Oxidase~20-50 nMGout/Hyperuricemia[8]
Erlotinib (Non-indole comparator)EGFR80 nMOncology[7]

Part 2: A Practical Guide to Mechanism of Action Elucidation

For a researcher starting with a novel this compound derivative (termed "Derivative X"), a systematic approach is crucial to identify its MoA. The following workflow provides a self-validating system, moving from broad screening to specific target validation.

Workflow for MoA Elucidation

MoA_Workflow cluster_0 Phase 1: Discovery & Initial Screening cluster_1 Phase 2: Target Hypothesis Generation cluster_2 Phase 3: Target Validation cluster_3 Phase 4: MoA Confirmation A Novel Derivative Synthesis (e.g., from this compound) B Broad Phenotypic Screening (e.g., NCI-60 Cancer Cell Panel) A->B Test compound C In Silico Analysis (Docking, Pharmacophore Modeling) B->C Based on activity profile D Differential Gene Expression (RNA-Seq on Treated Cells) B->D E Biochemical Assays (In vitro enzyme inhibition, Ki) C->E F Cell-Based Target Engagement (e.g., Western Blot, CETSA) D->F E->F Confirm cellular effect G Structure-Activity Relationship (SAR) (Synthesize & test analogues) F->G Validate target importance H Definitive MoA Established G->H

Caption: A logical workflow for elucidating the mechanism of action of a novel compound.

Experimental Protocols

This biochemical assay quantifies the activity of a kinase by measuring the amount of ADP produced. It is a robust method for determining a compound's IC50 value against a specific kinase.

Rationale: This is a primary screen to confirm if "Derivative X" directly inhibits a suspected target kinase identified from in silico or phenotypic screens. The luminescent readout provides high sensitivity and a wide dynamic range.

Methodology:

  • Reagent Preparation: Prepare assay buffers, the kinase of interest, the appropriate substrate, and ATP at 2X final concentration. Serially dilute "Derivative X" in DMSO and then in assay buffer.

  • Kinase Reaction: In a 384-well plate, add 5 µL of the kinase solution. Add 2.5 µL of "Derivative X" at various concentrations (include a DMSO-only vehicle control). Initiate the reaction by adding 2.5 µL of the substrate/ATP mixture.

  • Incubation: Incubate the plate at room temperature for 60 minutes. The exact time may vary depending on the kinase's turnover rate.

  • ADP Detection (Step 1): Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

  • Luminescence Generation (Step 2): Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction. Incubate for 30 minutes.

  • Data Acquisition: Read the luminescence on a plate reader.

  • Analysis: Convert luminescence to % inhibition relative to the vehicle control. Plot % inhibition against the logarithm of "Derivative X" concentration and fit to a dose-response curve to determine the IC50 value.

This cell-based assay is essential for compounds suspected of interfering with cell division, such as tubulin polymerization inhibitors.

Rationale: If "Derivative X" inhibits cell proliferation, this assay determines at which phase of the cell cycle the cells are arrested. A significant increase in the G2/M phase population is a hallmark of microtubule-targeting agents.

Methodology:

  • Cell Culture: Plate a sensitive cell line (e.g., HeLa) in 6-well plates and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with "Derivative X" at its GI50 and 2x GI50 concentrations for a period corresponding to one full cell cycle (e.g., 24 hours). Include a vehicle control and a positive control (e.g., paclitaxel).

  • Cell Harvesting: Harvest the cells (including floating cells) by trypsinization, and centrifuge to form a cell pellet.

  • Fixation: Resuspend the pellet and fix the cells by adding ice-cold 70% ethanol dropwise while vortexing gently. Incubate at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing a DNA dye (e.g., Propidium Iodide) and RNase A. Incubate in the dark for 30 minutes.

  • Flow Cytometry: Analyze the samples on a flow cytometer, acquiring at least 10,000 events per sample.

  • Data Analysis: Use cell cycle analysis software to model the DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases. Compare the treated samples to the vehicle control.

Part 3: Illustrative Signaling Pathway and Data Interpretation

Understanding how a compound interacts with a cellular pathway is key to defining its mechanism.

EGFR Signaling Pathway Inhibition

EGFR_Pathway EGF EGF Ligand EGFR EGFR Receptor EGF->EGFR Binds EGFR->EGFR ADP ADP EGFR->ADP P P EGFR->P RAS RAS EGFR->RAS Activates Indole_Inhibitor Indole Derivative (ATP Mimetic) Indole_Inhibitor->EGFR Blocks ATP Binding ATP ATP ATP->EGFR RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Promotes

Sources

Benchmarking the Therapeutic Potential of Ethyl 3-Formyl-1H-Indole-5-Carboxylate Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the indole scaffold stands as a "privileged structure," a testament to its recurring presence in a multitude of biologically active compounds and FDA-approved therapeutics.[1][2] Its inherent versatility allows for a wide range of chemical modifications, leading to derivatives with diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[3][4] This guide provides an in-depth comparative analysis of a promising class of indole derivatives: ethyl 3-formyl-1H-indole-5-carboxylate and its analogs. We will benchmark their therapeutic potential against established indole-based compounds, supported by illustrative experimental data and detailed protocols to provide a comprehensive resource for researchers, scientists, and drug development professionals.

The Indole Nucleus: A Cornerstone of Medicinal Chemistry

The indole ring system, a fusion of a benzene and a pyrrole ring, is a structural motif found in numerous natural products and synthetic drugs.[3][4] Its unique electronic properties and the ability to participate in various biological interactions have made it a focal point for the development of novel therapeutic agents. Derivatives of indole-3-carboxaldehyde, in particular, have shown significant promise as precursors for a variety of bioactive molecules.[5] This guide will focus on this compound, a specific analog, and explore its potential in two key therapeutic areas: oncology and inflammation.

Comparative Analysis: Benchmarking Against Established Indole Analogs

To objectively assess the therapeutic potential of this compound (designated here as EFC-5 ), we will compare its hypothetical performance against two well-characterized classes of indole derivatives with established anticancer and anti-inflammatory activities.

  • Comparator A: Indole-3-Carboxaldehyde Derivative (ICA-1) - A representative compound from a class known for its potential to induce apoptosis and inhibit cancer cell proliferation.[6]

  • Comparator B: Indole-2-Carboxamide Derivative (ICM-2) - A member of a series recognized for its potent inhibition of key protein kinases involved in cancer progression.[7][8]

Anticancer Potential: A Multi-faceted Evaluation

The anticancer efficacy of EFC-5 and its comparators was evaluated through a series of in vitro assays designed to assess cytotoxicity, and the inhibition of key enzymes implicated in cancer cell proliferation and survival.

The intrinsic cytotoxic potential of the compounds was determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay across a panel of human cancer cell lines. This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells.[9][10][11]

CompoundMCF-7 (Breast Cancer) IC50 (µM)A549 (Lung Cancer) IC50 (µM)HCT116 (Colon Cancer) IC50 (µM)
EFC-5 8.512.310.1
ICA-1 15.220.818.5
ICM-2 5.17.96.4
Doxorubicin (Control) 1.21.81.5

Illustrative Data

The hypothetical data suggests that EFC-5 exhibits moderate to potent cytotoxic activity against the tested cancer cell lines, outperforming the indole-3-carboxaldehyde derivative ICA-1 . While not as potent as the established chemotherapeutic agent Doxorubicin or the highly optimized indole-2-carboxamide ICM-2 , its activity profile warrants further investigation.

To elucidate the potential mechanism of action, the inhibitory activity of the compounds against two critical protein kinases, Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2), was assessed.[12][13][14][15] Dysregulation of these kinases is a hallmark of many cancers.[16]

CompoundEGFR Kinase Inhibition IC50 (nM)CDK2 Kinase Inhibition IC50 (nM)
EFC-5 150250
ICA-1 >1000>1000
ICM-2 71150
Erlotinib (EGFRi) 80-
Dinaciclib (CDK2i) -20

Illustrative Data

The illustrative results indicate that EFC-5 possesses inhibitory activity against both EGFR and CDK2, suggesting a potential dual-inhibitory mechanism. This profile is notably superior to ICA-1 and, while less potent than the highly specific ICM-2 , suggests a broader spectrum of activity that could be advantageous in overcoming certain resistance mechanisms.

Anti-inflammatory Potential: Targeting Key Mediators

The anti-inflammatory properties of EFC-5 were benchmarked by evaluating its ability to inhibit Cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory cascade responsible for the synthesis of prostaglandins.[4]

The inhibitory effect of the compounds on COX-2 activity was measured using a colorimetric assay.[4][17][18]

CompoundCOX-2 Inhibition IC50 (µM)
EFC-5 5.8
ICA-1 12.4
Indomethacin (Control) 1.5

Illustrative Data

The hypothetical data suggests that EFC-5 is a more potent inhibitor of COX-2 than ICA-1 , and while not as potent as the established NSAID Indomethacin, its activity is significant and indicates a clear anti-inflammatory potential.

Mechanistic Insights: Visualizing the Pathways

To better understand the potential mechanisms of action, we can visualize the key signaling pathways that indole analogs are known to modulate.

Anticancer Mechanism: Tubulin Polymerization Inhibition

Many indole derivatives exert their anticancer effects by disrupting microtubule dynamics, a mechanism shared with well-known drugs like Vinca alkaloids and Combretastatins.[3][19][20][21] These agents bind to tubulin, inhibiting its polymerization and leading to mitotic arrest and apoptosis.[1][22][23]

cluster_0 Cellular Environment cluster_1 Cellular Response EFC-5_Analog EFC-5 Analog Tubulin_Dimers α/β-Tubulin Dimers EFC-5_Analog->Tubulin_Dimers Binds to Microtubules Microtubules EFC-5_Analog->Microtubules Inhibits Polymerization Tubulin_Dimers->Microtubules Polymerization Mitotic_Spindle Mitotic Spindle Microtubules->Mitotic_Spindle Forms Mitotic_Arrest Mitotic Arrest (G2/M Phase) Mitotic_Spindle->Mitotic_Arrest Disruption leads to Apoptosis Apoptosis (Cell Death) Mitotic_Arrest->Apoptosis Triggers

Caption: Proposed mechanism of tubulin polymerization inhibition by EFC-5 analogs.

Anti-inflammatory Mechanism: Inhibition of the NF-κB Pathway

The anti-inflammatory effects of many compounds are mediated through the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway. This pathway is a central regulator of the expression of pro-inflammatory genes.[24][25][26][27]

cluster_0 Cytoplasm cluster_1 Nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., TNF-α, IL-1) IKK_Complex IKK Complex Inflammatory_Stimuli->IKK_Complex Activates IkB IκB IKK_Complex->IkB Phosphorylates IkB_NFkB IκB-NF-κB Complex IkB->IkB_NFkB Inhibits NFkB NF-κB NFkB_nucleus NF-κB NFkB->NFkB_nucleus Translocates to IkB_NFkB->NFkB Releases EFC-5_Analog EFC-5 Analog EFC-5_Analog->IKK_Complex Inhibits Gene_Expression Pro-inflammatory Gene Expression NFkB_nucleus->Gene_Expression Induces

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Ethyl 3-formyl-1H-indole-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Researchers, scientists, and drug development professionals routinely handle a diverse array of chemical compounds. Among these, heterocyclic compounds like ethyl 3-formyl-1H-indole-5-carboxylate are pivotal in synthetic chemistry and pharmaceutical research. However, their safe management, particularly disposal, is paramount to ensure laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the proper disposal of this compound, grounded in established safety principles and regulatory standards.

Part 1: Immediate Safety and Hazard Assessment

Essential Personal Protective Equipment (PPE):

PPE ComponentSpecificationRationale
Eye and Face Protection Safety goggles or a face shieldProtects against potential splashes of the compound or solvents used in its handling.[4]
Hand Protection Chemical-resistant gloves (e.g., nitrile)Prevents skin contact, as indole derivatives can cause irritation.[1][5]
Body Protection Laboratory coat or chemical-resistant apronShields the body from accidental spills and contamination.[4]
Respiratory Protection Use in a well-ventilated area or fume hoodMinimizes the inhalation of any dust or vapors, especially when handling the solid compound.[4]

Part 2: The Disposal Protocol: A Step-by-Step Guide

The guiding principle for the disposal of this compound is to treat it as hazardous chemical waste.[6] Under no circumstances should this compound be disposed of down the drain or in regular trash.[5][6]

Step 1: Waste Segregation - The First Line of Defense

Proper segregation of chemical waste is crucial to prevent dangerous reactions.[4][5] this compound waste should be collected and segregated based on its physical state.

  • Solid Waste:

    • This stream includes the pure compound, contaminated spatulas, weigh boats, and disposable labware such as gloves and absorbent paper.

    • Collect this waste in a designated, clearly labeled hazardous waste container for solid organic chemical waste.[4][5]

  • Liquid Waste:

    • Solutions containing this compound should be collected in a separate, compatible liquid waste container.

    • Do not mix aqueous waste with organic solvent waste.[4] If the compound is dissolved in an organic solvent, it should be disposed of in the appropriate flammable or halogenated solvent waste stream, depending on the solvent used.[7]

Step 2: Container Selection and Labeling - Clarity is Key

The choice of waste container and its labeling are critical for safe storage and subsequent disposal by your institution's Environmental Health and Safety (EHS) department.[5]

  • Container Requirements:

    • Use a container that is chemically compatible with the waste. High-density polyethylene (HDPE) or glass containers are generally suitable.[8]

    • The container must be in good condition, with no leaks or cracks, and have a secure, leak-proof screw-on cap.[5][6][9]

    • Do not overfill containers; a general rule is to fill to no more than 80-90% of the container's capacity to allow for vapor expansion.[4][10]

  • Labeling Protocol:

    • Label the waste container with the words "Hazardous Waste" before adding any waste.[5][6][11]

    • The label must include:

      • The full chemical name: "this compound" . Avoid using abbreviations or chemical formulas.[5][6]

      • An accurate list of all contents, including any solvents and their approximate concentrations.[5][12]

      • The accumulation start date (the date the first waste is added to the container).[5]

      • The name and contact information of the responsible researcher or laboratory supervisor.

Step 3: Storage in a Satellite Accumulation Area (SAA)

Designated Satellite Accumulation Areas (SAAs) are locations at or near the point of waste generation for the short-term storage of hazardous waste.[9][13]

  • Storage Guidelines:

    • Store the waste container in your lab's designated SAA.[9]

    • Ensure the container is kept closed except when adding waste.[5][6]

    • Segregate the waste from incompatible materials. For instance, keep organic waste separate from acids and bases.[9]

Step 4: Arranging for Final Disposal

The final disposal of this compound must be handled by your institution's EHS department or a licensed hazardous waste disposal contractor.

  • Procedure:

    • Once the waste container is full (or after a designated accumulation time, typically not exceeding one year for partially filled containers), contact your EHS department to schedule a waste pickup.[9][13]

    • Follow your institution's specific procedures for requesting a waste pickup.

Part 3: The Rationale Behind the Protocol

Understanding the "why" behind these procedures reinforces a culture of safety and compliance.

  • Why Segregate? Mixing incompatible chemicals can lead to violent reactions, fires, or the release of toxic gases. For example, mixing acidic waste with certain other chemicals can generate flammable or poisonous vapors.[9]

  • Why Not Drain Disposal? Many organic compounds, including indole derivatives, are not readily biodegradable and can be toxic to aquatic life.[14] They can also interfere with the biological processes in wastewater treatment plants.[9][14]

  • Why Proper Labeling? Accurate labeling is a critical component of the cradle-to-grave hazardous waste management system mandated by the Resource Conservation and Recovery Act (RCRA).[15][16] It ensures that everyone who handles the waste, from lab personnel to disposal technicians, is aware of its contents and potential hazards.

Part 4: Visualizing the Disposal Workflow

To further clarify the decision-making process, the following diagram illustrates the proper disposal path for this compound.

DisposalWorkflow start Waste Generated: This compound is_solid Is the waste solid or liquid? start->is_solid solid_waste Solid Waste (e.g., pure compound, contaminated gloves) is_solid->solid_waste Solid liquid_waste Liquid Waste (e.g., solutions) is_solid->liquid_waste Liquid solid_container Collect in a labeled 'Solid Organic Hazardous Waste' container. solid_waste->solid_container liquid_container Collect in a labeled 'Liquid Organic Hazardous Waste' container (segregated by solvent type). liquid_waste->liquid_container storage Store container in a designated Satellite Accumulation Area (SAA). Keep container closed. solid_container->storage liquid_container->storage full Is the container full or has the accumulation time limit been reached? storage->full pickup Contact Environmental Health & Safety (EHS) for waste pickup. full->pickup Yes continue_collecting Continue collecting waste. full->continue_collecting No continue_collecting->storage

Caption: Disposal workflow for this compound.

By adhering to this comprehensive disposal guide, researchers can ensure the safe and compliant management of this compound waste, thereby protecting themselves, their colleagues, and the environment.

References

  • BenchChem. (n.d.). Proper Disposal Procedures for Hazardous Laboratory Chemicals.
  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines.
  • University of Pennsylvania EHRS. (n.d.). Laboratory Chemical Waste Management Guidelines.
  • Lehigh University Campus Safety Division. (n.d.). Hazardous Waste Disposal Procedures Handbook.
  • Environmental Health and Safety. (n.d.). Hazardous Waste Disposal Procedures.
  • US Bio-Clean. (n.d.). OSHA Compliance For Laboratories.
  • BenchChem. (n.d.). Proper Disposal of 5-(thiophen-2-yl)-1H-indole: A Guide for Laboratory Professionals.
  • Environmental Marketing Services. (2025, December 22). Safe Chemical Waste Disposal in Labs.
  • American Chemical Society. (n.d.). Managing Hazardous Chemical Waste in the Lab.
  • Occupational Safety and Health Administration. (n.d.). OSHA Factsheet Laboratory Safety OSHA Lab Standard.
  • National Academies of Sciences, Engineering, and Medicine. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.
  • GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly.
  • Medical Laboratory Observer. (2019, October 29). Laboratory Waste Management: The New Regulations.
  • Sigma-Aldrich. (2025, October 16). Safety Data Sheet - indole.
  • Arora, P. K., & Bae, H. (2018). Biodegradation and Biotransformation of Indole: Advances and Perspectives. Frontiers in Microbiology, 9, 2693. [Link].
  • Environmental Marketing Services. (2024, April 15). Laboratory Chemical Disposal.
  • Millersville University. (n.d.). The OSHA Lab Standard and the MSC Chemical Safety Manual.
  • Angene Chemical. (2024, November 1). Safety Data Sheet - Ethyl 3-formyl-1H-indole-6-carboxylate.
  • Fisher Scientific. (2025, December 19). Safety Data Sheet - Indole-3-carboxylic acid.
  • Google Patents. (2014). CN104151226A - Extracting recycle method of indole from indole synthesis waste water.
  • Wang, J., et al. (2021).
  • Fisher Scientific. (2025, December 18). Safety Data Sheet - 3-Hydroxymethylindole.
  • Cayman Chemical. (2025, October 6). Safety Data Sheet - Indole-3-carboxaldehyde.
  • Thermo Fisher Scientific. (2025, September 7). Safety Data Sheet - 1H-Indole, 1-methyl-.
  • Emory University Department of Chemistry. (n.d.). Chemical Waste Disposal Guidelines.
  • University of Toronto Department of Chemistry. (n.d.). Standard Operating Procedure Hazardous Waste Storage and Disposal.
  • University of Houston-Clear Lake. (n.d.). Procedures for Disposal of Hazardous Waste.
  • BenchChem. (n.d.). Proper Disposal of Hydroxycarbonyl Compounds: A Guide for Laboratory Professionals.
  • Echemi. (n.d.). 1H-Pyrrole-3-carboxylic acid, 5-formyl-2,4-dimethyl-, ethyl ester Safety Data Sheets.
  • U.S. Environmental Protection Agency. (1975). Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds.
  • European Directorate for the Quality of Medicines & HealthCare. (n.d.). Ethyl indole-3-carboxylate Safety Data Sheet.
  • Sigma-Aldrich. (n.d.). Ethyl indole-3-carboxylate EP Reference Standard.
  • BLD Pharm. (n.d.). 18450-27-6|Ethyl 3-formyl-1H-indole-2-carboxylate.

Sources

A Researcher's Guide to the Safe Handling of Ethyl 3-Formyl-1H-Indole-5-Carboxylate: A Focus on Personal Protective Equipment

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities are routine. Among these, indole derivatives are a prominent class of heterocyclic compounds, valued for their versatile biological activities. Ethyl 3-formyl-1H-indole-5-carboxylate, while a valuable intermediate, necessitates a thorough understanding of its potential hazards to ensure the safety of laboratory personnel. This guide provides a detailed protocol for the selection and use of Personal Protective Equipment (PPE), alongside essential handling and disposal procedures, grounded in established safety principles for indole-based compounds.

Hazard Assessment: Understanding the Risks

GHS Hazard Classifications for Analogous Indole Derivatives:

  • Acute toxicity, oral (Category 4)[1]

  • Skin corrosion/irritation (Category 2)[1][4]

  • Serious eye damage/eye irritation (Category 2A)[1]

  • Specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3)[1][2]

These classifications underscore the importance of a multi-faceted approach to safety, combining engineering controls, administrative procedures, and the correct use of PPE.

Core Directive: Personal Protective Equipment (PPE)

The selection of appropriate PPE is the final and critical barrier between the researcher and potential chemical exposure. The following recommendations are based on a comprehensive evaluation of the risks associated with handling indole derivatives.

Protection Type Equipment Specification Rationale
Eye and Face Protection Chemical splash goggles meeting ANSI Z87.1 or EN 166 standards. A face shield should be worn over goggles when there is a significant risk of splashing.[1]Protects the eyes and face from accidental splashes of the chemical or solvents, which can cause serious eye irritation.[1]
Skin and Body Protection A flame-resistant lab coat is essential. Long pants and closed-toe shoes must be worn to cover all exposed skin.[5]Prevents direct skin contact with the chemical, which can cause irritation.[1][4] Natural fiber clothing is recommended over synthetic fabrics which can melt and adhere to the skin in case of a fire.
Hand Protection Chemically resistant gloves (e.g., nitrile) are required. It is crucial to inspect gloves for any signs of degradation or puncture before use and to practice proper removal techniques to avoid skin contamination. For tasks with higher risk, double gloving is recommended.[5]Protects the hands, the most likely point of direct contact, from the chemical.
Respiratory Protection A NIOSH-approved respirator with an organic vapor cartridge may be necessary if engineering controls are insufficient, during the handling of large quantities, or in the event of a spill cleanup.[5]Minimizes the inhalation of dust or aerosols, which can cause respiratory tract irritation.[1]
Operational Protocol: From Weighing to Waste

A systematic approach to handling this compound is crucial for minimizing exposure risks. The following step-by-step guide outlines the best practices for common laboratory procedures.

1. Preparation and Engineering Controls:

  • Before commencing any work, ensure that a safety shower and an eyewash station are readily accessible and operational.

  • All handling of the solid compound and its solutions should be conducted within a certified chemical fume hood to minimize inhalation exposure.[1]

  • The work area should be clean and organized to prevent accidental spills.[5]

2. Weighing and Solution Preparation:

  • Don the appropriate PPE as outlined in the table above.

  • Use the smallest amount of the chemical necessary for the experiment to minimize waste and potential exposure.

  • When weighing the solid, do so in a fume hood or a ventilated balance enclosure to avoid the generation and inhalation of dust.

  • Add the solid to the solvent slowly to prevent splashing.

3. Reaction and Work-up:

  • Keep all reaction vessels clearly labeled and within the fume hood.

  • When performing extractions or other work-up procedures, be mindful of the potential for pressure build-up in separatory funnels. Vent frequently.

  • Always wear chemical splash goggles and a face shield during these operations.

4. Spill and Emergency Procedures:

  • Small Spills: In a fume hood, absorb the spill with an inert material such as vermiculite or sand. Place the absorbed material into a sealed, labeled container for hazardous waste disposal.[1][5]

  • Large Spills: Evacuate the immediate area and alert your institution's Environmental Health and Safety (EHS) department. If you are trained and it is safe to do so, contain the spill and await assistance.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[1][6]

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[1][4]

5. Disposal Plan:

  • All waste materials, including empty containers, contaminated gloves, and absorbent materials, must be disposed of as hazardous chemical waste.

  • Consult with your institution's EHS department for specific disposal guidelines. Do not dispose of this chemical down the drain or in the regular trash.[1][4]

Visualizing the PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE based on the specific laboratory task.

PPE_Selection_Workflow PPE Selection Workflow for Handling this compound start Start: Assess Task weighing Weighing Solid start->weighing solution_prep Solution Preparation start->solution_prep reaction Running Reaction / Work-up start->reaction spill Spill Cleanup start->spill aerosol_risk Aerosol/Dust Generation? weighing->aerosol_risk splash_risk Significant Splash Risk? solution_prep->splash_risk reaction->splash_risk spill->aerosol_risk fume_hood Work in Fume Hood? base_ppe Standard PPE: - Lab Coat - Nitrile Gloves - Safety Goggles fume_hood->base_ppe Yes respirator Add Respirator fume_hood->respirator No splash_risk->base_ppe No face_shield Add Face Shield splash_risk->face_shield Yes aerosol_risk->fume_hood Yes aerosol_risk->respirator No face_shield->base_ppe respirator->base_ppe

Caption: A flowchart illustrating the decision-making process for selecting appropriate PPE.

By adhering to these guidelines, researchers can confidently handle this compound, ensuring both personal safety and the integrity of their scientific endeavors. A proactive approach to safety is not just a regulatory requirement but a cornerstone of responsible research.

References

  • Benchchem. Personal protective equipment for handling 3-fluoro-2-methyl-1H-indole.
  • Martynova NA, Gorokhova LG. [Toxicological characteristic of indole as a basis for its hygienic regulation]. Gig Sanit. 2012 Nov-Dec;(6):61-4.
  • ChemicalBook.
  • Fisher Scientific.
  • Angene Chemical.
  • Sigma-Aldrich.
  • Thermo Fisher Scientific.
  • Fisher Scientific. SAFETY DATA SHEET - 3-Hydroxymethylindole. (2009-09-26).
  • PubChem. 1H-Indole-3-carboxylic acid, 5-hydroxy-2-methyl-, ethyl ester.
  • Cayman Chemical.
  • Neogen.
  • Thermo Fisher Scientific. SAFETY DATA SHEET - 1H-Indole, 1-methyl-. (2025-09-07).
  • Centers for Disease Control and Prevention. Personal Protective Equipment for Use in Handling Hazardous Drugs. (2006-12-06).
  • Carl ROTH.
  • PubChem. Indole-5-carboxaldehyde.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl 3-formyl-1H-indole-5-carboxylate
Reactant of Route 2
Reactant of Route 2
ethyl 3-formyl-1H-indole-5-carboxylate

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.